tert-Butyl (2-((2-aminoethyl)amino)ethyl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[2-(2-aminoethylamino)ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21N3O2/c1-9(2,3)14-8(13)12-7-6-11-5-4-10/h11H,4-7,10H2,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQXGYFNJIMVFDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40394379 | |
| Record name | N1-Boc-diethylenetriamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40394379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
193206-49-4 | |
| Record name | N1-Boc-diethylenetriamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40394379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N1-Boc-2,2'-iminodiethylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Physicochemical Properties of tert-Butyl (2-((2-aminoethyl)amino)ethyl)carbamate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties of tert-Butyl (2-((2-aminoethyl)amino)ethyl)carbamate, a molecule of interest in various research and development applications. Due to the limited availability of experimental data for this specific compound, this guide also presents data for the closely related analogue, tert-Butyl (2-aminoethyl)carbamate (CAS: 57260-73-8), to serve as a valuable reference point. Furthermore, detailed experimental protocols for determining these key physicochemical parameters are provided.
Overview of Physicochemical Properties
The physicochemical properties of a compound are critical in determining its behavior in various systems, influencing its suitability for specific applications, including drug development where factors like absorption, distribution, metabolism, and excretion (ADME) are paramount. For this compound, understanding properties such as its molecular weight, boiling and melting points, solubility, pKa, and lipophilicity (logP) is essential for its effective use.
Quantitative Data Summary
The following table summarizes the available physicochemical data for the related compound, tert-Butyl (2-aminoethyl)carbamate (CAS: 57260-73-8) . These values provide an estimate for the properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₆N₂O₂ | [1][2][3][4][5] |
| Molecular Weight | 160.21 g/mol | [1][2][3][5] |
| Boiling Point | 72-80 °C at 0.1 mmHg | [5][6] |
| Density | 1.012 g/mL at 20 °C | [6] |
| Refractive Index | n20/D 1.458 | [5] |
| Appearance | Clear colorless to very light yellow oily liquid | [6] |
| Solubility | Miscible with methanol and chloroform. Slightly miscible with water. | [6] |
Experimental Protocols
The determination of the physicochemical properties of a novel compound like this compound requires standardized experimental procedures. Below are detailed methodologies for key experiments.
Determination of Melting Point
The melting point of a solid organic compound is a key indicator of its purity.[7] Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C.
Protocol:
-
A small, dry sample of the compound is finely powdered.
-
The powdered sample is packed into a capillary tube, sealed at one end, to a height of 1-2 cm.[8][9]
-
The capillary tube is attached to a thermometer and placed in a heating apparatus, such as a Thiele tube or a digital melting point apparatus.
-
The sample is heated slowly, at a rate of approximately 2°C per minute, to allow for thermal equilibrium.
-
The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded.
-
The melting point range is reported as T1-T2.
Determination of Boiling Point
For liquid compounds, the boiling point is a fundamental physical property. For compounds that may decompose at atmospheric pressure, distillation under reduced pressure is employed.
Protocol (Micro-scale):
-
A small amount of the liquid sample (a few drops) is placed in a small test tube.
-
A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.
-
The test tube is attached to a thermometer and heated in a suitable bath (e.g., oil bath).
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
The heating is discontinued, and the bath is allowed to cool slowly.
-
The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
Determination of Solubility
Solubility is a crucial parameter, especially in drug development, as it affects absorption and bioavailability.
Protocol (Gravimetric Method): [10]
-
An excess amount of the compound is added to a known volume of a specific solvent (e.g., water, ethanol, DMSO) in a sealed vial.
-
The mixture is agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[10]
-
The saturated solution is then filtered to remove any undissolved solid.
-
A known volume of the clear filtrate is transferred to a pre-weighed container.
-
The solvent is evaporated, and the container with the residue is dried to a constant weight.
-
The mass of the dissolved solute is determined, and the solubility is calculated and expressed in terms such as g/L or mol/L.
Determination of pKa
The pKa value indicates the strength of an acid or base and is critical for understanding the ionization state of a molecule at a given pH. For polyamines, potentiometric titration is a common method for pKa determination.[11][12]
Protocol (Potentiometric Titration):
-
A solution of the amine is prepared in water or a suitable co-solvent at a known concentration.
-
The solution is placed in a thermostatted vessel equipped with a pH electrode and a stirrer.
-
A standardized solution of a strong acid (e.g., HCl) is incrementally added to the amine solution using a burette.
-
The pH of the solution is recorded after each addition of the titrant.
-
A titration curve is generated by plotting the pH versus the volume of titrant added.
-
The pKa values correspond to the pH at the half-equivalence points on the titration curve. For a polyamine, multiple inflection points and corresponding pKa values may be observed.
Determination of logP (Octanol-Water Partition Coefficient)
LogP is a measure of a compound's lipophilicity and is a key predictor of its membrane permeability and overall ADME properties. The shake-flask method is the gold standard for experimental logP determination.[13][14]
Protocol (Shake-Flask Method):
-
A solution of the compound is prepared in a biphasic system of n-octanol and water (or a suitable buffer).
-
The mixture is shaken vigorously for a set period to allow for the partitioning of the compound between the two phases to reach equilibrium.
-
The mixture is then centrifuged to ensure complete separation of the octanol and aqueous layers.
-
The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
-
The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
The logP is then calculated as the base-10 logarithm of P.
Visualizations
The following diagrams illustrate a representative experimental workflow for the synthesis of a related carbamate-protected diamine and a general workflow for the determination of key physicochemical properties.
Caption: Synthesis workflow for tert-Butyl (2-aminoethyl)carbamate.
Caption: General workflow for determining physicochemical properties.
References
- 1. scbt.com [scbt.com]
- 2. clearsynth.com [clearsynth.com]
- 3. tert-Butyl N-(2-aminoethyl)carbamate | CAS 57260-73-8 | Catsyn [catsyn.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. chemimpex.com [chemimpex.com]
- 6. N-Boc-Ethylenediamine | 57260-73-8 [chemicalbook.com]
- 7. athabascau.ca [athabascau.ca]
- 8. scribd.com [scribd.com]
- 9. byjus.com [byjus.com]
- 10. benchchem.com [benchchem.com]
- 11. Measurement of Polyamine pK a Values | Springer Nature Experiments [experiments.springernature.com]
- 12. Measurement of polyamine pKa values - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. acdlabs.com [acdlabs.com]
- 14. encyclopedia.pub [encyclopedia.pub]
In-Depth Technical Guide on the Structural Analysis and Characterization of tert-Butyl (2-((2-aminoethyl)amino)ethyl)carbamate
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structural analysis and characterization of tert-Butyl (2-((2-aminoethyl)amino)ethyl)carbamate, a bifunctional molecule of interest in synthetic chemistry and drug development. Due to the limited availability of direct experimental data for this specific compound, this guide establishes a robust analytical framework through a detailed examination of its close structural analogues: tert-butyl (2-aminoethyl)carbamate (N-Boc-ethylenediamine) and di-tert-butyl (azanediylbis(ethane-2,1-diyl))dicarbamate (1,7-Bis-Boc-1,4,7-triazaheptane). By presenting their verified spectral data and outlining a plausible synthetic route, this document serves as a practical resource for the synthesis, purification, and rigorous characterization of the title compound. Detailed experimental protocols for key analytical techniques are provided, alongside a predictive analysis of the expected spectral data for this compound.
Introduction
This compound is a derivative of diethylenetriamine in which one of the primary amine groups is protected by a tert-butoxycarbonyl (Boc) group. This selective protection imparts differential reactivity to the remaining primary and secondary amine functionalities, making it a valuable intermediate for the synthesis of more complex molecules, such as ligands, pharmaceutical scaffolds, and materials for biomedical applications. The presence of both a nucleophilic primary amine and a secondary amine allows for sequential functionalization, enabling the construction of precisely defined molecular architectures.
Accurate structural confirmation and purity assessment are paramount in the utilization of such synthetic intermediates. This guide provides the foundational knowledge and methodologies required for the unambiguous structural elucidation of this compound.
Structural Analogues: A Comparative Analysis
To build a predictive model for the characterization of the target compound, we will first examine the spectral and physical properties of two closely related, commercially available compounds: the mono-Boc protected ethylenediamine and the di-Boc protected diethylenetriamine.
tert-Butyl (2-aminoethyl)carbamate (Analogue 1)
This molecule represents the C2 diamine analogue of the target compound's backbone.
Table 1: Physicochemical and Spectral Data for tert-Butyl (2-aminoethyl)carbamate
| Property | Value |
| Molecular Formula | C₇H₁₆N₂O₂ |
| Molecular Weight | 160.21 g/mol [1] |
| CAS Number | 57260-73-8[1] |
| Appearance | Clear colorless to very light yellow oily liquid |
| Boiling Point | 72-80 °C at 0.1 mmHg |
| Density | 1.012 g/mL at 20 °C |
| ¹H NMR (CDCl₃) | δ 5.1 (bs, 1H, NH), 3.17 (m, 2H, CH₂), 2.8 (m, 2H, CH₂), 1.45 (s, 9H, -tBu), 1.23 (bs, 2H, -NH₂) |
| ¹³C NMR (CDCl₃) | δ 156.0, 79.1, 41.6, 40.4, 28.4 |
| IR (Film, cm⁻¹) | 3350 (N-H stretch), 2977 (C-H stretch), 1693 (C=O stretch, carbamate), 1524 (N-H bend), 1391, 1366, 1252, 1172 |
| Mass Spectrum (FAB) | m/z 161 (MH⁺) |
Di-tert-butyl (azanediylbis(ethane-2,1-diyl))dicarbamate (Analogue 2)
This compound features the same diethylenetriamine core as the target molecule but with both primary amines protected by Boc groups.
Table 2: Physicochemical and Spectral Data for Di-tert-butyl (azanediylbis(ethane-2,1-diyl))dicarbamate
| Property | Value |
| Molecular Formula | C₁₄H₂₉N₃O₄ |
| Molecular Weight | 303.40 g/mol [2] |
| CAS Number | 117499-16-8[2] |
| Appearance | White to light yellow powder/crystal |
| Melting Point | 67.0 to 71.0 °C |
| ¹H NMR (CDCl₃, predicted) | δ ~5.0 (bs, 2H, NH), ~3.2 (m, 4H, CH₂-NHBoc), ~2.7 (t, 4H, CH₂-NH-CH₂), 1.44 (s, 18H, -tBu) |
| ¹³C NMR (CDCl₃, predicted) | δ ~156.0 (C=O), ~79.5 (C(CH₃)₃), ~49.0 (CH₂-NH-CH₂), ~40.0 (CH₂-NHBoc), 28.4 (C(CH₃)₃) |
| IR (KBr, cm⁻¹, predicted) | ~3350 (N-H stretch), ~2975 (C-H stretch), ~1690 (C=O stretch, carbamate), ~1520 (N-H bend) |
| Mass Spectrum (ESI-MS) | m/z 304.2 (M+H)⁺, 326.2 (M+Na)⁺ |
Predicted Structural Characterization of this compound
Based on the analysis of the structural analogues, the following spectral characteristics are predicted for the title compound.
Table 3: Predicted Physicochemical and Spectral Data for this compound
| Property | Predicted Value |
| Molecular Formula | C₉H₂₁N₃O₂ |
| Molecular Weight | 203.28 g/mol |
| Appearance | Likely a colorless to pale yellow oil or low-melting solid. |
| ¹H NMR (CDCl₃) | - -C(CH₃)₃ : A sharp singlet at ~1.44 ppm (9H).- -CH₂-NHBoc : A multiplet around 3.1-3.3 ppm (2H).- -NH-CH₂-CH₂-NH₂ : Two overlapping multiplets between 2.6-2.9 ppm (6H).- -NH₂ and -NH- : Broad singlets, variable chemical shift (3H total). |
| ¹³C NMR (CDCl₃) | - -C(CH₃)₃ : ~28.4 ppm.- C(CH₃)₃ : ~79.2 ppm.- -CH₂-NHBoc : ~40.5 ppm.- -NH-CH₂ : ~50.0 ppm.- CH₂-NH₂ : ~41.0 ppm.- C=O : ~156.1 ppm. |
| IR (Film, cm⁻¹) | - N-H Stretch (primary amine) : Two bands around 3360 and 3290 cm⁻¹.- N-H Stretch (secondary amine and carbamate) : A broad band around 3300 cm⁻¹.- C-H Stretch : 2975, 2930, 2870 cm⁻¹.- C=O Stretch (carbamate) : Strong absorption around 1690-1700 cm⁻¹.- N-H Bend : Around 1520-1590 cm⁻¹. |
| Mass Spectrum (ESI-MS) | Expected [M+H]⁺ at m/z 204.17. |
Experimental Protocols
Proposed Synthesis of this compound
This synthesis is based on the selective mono-Boc protection of diethylenetriamine, a method adapted from procedures for other diamines.[3][4][5]
Materials:
-
Diethylenetriamine
-
Anhydrous Methanol (MeOH)
-
Chlorotrimethylsilane (TMSCl) or concentrated HCl
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dioxane or Tetrahydrofuran (THF)
-
Sodium hydroxide (NaOH) solution (e.g., 2 M)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Mono-protonation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve diethylenetriamine (1.0 eq) in anhydrous methanol. Cool the solution to 0 °C in an ice bath. Slowly add a solution of one equivalent of HCl (either as a standardized solution in methanol, or generated in situ by the careful addition of TMSCl) dropwise with vigorous stirring. Allow the mixture to stir at 0 °C for 30 minutes.
-
Boc Protection: To the cooled solution, add a solution of di-tert-butyl dicarbonate (1.0 eq) in dioxane or THF dropwise over 30-60 minutes, ensuring the temperature remains below 10 °C. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.
-
Workup: Concentrate the reaction mixture under reduced pressure to remove the organic solvents. To the residue, add 2 M NaOH solution until the pH is >12. Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume). Combine the organic layers.
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Purify the residue by flash column chromatography on silica gel, eluting with a gradient of dichloromethane/methanol/triethylamine to afford the pure this compound.
Analytical Characterization Workflow
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Spectroscopy:
-
Instrument: 400 MHz or higher field spectrometer.
-
Parameters:
-
Pulse sequence: Standard 30° or 90° pulse.
-
Number of scans: 16-64.
-
Relaxation delay: 1-2 seconds.
-
Spectral width: 0-12 ppm.
-
-
Analysis: Integrate all peaks to determine proton ratios. Analyze splitting patterns (singlets, triplets, multiplets) to deduce proton connectivity. The broad signals for NH and NH₂ protons can be confirmed by a D₂O exchange experiment, where these peaks will disappear.
¹³C NMR Spectroscopy:
-
Instrument: 100 MHz or higher.
-
Parameters:
-
Pulse sequence: Proton-decoupled.
-
Number of scans: 1024 or more to achieve adequate signal-to-noise.
-
Relaxation delay: 2-5 seconds.
-
Spectral width: 0-180 ppm.
-
-
Analysis: Identify the number of unique carbon environments. Compare chemical shifts to the predicted values to assign carbons to the tert-butyl group, the ethylenediamine backbone, and the carbamate carbonyl.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation:
-
For an oily sample, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (NaCl or KBr).
-
For a solid sample, an Attenuated Total Reflectance (ATR) accessory is ideal. Place a small amount of the solid directly on the ATR crystal.
Data Acquisition:
-
Instrument: FT-IR spectrometer.
-
Range: 4000-400 cm⁻¹.
-
Scans: 16-32 scans are typically co-added.
-
A background spectrum should be acquired and automatically subtracted.
-
Analysis: Identify characteristic absorption bands for N-H (primary and secondary amines, carbamate), C-H (aliphatic), and C=O (carbamate) functional groups. Compare the obtained spectrum with the predicted frequencies.
Mass Spectrometry (MS)
Sample Preparation:
-
Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
Data Acquisition:
-
Technique: Electrospray Ionization (ESI) is recommended for this type of molecule.
-
Mode: Positive ion mode to observe the protonated molecule [M+H]⁺.
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.
-
Analysis: Determine the mass of the molecular ion and compare it to the calculated exact mass of the protonated molecule (C₉H₂₂N₃O₂⁺, exact mass: 204.1707). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Conclusion
While direct experimental data for this compound is not widely published, a robust characterization can be achieved through a comparative analysis with its structural analogues and the application of standard analytical techniques. This guide provides the necessary predictive data, a plausible synthetic route, and detailed experimental protocols to enable researchers to synthesize, purify, and confidently confirm the structure of this versatile chemical intermediate. The provided workflows and tabulated data serve as a valuable resource for scientists and professionals in the fields of organic synthesis and drug development.
References
- 1. scbt.com [scbt.com]
- 2. tert-butyl N-{2-[(2-{[(tert-butoxy)carbonyl]amino}ethyl)amino]ethyl}carbamate | C14H29N3O4 | CID 15157893 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 4. researchgate.net [researchgate.net]
- 5. Selective Mono‐BOC Protection of Diamines | Semantic Scholar [semanticscholar.org]
A Technical Guide to Synthesis Pathways for Mono-Boc Protected Diamines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of Selective Protection
Mono-protected diamines, particularly N-Boc-ethylenediamine and its analogs, are indispensable building blocks in modern organic synthesis, medicinal chemistry, and materials science.[1][2] Symmetrical diamines are versatile components, but their identical primary amine groups present a significant challenge for selective modification, often leading to mixtures of di-substituted products and unreacted starting material.[2][3] The strategy of selectively protecting one of the two amine groups allows for controlled, sequential functionalization, which is critical for constructing complex, unsymmetrical molecules.[1][2]
The tert-butyloxycarbonyl (Boc) group is one of the most widely used amine-protecting groups due to its stability across a wide range of non-acidic conditions and its straightforward removal using mild acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl).[1][4][5] This guide provides a comprehensive overview of the principal synthesis pathways for preparing mono-Boc protected diamines, presenting comparative data, detailed experimental protocols, and workflow visualizations to equip researchers with the practical knowledge to leverage these vital synthetic intermediates.
Core Synthesis Pathways
Achieving high selectivity and yield is the primary goal in the synthesis of mono-Boc protected diamines. The formation of the di-protected byproduct is the main competing reaction.[6] Several key strategies have been developed to address this challenge, ranging from statistical control to in situ substrate modification and advanced reactor technology.
Statistical Control Method
This straightforward method relies on statistical probability to favor mono-protection. By using a large excess of the diamine relative to the Boc-anhydride, the probability of a (Boc)₂O molecule reacting with an already mono-protected diamine is significantly reduced. To further enhance selectivity, the (Boc)₂O is typically added slowly to the reaction mixture to maintain a low local concentration.[1][7]
While simple, this method is often impractical and inefficient when working with valuable or complex diamines due to the amount of starting material required.[3]
Table 1: Representative Data for the Statistical Control Method
| Diamine | Diamine Equiv. | (Boc)₂O Equiv. | Solvent | Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 1,4-Diaminobutane | 6.5 | 1.0 | Dichloromethane | Slow addition over 6h, 16h total, 21°C | 86 | [8] |
| Ethylenediamine | 6.0 | 1.0 | Dichloromethane | Slow addition, 0°C | High (not quantified) |[1] |
Mono-Protonation Method
The mono-protonation strategy is a highly effective and widely adopted "one-pot" protocol for achieving selective mono-Boc protection.[7] This method involves the addition of one equivalent of a strong acid to the diamine solution. This protonates one of the amine groups, converting it into a non-nucleophilic ammonium salt. The remaining free amine group can then selectively react with the (Boc)₂O.[7][9][10] This approach avoids the need for a large excess of diamine and typically provides high yields of the mono-protected product.[7]
The acid, most commonly hydrochloric acid (HCl), can be introduced as a gas dissolved in a solvent or generated in situ.[9][11] In situ generation from reagents like chlorotrimethylsilane (Me₃SiCl) or thionyl chloride (SOCl₂) in methanol is a convenient alternative to handling HCl gas.[6][11]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. sciforum.net [sciforum.net]
- 4. benchchem.com [benchchem.com]
- 5. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. bioorg.org [bioorg.org]
- 10. researchgate.net [researchgate.net]
- 11. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
A Technical Guide to tert-Butyl (2-((2-aminoethyl)amino)ethyl)carbamate: A Versatile Linker in Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of tert-butyl (2-((2-aminoethyl)amino)ethyl)carbamate, a trifunctional linker molecule crucial for the synthesis of complex organic molecules, including polyamine conjugates and pharmacologically active compounds. Its structure, featuring a primary amine, a secondary amine, and a carbamate-protected primary amine, allows for sequential and site-selective chemical modifications.
The tert-butyloxycarbonyl (Boc) protecting group is renowned for its stability in a wide range of chemical conditions and its straightforward removal under mild acidic conditions, making this compound a valuable building block in multi-step synthetic strategies.[1]
Physicochemical Properties
The key quantitative data for this compound are summarized below. Data is provided for the free base and its commonly available dihydrochloride salt.
| Property | Value (Free Base) | Value (Dihydrochloride Salt) |
| CAS Number | 90477-96-2 (predicted) | 162279-67-6 |
| Molecular Formula | C₉H₂₁N₃O₂ | C₉H₂₃Cl₂N₃O₂ |
| Molecular Weight | 203.28 g/mol | 276.21 g/mol |
| Appearance | Colorless to yellow oil (predicted for free base) | Solid |
Experimental Protocols: Synthesis
The selective mono-Boc protection of a symmetric polyamine like diethylenetriamine presents a synthetic challenge, as reactions can often yield a mixture of mono- and di-protected products.[2] The following protocol is a generalized method for the synthesis of this compound, adapted from established procedures for the mono-protection of diamines.[3]
Objective: To selectively protect one of the primary amino groups of diethylenetriamine with a tert-butyloxycarbonyl (Boc) group.
Materials:
-
Diethylenetriamine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dioxane
-
Water
-
Magnesium oxide (MgO)
-
Diethyl ether
-
Hydrochloric acid (HCl), 2M solution
-
Sodium hydroxide (NaOH), 2M solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer, dissolve an excess of diethylenetriamine (e.g., 3-5 equivalents) in a mixture of dioxane and water under an inert atmosphere (e.g., argon). Add magnesium oxide to the mixture.[3]
-
Addition of Boc Anhydride: While stirring the mixture at room temperature, add a solution of di-tert-butyl dicarbonate (1 equivalent) dissolved in dioxane dropwise over a period of 20-30 minutes.[3] The slow addition helps to minimize the formation of the di-substituted byproduct.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 16-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Extraction:
-
Upon completion, filter the reaction mixture to remove the magnesium oxide. Concentrate the filtrate under reduced pressure to remove the dioxane.[3]
-
Add water to the residue and adjust the pH to approximately 3 with a 2M HCl solution. This step protonates the unreacted amino groups.
-
Extract the aqueous layer with dichloromethane to remove any di-Boc protected byproduct and other organic impurities.
-
Adjust the pH of the aqueous phase to 12 with a 2M NaOH solution to deprotonate the desired mono-Boc product.
-
Extract the basic aqueous layer multiple times with dichloromethane.
-
-
Purification:
-
Combine the organic extracts from the basic extraction.
-
Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product as an oil.
-
Further purification can be achieved by high-vacuum distillation or column chromatography on silica gel.[3]
-
Applications in Drug Development and Research
This compound is primarily used as a linker or spacer in the synthesis of more complex molecules. The differential reactivity of its three amino groups allows for a structured synthetic approach. For instance, the Boc-protected amine is unreactive, the secondary amine can be used for specific couplings, and the free primary amine provides another point of attachment.
This structure is particularly useful in:
-
Solid-Phase Synthesis: The free primary amine can be anchored to a solid support, allowing for the construction of peptide or small molecule libraries where the secondary amine is subsequently functionalized.
-
Synthesis of Polyamine Conjugates: It serves as a building block for creating conjugates for drug delivery, where a therapeutic agent is attached to the polyamine backbone.
-
Development of PROTACs: While a related methylated version is explicitly mentioned as a PROTAC linker, this fundamental backbone is suitable for synthesizing Proteolysis Targeting Chimeras (PROTACs), which are designed to selectively degrade target proteins.[4]
Visualization of Synthetic Workflow
The following diagram illustrates a generalized workflow for the use of this compound in solid-phase synthesis.
Caption: Workflow for solid-phase synthesis using the linker.
References
Spectroscopic and Analytical Profile of tert-Butyl (2-((2-aminoethyl)amino)ethyl)carbamate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the spectroscopic data for tert-butyl (2-((2-aminoethyl)amino)ethyl)carbamate, a key intermediate in various chemical syntheses. Due to the limited availability of experimentally derived spectra for this specific molecule in public databases, this document presents a detailed analysis of a closely related and well-characterized analogue, tert-butyl (2-aminoethyl)carbamate. This is supplemented with predicted spectroscopic data for the target molecule to guide researchers in their analytical work. The guide includes detailed experimental protocols for acquiring NMR, IR, and MS data, and a workflow diagram for spectroscopic analysis.
Introduction
This compound is a mono-Boc-protected derivative of diethylenetriamine. The presence of a terminal primary amine, a secondary amine, and a carbamate-protected primary amine makes it a versatile building block in the synthesis of more complex molecules, including ligands, pharmaceutical intermediates, and materials for various applications. Accurate spectroscopic characterization is crucial for verifying the identity and purity of this compound.
Spectroscopic Data Analysis
Spectroscopic Data of Analogue: tert-Butyl (2-aminoethyl)carbamate
The spectroscopic data for the closely related compound, tert-butyl (2-aminoethyl)carbamate (CAS No. 57260-73-8), provides a foundation for predicting the spectral features of the target molecule.
Table 1: ¹H NMR Data for tert-Butyl (2-aminoethyl)carbamate
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 4.99 | br s | 1H | -NH-COO- |
| 3.20 | t | 2H | -CH₂-NH-COO- |
| 2.82 | t | 2H | -CH₂-NH₂ |
| 2.05 | s | 2H | -NH₂ |
| 1.43 | s | 9H | -C(CH₃)₃ |
Solvent: CDCl₃, Reference: TMS[1]
Table 2: ¹³C NMR Data for tert-Butyl (2-aminoethyl)carbamate
| Chemical Shift (δ) ppm | Assignment |
| 156.02 | -NH-C OO- |
| 79.07 | -C (CH₃)₃ |
| 41.63 | -C H₂-NH-COO- |
| 40.37 | -C H₂-NH₂ |
| 28.40 | -C(C H₃)₃ |
Solvent: CDCl₃[1]
Predicted Spectroscopic Data for this compound
Based on the structure, the following spectroscopic characteristics are predicted for the target compound.
¹H NMR:
-
-C(CH₃)₃: A sharp singlet around δ 1.4 ppm, integrating to 9H.
-
-CH₂-CH₂-NH-COO-: Two multiplets, likely triplets, in the range of δ 3.1-3.3 ppm and δ 2.7-2.9 ppm, each integrating to 2H.
-
-NH-CH₂-CH₂-NH₂: Two multiplets, likely triplets, in the range of δ 2.6-2.8 ppm, each integrating to 4H in total.
-
-NH-COO- and -NH-: Broad signals that may be difficult to distinguish, appearing between δ 1.5-5.0 ppm, with their chemical shift being concentration and solvent dependent.
-
-NH₂: A broad singlet, likely between δ 1.0-2.5 ppm, integrating to 2H.
¹³C NMR:
-
-C=O: A signal in the range of δ 156-158 ppm.
-
-C(CH₃)₃: A signal around δ 80 ppm.
-
-CH₂- groups: Multiple signals for the four methylene carbons are expected in the range of δ 40-55 ppm.
-
-C(CH₃)₃: A signal around δ 28 ppm.
IR Spectroscopy:
-
N-H stretch (amine and carbamate): Broad absorptions in the range of 3200-3400 cm⁻¹. The primary amine may show two distinct bands.
-
C-H stretch (alkane): Sharp absorptions just below 3000 cm⁻¹.
-
C=O stretch (carbamate): A strong, sharp absorption around 1680-1700 cm⁻¹.
-
N-H bend (amine): An absorption around 1580-1650 cm⁻¹.
-
C-N stretch: Absorptions in the fingerprint region, typically between 1000-1250 cm⁻¹.
Mass Spectrometry (MS):
-
Molecular Ion (M⁺): The expected exact mass is 203.1634 g/mol for the protonated molecule [M+H]⁺.
-
Fragmentation: Common fragmentation patterns would involve the loss of the tert-butyl group (-57 amu), the Boc group (-101 amu), and various cleavages of the ethylamine chain.
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for carbamate compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube.
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Tune and shim the instrument for the specific solvent.
-
¹H NMR Acquisition: Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans). Use a standard pulse program with a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (typically 1024 or more) and a longer relaxation delay may be necessary.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for both liquid and solid samples with minimal preparation.
-
Background Spectrum: Record a background spectrum of the empty sample holder (salt plates or ATR crystal).
-
Sample Spectrum: Place the prepared sample in the IR spectrometer and record the spectrum.
-
Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Ionization Method: Electrospray ionization (ESI) is a common and suitable method for this type of molecule, as it is a soft ionization technique that typically produces the protonated molecular ion [M+H]⁺.
-
Mass Analysis: Introduce the sample solution into the mass spectrometer. Acquire the mass spectrum over a suitable mass-to-charge (m/z) range (e.g., m/z 50-500).
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized chemical compound.
Caption: A flowchart illustrating the general workflow for chemical synthesis, purification, and subsequent spectroscopic analysis and data interpretation.
Conclusion
This technical guide provides a foundational understanding of the expected spectroscopic properties of this compound, guided by the analysis of a close structural analogue. The provided experimental protocols and workflow diagram serve as a practical resource for researchers engaged in the synthesis and characterization of this and similar molecules. While direct experimental data remains elusive in public domains, the information presented herein should facilitate the identification and quality assessment of this important chemical intermediate.
References
The Indispensable Role of the Boc Protecting Group in Amine Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, particularly within pharmaceutical and medicinal chemistry, the strategic protection and deprotection of functional groups is a cornerstone of success. Among the arsenal of protective groups available to chemists, the tert-butoxycarbonyl (Boc) group stands as a preeminent choice for the temporary masking of primary and secondary amines. Its widespread adoption is a testament to its reliability, ease of application, and predictable reactivity. This in-depth technical guide provides a comprehensive overview of the Boc protecting group, detailing its core principles, reaction mechanisms, experimental protocols, and quantitative data to empower researchers in its effective utilization.
Core Principles of the Boc Protecting Group
The primary function of the Boc group is to decrease the nucleophilicity and basicity of an amine by converting it into a carbamate. This transformation is typically achieved through the reaction of the amine with di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O). The resulting N-Boc protected amine is significantly less reactive, rendering it stable to a wide range of reaction conditions, including basic, nucleophilic, and reductive environments. This stability allows for chemical modifications at other positions of a complex molecule without unintended interference from the amine functionality.
A key advantage of the Boc group is its orthogonality to other common amine protecting groups. For instance, it is stable under the basic conditions required to cleave the 9-fluorenylmethyloxycarbonyl (Fmoc) group and is resistant to the catalytic hydrogenation conditions used to remove the benzyloxycarbonyl (Cbz) group. This orthogonality is fundamental to complex synthetic strategies, such as solid-phase peptide synthesis (SPPS), where sequential and selective deprotection is paramount.
Mechanism of Boc Protection and Deprotection
The introduction and removal of the Boc group proceed through well-understood reaction mechanisms, which are crucial for optimizing reaction conditions and troubleshooting synthetic challenges.
Boc Protection of Amines
The protection of an amine with Boc anhydride is a nucleophilic acyl substitution reaction. The lone pair of the amine nitrogen attacks one of the electrophilic carbonyl carbons of the (Boc)₂O molecule. This is often carried out in the presence of a mild base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), to neutralize the protonated amine formed during the reaction. The reaction can also proceed without a base, as the leaving group, tert-butyl carbonate, can decompose to the basic tert-butoxide.
Caption: Mechanism of Boc protection of a primary amine using Boc anhydride.
Boc Deprotection
The removal of the Boc group is typically achieved under acidic conditions. The most common reagent for this purpose is trifluoroacetic acid (TFA), often in a dichloromethane (DCM) solvent. The mechanism involves the protonation of the carbamate's carbonyl oxygen, which weakens the C-O bond. Subsequent cleavage of this bond results in the formation of a stable tert-butyl cation and an unstable carbamic acid intermediate. The carbamic acid readily decarboxylates to yield the free amine and carbon dioxide gas.
Caption: Mechanism of acid-catalyzed Boc deprotection.
Data Presentation: Quantitative Analysis of Boc Protection and Deprotection
The efficiency of Boc protection and deprotection reactions is influenced by various factors, including the substrate, solvent, catalyst, temperature, and reaction time. The following tables summarize quantitative data from various literature sources to provide a comparative overview.
Table 1: Boc Protection of Various Amines
| Amine Substrate | Reagent | Catalyst/Base | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |
| Aniline | (Boc)₂O | Amberlyst-15 | Solvent-free | < 1 min | RT | 99 | [1] |
| 4-Nitroaniline | (Boc)₂O | Amberlyst-15 | Solvent-free | 3 min | RT | 95 | [1] |
| Benzylamine | (Boc)₂O | Amberlyst-15 | Solvent-free | 1 min | RT | 98 | [1] |
| Piperidine | (Boc)₂O | None | THF | 12 | RT | 89 | [2] |
| 3-Chloroaniline | (Boc)₂O | None | Water | 4 | RT | N/A | [3] |
| Morpholine | (Boc)₂O | SrGO | Solvent-free | 10 min | RT | 94 | [4] |
Table 2: Boc Deprotection of N-Boc Protected Amines
| N-Boc Substrate | Reagent | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |
| N-Boc-imidazole | Thermal | TFE | 0.5 | 120 | 100 | [5] |
| N-Boc-aniline | Thermal | TFE | 0.5 | 240 | 93 | [5] |
| N-Boc-phenethylamine | Thermal | TFE | 1.5 | 240 | >94 | [5] |
| Generic N-Boc Amine | 50% TFA | DCM | 0.08 | RT | N/A | [6] |
| N-Boc-piperazine deriv. | 5-10 equiv. TFA | DCM | 0.5-4 | RT | N/A | [7] |
| Generic N-Boc Amine | 4M HCl in Dioxane | Dioxane | 1-4 | RT | N/A | [8] |
Experimental Protocols
The following are detailed methodologies for the protection of an amine with Boc anhydride and the subsequent deprotection using trifluoroacetic acid.
Protocol 1: General Procedure for Boc Protection of a Primary Amine
Materials:
-
Primary amine (1.0 eq)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)
-
Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Triethylamine (TEA) (1.2 eq, optional)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the primary amine in THF or DCM in a round-bottom flask equipped with a magnetic stir bar.
-
If using a base, add triethylamine to the solution.
-
Add di-tert-butyl dicarbonate to the stirred solution portion-wise at room temperature.
-
Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in a suitable organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude N-Boc protected amine.
-
If necessary, purify the product by column chromatography on silica gel.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. gsconlinepress.com [gsconlinepress.com]
- 4. thieme-connect.com [thieme-connect.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
A Technical Guide to tert-Butyl (2-((2-aminoethyl)amino)ethyl)carbamate for Researchers and Drug Development Professionals
An In-depth Analysis of the Commercial Availability, Synthesis, and Application of a Key Synthetic Building Block
Introduction
tert-Butyl (2-((2-aminoethyl)amino)ethyl)carbamate, systematically known as N1-Boc-diethylenetriamine, is a versatile polyamine derivative of significant interest in the fields of medicinal chemistry and materials science. Its structure, featuring a terminal primary amine protected by a tert-butoxycarbonyl (Boc) group and two secondary amine functionalities, makes it an invaluable building block for the synthesis of complex molecules. The differential reactivity of its amine groups allows for sequential and controlled chemical modifications, a crucial attribute in the multi-step synthesis of pharmaceuticals, particularly as a linker in Proteolysis Targeting Chimeras (PROTACs), and in the development of novel nucleotides and nucleobases.[1] This guide provides a comprehensive overview of its commercial availability, physicochemical properties, synthesis protocols, and key applications.
Commercial Availability and Suppliers
N1-Boc-diethylenetriamine (CAS No. 193206-49-4) is available from a range of chemical suppliers catering to the research and development sector. The purity and available quantities vary by supplier, with typical purities ranging from ≥95% to 99%. Below is a summary of prominent suppliers and their offerings.
| Supplier | Purity | Available Quantities |
| Amerigo Scientific | Not Specified | Contact for details |
| CymitQuimica | Min. 95% | 2mg, 5mg, 10mg, 25mg, 50mg |
| RongNa Biotechnology Co., Ltd | 99% | ≥ 1 Kilogram |
| Biosynth | Not Specified | Contact for details |
Physicochemical and Safety Data
A comprehensive understanding of the physicochemical properties and safety profile of N1-Boc-diethylenetriamine is essential for its proper handling, storage, and use in experimental settings.
| Property | Value |
| CAS Number | 193206-49-4[2] |
| Molecular Formula | C₉H₂₁N₃O₂[2] |
| Molecular Weight | 203.28 g/mol [2] |
| Appearance | Clear Liquid[1] |
| Purity | Min. 95% - 99%[1][3] |
| Storage | Store in a dry, dark, and ventilated place[3] |
Safety Information: While a detailed safety data sheet should be consulted from the supplier, it is important to note that this compound is classified as a hazardous material for transport.[2]
Experimental Protocols
The utility of N1-Boc-diethylenetriamine stems from the ability to selectively functionalize its different amine groups. This is typically achieved through a sequence of protection, reaction at the free amine(s), and deprotection steps.
Protocol 1: General Procedure for Selective Mono-Boc Protection of a Diamine
Materials:
-
Diamine (e.g., diethylenetriamine) (1 eq)
-
Anhydrous Methanol (MeOH)
-
Chlorotrimethylsilane (Me₃SiCl) (1 eq)
-
Water
-
Di-tert-butyl dicarbonate (Boc₂O) (1 eq)
-
2N Sodium Hydroxide (NaOH) solution
-
Dichloromethane (DCM)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Diethyl ether
Procedure:
-
In a round-bottom flask, dissolve the diamine (1 eq) in anhydrous methanol and cool to 0 °C in an ice bath.
-
Slowly add chlorotrimethylsilane (1 eq) dropwise to the cooled solution. A white precipitate may form.
-
Allow the mixture to warm to room temperature.
-
Add water (1 mL), followed by a solution of di-tert-butyl dicarbonate (1 eq) in methanol.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Dilute the mixture with water and wash with diethyl ether to remove any di-protected byproduct.
-
Adjust the pH of the aqueous layer to >12 with a 2N NaOH solution.
-
Extract the product into dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the mono-Boc protected diamine.[4]
Protocol 2: Boc Deprotection and Subsequent Functionalization (Amide Coupling)
A primary application of N1-Boc-diethylenetriamine is its use as a linker in PROTAC synthesis. This involves deprotection of the Boc group to reveal a primary amine, which is then coupled with a carboxylic acid-functionalized ligand for a protein of interest (POI).[5]
Step A: Boc Deprotection
Materials:
-
Boc-protected amine (e.g., a PROTAC intermediate)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Dissolve the Boc-protected compound in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (typically 20-50% v/v) and stir the mixture.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Remove the solvent and excess TFA under reduced pressure to yield the deprotected amine salt.[5]
Step B: Amide Coupling with a POI Ligand
Materials:
-
Deprotected amine-linker (from Step A)
-
POI ligand with a terminal carboxylic acid
-
Anhydrous N,N-Dimethylformamide (DMF)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
Procedure:
-
Dissolve the POI ligand (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add the deprotected amine-linker salt (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 2-16 hours, monitoring progress by LC-MS.
-
Upon completion, dilute the mixture with ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to obtain the final PROTAC.[5]
Visualizing Synthetic Workflows
The sequential nature of reactions involving N1-Boc-diethylenetriamine lends itself to clear visual representation.
Caption: Synthetic pathway for N1-Boc-diethylenetriamine and its subsequent use in PROTAC synthesis.
Applications in Drug Discovery and Development
The primary utility of N1-Boc-diethylenetriamine in drug discovery is as a versatile linker. Its linear, flexible nature and the presence of multiple nitrogen atoms for potential hydrogen bonding can be advantageous in optimizing the pharmacokinetics and pharmacodynamics of a drug candidate.
-
PROTACs: As detailed in the experimental section, this molecule is a key building block for PROTAC linkers. The ability to sequentially attach an E3 ligase ligand and a POI ligand in a controlled manner is fundamental to PROTAC synthesis.[6][7] The length and composition of the linker are critical for the efficacy of the PROTAC, influencing the formation of the ternary complex required for protein degradation.[7]
-
Nucleotide and Nucleobase Synthesis: N1-Boc-diethylenetriamine has been utilized as a linker in the synthesis of nucleotides and nucleobases, such as adenosine triphosphate (ATP).[1] Its polyamine structure can mimic biological polyamines that interact with nucleic acids.
-
Fluorescent Probes: Studies have shown that N1-Boc-diethylenetriamine can participate in resonance energy transfer interactions with fluorophores like naphthalimide, suggesting its potential use in the development of fluorescent probes for biological systems.[1]
References
- 1. N1-Boc-diethylenetriamine | CymitQuimica [cymitquimica.com]
- 2. N1-Boc-diethylenetriamine - Amerigo Scientific [amerigoscientific.com]
- 3. rongna.lookchem.com [rongna.lookchem.com]
- 4. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 5. benchchem.com [benchchem.com]
- 6. Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Navigating the Synthesis Landscape: A Technical Guide to tert-Butyl (2-((2-aminoethyl)amino)ethyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive safety and handling information for tert-Butyl (2-((2-aminoethyl)amino)ethyl)carbamate, a versatile diamine building block crucial in various synthetic applications. Due to the limited availability of a specific Safety Data Sheet (SDS) for this exact mono-Boc protected compound, this guide leverages data from the closely related di-Boc protected analogue, tert-butyl N-{2-[(2-{[(tert-butoxy)carbonyl]amino}ethyl)amino]ethyl}carbamate (CAS 117499-16-8), and other similar mono-Boc protected diamines. All recommendations should be supplemented by a thorough, site-specific risk assessment before handling this chemical.
Chemical and Physical Properties
The following table summarizes the known physical and chemical properties of the related compound, tert-butyl N-{2-[(2-{[(tert-butoxy)carbonyl]amino}ethyl)amino]ethyl}carbamate. These values should be considered indicative for the mono-Boc protected compound.
| Property | Value | Source |
| CAS Number | 117499-16-8 (di-Boc analogue) | [1][2] |
| Molecular Formula | C14H29N3O4 (di-Boc analogue) | [1][2] |
| Molecular Weight | 303.40 g/mol (di-Boc analogue) | [1] |
| Appearance | White to light yellow powder or crystal | [3] |
| Melting Point | 67.0 to 71.0 °C | [3] |
| Purity | min. 95.0 % | [3] |
Hazard Identification and Safety Summary
Based on the GHS classification for the di-Boc analogue, this compound should be handled as a hazardous substance.[1]
GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage |
| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |
| Specific Target Organ Toxicity, Single Exposure (Respiratory Tract Irritation) | 3 | H335: May cause respiratory irritation |
Data corresponds to the di-Boc analogue (CAS 117499-16-8).[1]
Hazard Pictograms
Caption: GHS pictograms for related compounds.
Precautionary Statements
| Type | Statement Code | Statement |
| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| P264 | Wash skin thoroughly after handling. | |
| P270 | Do not eat, drink or smoke when using this product. | |
| P271 | Use only outdoors or in a well-ventilated area. | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |
| Response | P301 + P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |
| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. | |
| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| P310 | Immediately call a POISON CENTER or doctor/physician. | |
| Storage | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. |
| P405 | Store locked up. | |
| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. |
Data corresponds to the di-Boc analogue and other related Boc-protected diamines.[1][4]
Handling and Storage
Proper handling and storage procedures are critical to ensure the safety of laboratory personnel and maintain the integrity of the compound.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory when handling this compound.
Caption: Recommended Personal Protective Equipment.
Storage Conditions
Store in a cool, dry, and well-ventilated area.[4] Keep the container tightly closed and store locked up.[4]
Emergency Procedures
In the event of exposure or spillage, immediate and appropriate action is crucial.
First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Obtain medical aid.[4] |
| Skin Contact | Immediately flush skin with running water for at least 15 minutes while removing contaminated clothing and shoes. Obtain medical aid immediately.[4] |
| Eye Contact | Immediately flush open eyes with running water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[4] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Get medical attention immediately.[4] |
Spillage and Disposal
In case of a spill, wear appropriate PPE and contain the spill.[4] Absorb with an inert material and place in a suitable, closed container for disposal.[4] Dispose of the waste in accordance with local, state, and federal regulations.[4]
Experimental Protocols
While specific experimental protocols for this compound are not widely published, its primary use is as a building block in organic synthesis, particularly where selective functionalization of a primary amine is required while another is protected. The following is a general protocol for a typical application, such as an acylation reaction.
General Acylation Protocol
-
Reaction Setup: In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran).
-
Addition of Base: Add a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 1.1-1.5 equivalents) to the solution.
-
Addition of Acylating Agent: Cool the reaction mixture to 0 °C in an ice bath. Slowly add the acylating agent (e.g., an acid chloride or anhydride, 1 equivalent) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for the appropriate time. Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).
-
Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent.
-
Purification: Dry the combined organic layers over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Caption: General workflow for an acylation reaction.
Disclaimer: This document is intended for informational purposes for trained professionals. The information provided is based on data from structurally similar compounds and should not be considered a substitute for a formal Safety Data Sheet. A comprehensive risk assessment should be conducted by qualified personnel before handling this compound.
References
- 1. tert-butyl N-{2-[(2-{[(tert-butoxy)carbonyl]amino}ethyl)amino]ethyl}carbamate | C14H29N3O4 | CID 15157893 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthonix, Inc > 117499-16-8 | Di-tert-butyl (azanediylbis(ethane-2,1-diyl))dicarbamate [synthonix.com]
- 3. Di-tert-butyl [Azanediylbis(ethane-2,1-diyl)]dicarbamate | 117499-16-8 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 4. aksci.com [aksci.com]
A Technical Guide to the Solubility Profile of tert-Butyl (2-((2-aminoethyl)amino)ethyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of tert-Butyl (2-((2-aminoethyl)amino)ethyl)carbamate, a compound of interest in various research and drug development applications. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing detailed experimental protocols for determining its solubility in common laboratory solvents. These methodologies are designed to enable researchers to generate reliable and consistent solubility data. This guide includes protocols for both qualitative and quantitative assessments and features a workflow diagram for solubility determination.
Introduction
This compound is a diamine derivative containing a Boc-protecting group. Its structure, featuring both primary and secondary amine functionalities along with a carbamate group, suggests a varied solubility profile depending on the solvent's polarity and protic or aprotic nature. Understanding the solubility of this compound is critical for its effective use in synthesis, formulation, and various biochemical assays. This guide provides the necessary protocols to establish a comprehensive solubility profile.
Physicochemical Properties
A summary of the computed physicochemical properties of a related compound, tert-butyl N-[2-[2-aminoethyl(methyl)amino]ethyl]carbamate, is presented below. These properties can offer initial insights into its likely solubility behavior.
| Property | Value | Source |
| Molecular Weight | 217.31 g/mol | PubChem |
| XLogP3 | 0.4 | PubChem |
| Hydrogen Bond Donor Count | 2 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
| Rotatable Bond Count | 7 | PubChem |
Quantitative Solubility Data
| Solvent | Chemical Formula | Polarity Index | Solubility at 25°C (mg/mL) | Notes |
| Water | H₂O | 10.2 | To be determined | Expected to have some solubility due to amine groups. |
| Methanol (MeOH) | CH₃OH | 5.1 | To be determined | Expected to be a good solvent. |
| Ethanol (EtOH) | C₂H₅OH | 4.3 | To be determined | Expected to be a good solvent. |
| Isopropanol (IPA) | C₃H₈O | 3.9 | To be determined | |
| Acetonitrile (ACN) | C₂H₃N | 5.8 | To be determined | |
| Dichloromethane (DCM) | CH₂Cl₂ | 3.1 | To be determined | Expected to be a good solvent. |
| Chloroform | CHCl₃ | 4.1 | To be determined | Expected to be a good solvent. |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 4.4 | To be determined | |
| Tetrahydrofuran (THF) | C₄H₈O | 4.0 | To be determined | |
| Dimethylformamide (DMF) | C₃H₇NO | 6.4 | To be determined | Expected to be a good solvent. |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 7.2 | To be determined | A good solvent for many organic compounds. |
| Acetone | C₃H₆O | 5.1 | To be determined | |
| Toluene | C₇H₈ | 2.4 | To be determined | |
| Hexane | C₆H₁₄ | 0.1 | To be determined | Expected to be a poor solvent. |
Experimental Protocols
The following protocols provide standardized methods for determining the solubility of this compound.
Qualitative Solubility Determination
This method provides a rapid assessment of solubility in various solvents.
Materials:
-
This compound
-
A selection of solvents (see table above)
-
Small test tubes or vials (e.g., 1.5 mL)
-
Vortex mixer
-
Pipettes
Procedure:
-
Add approximately 1-2 mg of the compound to a clean, dry test tube.
-
Add 0.1 mL of the selected solvent to the test tube.
-
Vortex the mixture vigorously for 30 seconds.
-
Visually inspect the solution. If the solid has completely dissolved, the compound is considered "soluble."
-
If the solid has not completely dissolved, add another 0.4 mL of the solvent and vortex for another 30 seconds.
-
If the solid dissolves, the compound is "sparingly soluble."
-
If the solid still does not dissolve, the compound is considered "insoluble" in that solvent at this concentration.
-
Repeat for all selected solvents.
-
To test solubility in acidic and basic aqueous solutions, use 5% HCl and 5% NaOH respectively. Amines are generally soluble in dilute acidic solutions.[1][2]
Quantitative Solubility Determination (Shake-Flask Method)
This method determines the equilibrium solubility of the compound in a given solvent.
Materials:
-
This compound
-
Selected solvents
-
Scintillation vials or other sealable glass containers
-
Orbital shaker or rotator
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
-
Syringe filters (e.g., 0.22 µm PTFE)
Procedure:
-
Add an excess amount of the compound to a vial (enough so that some solid remains undissolved).
-
Accurately record the weight of the compound added.
-
Add a known volume of the solvent to the vial.
-
Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25 °C).
-
Shake the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After equilibration, allow the mixture to stand undisturbed for a few hours to allow undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter into a clean vial. This removes any undissolved solid.
-
Prepare a series of standard solutions of the compound with known concentrations in the same solvent.
-
Analyze the filtered saturated solution and the standard solutions using a suitable analytical method (e.g., HPLC or UV-Vis spectroscopy).
-
Construct a calibration curve from the standard solutions.
-
Determine the concentration of the compound in the saturated solution from the calibration curve. This concentration represents the solubility of the compound in that solvent at the specified temperature.
Visualizations
Experimental Workflow for Solubility Determination
Caption: Experimental workflow for determining solubility.
Conclusion
While specific, publicly available quantitative data on the solubility of this compound is scarce, this guide provides the necessary framework for researchers to determine its solubility profile. The provided protocols for qualitative and quantitative analysis are standard methods in the field and will yield reliable data for informed decision-making in experimental design, formulation development, and other research applications. The basic nature of the amine groups suggests that solubility will be significantly influenced by the pH of aqueous solutions.
References
Methodological & Application
Application Notes: Protocol for Utilizing tert-Butyl (2-((2-aminoethyl)amino)ethyl)carbamate in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, enabling the efficient and controlled assembly of peptide chains. A critical component of SPPS is the choice of a linker, which tethers the nascent peptide to an insoluble resin support. The selection of the linker influences the conditions for peptide cleavage and can introduce specific functionalities or spacing characteristics to the final product.
This document provides detailed application notes and protocols for the use of tert-Butyl (2-((2-aminoethyl)amino)ethyl)carbamate as a linker in peptide synthesis. This linker, hereafter referred to as a Boc-protected diaminoethane derivative, provides a flexible and hydrophilic spacer arm. Its structure features a primary amine for initial attachment to the resin and a Boc-protected secondary amine, which, after deprotection, serves as the initiation point for peptide chain elongation. The use of the acid-labile tert-butyloxycarbonyl (Boc) protecting group allows for selective deprotection and is compatible with standard Fmoc-based peptide synthesis strategies.[1]
Key Features
-
Orthogonal Protection: The primary amine allows for covalent attachment to the solid support, while the Boc-protected secondary amine can be selectively deprotected under acidic conditions, which is orthogonal to the base-labile Fmoc group used for Nα-protection of the amino acids in the peptide chain.[2]
-
Flexible Spacer: The diaminoethyl structure introduces a flexible and hydrophilic spacer between the solid support and the synthesized peptide. This can be advantageous in minimizing steric hindrance during synthesis and in applications where spatial separation from a carrier is desired.
-
Acid-Labile Cleavage of Protecting Group: The Boc group is readily removed with common acids like trifluoroacetic acid (TFA), a standard reagent in peptide synthesis.[3]
Experimental Protocols
The following protocols are designed for manual solid-phase peptide synthesis but can be adapted for automated synthesizers. The procedures outline the attachment of the linker to a 2-chlorotrityl chloride (2-CTC) resin, followed by a standard Fmoc-based peptide elongation cycle and final cleavage of the peptide from the resin.
Protocol 1: Loading of this compound onto 2-Chlorotrityl Chloride Resin
This protocol describes the attachment of the linker to the solid support.
Materials:
-
2-Chlorotrityl chloride (2-CTC) resin
-
This compound
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Diisopropylethylamine (DIPEA)
-
Methanol (MeOH)
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Swell the 2-CTC resin in DCM (approximately 10 mL per gram of resin) for 30-60 minutes in a synthesis vessel.
-
Linker Preparation: In a separate vial, dissolve 1.5-2.0 equivalents of this compound (relative to the resin substitution capacity) in DCM.
-
Loading Reaction: Drain the DCM from the swollen resin. Add the linker solution to the resin, followed by the addition of 3-4 equivalents of DIPEA.
-
Agitation: Agitate the mixture at room temperature for 2-4 hours.
-
Capping: To cap any unreacted chlorotrityl sites, add methanol (approximately 0.8 mL per gram of resin) and agitate for an additional 30 minutes.
-
Washing: Drain the reaction mixture and wash the resin sequentially with DCM (3x), DMF (3x), and finally DCM (3x).
-
Drying: Dry the resin under vacuum.
Protocol 2: Peptide Elongation (Fmoc-SPPS)
This protocol outlines a single cycle of amino acid coupling following the loading of the linker.
A. Boc Deprotection of the Linker
-
Resin Swelling: Swell the linker-loaded resin in DCM for 30 minutes.
-
Deprotection: Add a solution of 50% Trifluoroacetic Acid (TFA) in DCM to the resin. Agitate for 5 minutes, drain, and add a fresh solution of 50% TFA in DCM. Agitate for an additional 20-30 minutes.[4]
-
Washing: Drain the deprotection solution and wash the resin with DCM (5x).
-
Neutralization: Wash the resin with a solution of 10% DIPEA in DCM (2x, 2 minutes each), followed by washing with DCM (3x) and then DMF (3x) to prepare for coupling.
B. Fmoc-Amino Acid Coupling
-
Pre-activation: In a separate vial, dissolve 3 equivalents of the Fmoc-amino acid and 2.9 equivalents of a coupling agent (e.g., HBTU/HATU) in DMF. Add 6 equivalents of DIPEA and allow the mixture to stand for 5-10 minutes.
-
Coupling: Drain the DMF from the resin and add the activated amino acid solution. Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitoring: Perform a Kaiser (ninhydrin) test to confirm the completion of the coupling. A negative result (yellow beads) indicates a complete reaction.
-
Washing: Once coupling is complete, drain the reaction solution and wash the resin with DMF (3x) and DCM (3x).
C. Fmoc Deprotection
-
Add a solution of 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution and add a fresh 20% piperidine in DMF solution. Agitate for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5x) and DCM (3x).
The peptide chain is elongated by repeating steps B and C for each subsequent amino acid.
Protocol 3: Cleavage and Deprotection of the Peptide
This protocol describes the final cleavage of the synthesized peptide from the resin and the removal of side-chain protecting groups.
Materials:
-
Peptide-resin
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% Triisopropylsilane (TIS))
-
Cold diethyl ether or methyl-tert-butyl ether (MTBE)
-
Centrifuge tubes
Procedure:
-
Resin Preparation: Wash the final peptide-resin with DCM and dry it thoroughly under vacuum.
-
Cleavage: Place the dried resin in a reaction vessel and add the cleavage cocktail (approximately 10 mL per gram of resin). Agitate the mixture at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise to a 10-fold volume of cold diethyl ether or MTBE to precipitate the crude peptide.[5]
-
Isolation: Isolate the precipitated peptide by centrifugation, decant the ether, and repeat the ether wash twice.
-
Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Data Presentation
The efficiency of peptide synthesis using the this compound linker can be evaluated based on several parameters. The following tables provide representative data based on typical outcomes for similar linker types in SPPS.
Table 1: Representative Linker Loading and Cleavage Efficiency
| Parameter | Typical Value | Conditions / Notes |
| Resin Type | 2-Chlorotrityl Chloride | 1.0 - 1.6 mmol/g initial substitution |
| Linker Loading Efficiency | 0.5 - 0.8 mmol/g | Achieved by reacting the linker's primary amine with the resin in the presence of DIPEA. |
| Final Product Yield | 70 - 90% | Dependent on the peptide sequence, length, and efficiency of coupling steps. |
| Final Product Purity (Crude) | >80% | Purity as determined by HPLC analysis of the crude product. |
Table 2: Standard Reagents and Conditions for Peptide Elongation Cycle
| Step | Reagent/Solvent | Concentration | Time |
| Boc Deprotection (Linker) | TFA in DCM | 50% (v/v) | 2 x 15 min |
| Neutralization | DIPEA in DCM | 10% (v/v) | 2 x 2 min |
| Amino Acid Coupling | Fmoc-AA/HBTU/DIPEA | 3:2.9:6 equiv. | 1-2 hours |
| Fmoc Deprotection | Piperidine in DMF | 20% (v/v) | 2 x 10 min |
| Washes | DCM, DMF | - | As per protocol |
Mandatory Visualizations
Experimental Workflow
Caption: General workflow for SPPS using the Boc-protected diaminoethane linker.
Signaling Pathway of Boc Deprotection
Caption: Mechanism of acid-catalyzed Boc deprotection.
References
Application of tert-Butyl (2-((2-aminoethyl)amino)ethyl)carbamate in Solid-Phase Peptide Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl (2-((2-aminoethyl)amino)ethyl)carbamate, also known as N-Boc-diethylenetriamine, is a versatile bifunctional linker utilized in peptide modification and the synthesis of complex peptide conjugates. Its structure features a primary and a secondary amine, with one primary amine protected by a tert-butyloxycarbonyl (Boc) group. This configuration allows for the selective reaction of the unprotected primary and secondary amines, making it a valuable tool for introducing branched structures or attaching multiple functionalities to a peptide.
The primary application of this reagent in the context of solid-phase peptide synthesis (SPPS) is for the post-synthetic modification of peptides. It can be coupled to the C-terminus, the N-terminus, or the side chain of acidic amino acid residues (e.g., aspartic acid, glutamic acid) of a fully assembled peptide while it is still attached to the solid support. The Boc-protected amine can be deprotected in a subsequent step to allow for the attachment of other molecules, such as fluorophores, cytotoxic drugs, or polyethylene glycol (PEG) chains. This approach is particularly useful in the development of peptide-drug conjugates (PDCs) and other targeted therapeutics.
Key Features and Applications
-
Bifunctional Linker: The presence of a free primary amine and a Boc-protected primary amine allows for sequential and site-specific modifications of peptides.
-
Branched Conjugation: The diethylenetriamine backbone enables the introduction of a branching point in a peptide conjugate, allowing for the attachment of multiple copies of a molecule of interest.
-
Orthogonal Protection: The acid-labile Boc group is compatible with the base-labile Fmoc protecting group strategy commonly used in SPPS, allowing for selective deprotection.[1]
-
Enhanced Pharmacokinetics: Modification of peptides with linkers like this can be used to improve their solubility, stability, and pharmacokinetic profiles.
Experimental Protocols
The following protocols describe the coupling of this compound to a peptide synthesized on a solid support using standard Fmoc/tBu chemistry.
Protocol 1: Coupling to the C-Terminus of a Resin-Bound Peptide
This protocol details the modification of the C-terminal carboxylic acid of a peptide attached to the resin.
Materials:
-
Peptide-resin (fully protected, on a resin suitable for C-terminal modification, e.g., Wang resin)
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt) or OxymaPure®
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% triisopropylsilane (TIS))
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF (10 mL/g) for 30 minutes in a reaction vessel.
-
Activation Solution Preparation: In a separate vessel, dissolve this compound (3 eq.), DIC (3 eq.), and HOBt (3 eq.) in a minimal amount of DMF.
-
Coupling Reaction: Drain the DMF from the swollen resin. Add the activation solution to the resin, followed by DIPEA (6 eq.). Agitate the reaction vessel at room temperature for 4-6 hours.
-
Monitoring the Coupling: Perform a Kaiser test to monitor the completion of the coupling reaction. A negative test (yellow beads) indicates a complete reaction.
-
Washing: Once the coupling is complete, drain the reaction mixture and wash the resin sequentially with DMF (3x), DCM (3x), and DMF (3x).
-
Final Cleavage and Deprotection: Cleave the modified peptide from the resin and remove side-chain protecting groups by treating the resin with a TFA cleavage cocktail for 2-3 hours.[2]
-
Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether, wash the pellet, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).[3]
Protocol 2: Coupling to an Aspartic Acid or Glutamic Acid Side Chain
This protocol describes the modification of the side-chain carboxylic acid of an Asp or Glu residue.
Materials:
-
Peptide-resin (with the target Asp/Glu side chain deprotected)
-
This compound
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)
-
DIPEA
-
Anhydrous DMF
-
DCM
Procedure:
-
Resin Swelling and Selective Deprotection: Swell the peptide-resin in DMF. Selectively deprotect the side chain of the target Asp or Glu residue (e.g., using an orthogonal protecting group strategy).
-
Activation and Coupling: In a separate vial, dissolve this compound (4 eq.) and PyBOP (3.9 eq.) in DMF. Add DIPEA (8 eq.) to the activation mixture and vortex for 1-2 minutes.
-
Coupling Reaction: Add the activated solution to the resin and agitate at room temperature for 2-4 hours.
-
Monitoring and Washing: Monitor the reaction using a suitable test (e.g., TNBSA test). After completion, wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Subsequent Steps: Proceed with further modifications or final cleavage and purification as described in Protocol 1.
Data Presentation
The efficiency of coupling reactions involving bifunctional linkers can be influenced by steric hindrance and the choice of coupling reagents. The following tables provide representative data for the coupling of sterically hindered amines in SPPS, which can be extrapolated for the application of this compound.
| Coupling Reagent | Typical Equivalents (Reagent/Base) | Typical Coupling Time (hours) | Reported Coupling Efficiency |
| HATU/DIPEA | 3-4 / 6-8 | 1 - 4 | >95% |
| HBTU/DIPEA | 3-4 / 6-8 | 2 - 6 | >90% |
| DIC/HOBt | 3-4 / 6-8 | 4 - 12 | 85-95% |
| PyBOP/DIPEA | 3-4 / 6-8 | 2 - 4 | >95% |
Table 1: Comparison of Coupling Reagents for Sterically Hindered Amine Acylation. Data is representative and based on literature for similar coupling reactions.[4]
| Parameter | Value |
| Resin Loading Capacity | 0.5 - 1.0 mmol/g |
| Coupling Yield (per step) | >99% (for standard amino acids) |
| Linker Coupling Yield | 85 - 98% (reagent dependent) |
| Final Cleavage Yield | 70 - 90% |
| Crude Purity (by HPLC) | 60 - 85% |
Table 2: Representative Quantitative Data for Solid-Phase Peptide Synthesis and Modification.[5]
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the post-synthetic modification of a resin-bound peptide with this compound.
Caption: Workflow for post-synthetic modification of a peptide with this compound.
The following diagram illustrates the logical relationship in the preparation and reaction of the carbamate linker.
Caption: Logical flow of the coupling reaction.
References
Application Notes and Protocols: A Step-by-Step Guide to Boc Deprotection Using Trifluoroacetic Acid (TFA)
Audience: Researchers, scientists, and drug development professionals.
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis, particularly in peptide synthesis.[1][2] Its popularity is due to its stability across a broad range of reaction conditions and its straightforward removal under acidic conditions.[1][2] Trifluoroacetic acid (TFA) is the reagent of choice for Boc deprotection because of its effectiveness and volatility, which simplifies product isolation.[1] This document provides a detailed protocol for the TFA-mediated deprotection of Boc-protected amines, covering the reaction mechanism, experimental procedures, the role of scavengers, and key quantitative data.
Reaction Mechanism
The cleavage of the Boc group with TFA is an acid-catalyzed process that occurs through a multi-step mechanism.[1][2][3]
-
Protonation: The process begins with the protonation of the carbonyl oxygen of the Boc group by TFA.[1][2][3]
-
Formation of a Tert-butyl Cation: The protonated carbamate becomes unstable, leading to the cleavage of the tert-butyl-oxygen bond. This results in the formation of a stable tert-butyl cation and a carbamic acid intermediate.[1][2][3]
-
Decarboxylation: The carbamic acid intermediate is inherently unstable and rapidly decarboxylates, releasing carbon dioxide gas.[1][3][4]
-
Amine Salt Formation: The resulting free amine is then protonated by the excess TFA to form the corresponding trifluoroacetate salt.[2][3]
This reactive tert-butyl cation can cause unwanted side reactions by alkylating nucleophilic residues within the molecule, such as Tryptophan or Methionine.[5][6]
Experimental Protocols
The optimal conditions for Boc deprotection can vary depending on the specific substrate. Below are general procedures for both solution-phase and solid-phase synthesis.
Protocol 1: Solution-Phase N-Boc Deprotection
This protocol is suitable for deprotecting Boc-protected amines in a solution of TFA and a chlorinated solvent like dichloromethane (DCM).[1]
Materials:
-
Boc-protected amine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous[1]
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution[1]
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)[1]
Procedure:
-
Dissolution: Dissolve the Boc-protected amine in anhydrous DCM in a round-bottom flask to a concentration of 0.1-0.5 M.[1]
-
Cooling: Cool the solution to 0 °C using an ice bath.[1]
-
TFA Addition: Slowly add TFA to the stirred solution. The final concentration of TFA typically ranges from 20% to 50% (v/v). A 1:1 mixture of TFA:DCM is effective for many substrates.[1]
-
Reaction: Allow the reaction to warm to room temperature and stir for 30 minutes to a few hours.[1]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[1]
-
Work-up (for free amine):
-
Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.[2]
-
Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate).
-
Carefully wash the organic layer with a saturated aqueous NaHCO₃ solution to neutralize residual acid. Caution: CO₂ evolution can cause pressure buildup.[2]
-
Wash the organic layer with brine.[2]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.[2]
-
Filter and concentrate the filtrate to obtain the crude deprotected amine.[2]
-
If the amine TFA salt is the desired product, omit the basic work-up.[1]
-
Protocol 2: Solid-Phase N-Boc Deprotection (for Peptide Synthesis)
This protocol is designed for the deprotection of an N-terminal Boc group on a peptide attached to a resin during solid-phase peptide synthesis (SPPS).[1]
Materials:
-
Boc-protected peptide-resin
-
TFA cleavage cocktail (e.g., 95:2.5:2.5 TFA/H₂O/TIS)[1]
-
Dichloromethane (DCM) for washing
-
Solid-phase synthesis reaction vessel
-
Shaker or nitrogen bubbler
-
Cold diethyl ether
Procedure:
-
Resin Washing: Wash the peptide-resin with DCM to remove any residual solvents from the previous step.[1]
-
Deprotection: Add the pre-prepared TFA cleavage cocktail to the resin.[1]
-
Agitation: Agitate the mixture at room temperature for 2-4 hours.[1]
-
Filtration: Filter the resin and collect the filtrate which contains the cleaved peptide.[1]
-
Final Wash: Wash the resin with a small amount of fresh TFA to ensure complete recovery.[1]
-
Precipitation: Combine the filtrates and precipitate the peptide by adding cold diethyl ether.[1]
-
Isolation: Isolate the peptide by centrifugation and decantation or by filtration.[1]
-
Washing and Drying: Wash the peptide pellet with cold diethyl ether to remove scavengers and residual TFA, then dry the peptide under vacuum.[1]
Data Presentation: Reaction Parameters
The following table summarizes typical reaction conditions for TFA-mediated N-Boc deprotection.
| Parameter | Typical Range | Notes |
| Substrate Concentration | 0.1 - 0.5 M in DCM | Higher concentrations can be used, but solubility may be a limiting factor.[1] |
| TFA Concentration | 20% - 100% (v/v in DCM) | 25-50% is common.[1] Neat TFA can be used for difficult substrates.[1] For SPPS, 55% TFA in DCM is often preferred over 100% TFA to ensure proper resin swelling and complete deprotection.[7] |
| Temperature | 0 °C to Room Temperature | The reaction is typically started at 0 °C to control any exotherm and then allowed to warm to room temperature.[1] |
| Reaction Time | 30 minutes - 4 hours | Reaction progress should be monitored. Many substrates react completely in under an hour.[1] |
Role of Scavengers
During Boc deprotection, the generated tert-butyl cation is a reactive electrophile that can alkylate nucleophilic side chains in amino acids, particularly Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr).[6][8] Scavengers are added to the reaction mixture to trap this reactive carbocation and prevent unwanted side reactions.[5][6]
| Scavenger | Target Residue(s) | Typical Cocktail (v/v/v) |
| Triisopropylsilane (TIS) | General purpose, Trp | TFA/H₂O/TIS (95:2.5:2.5)[8] |
| Water (H₂O) | Trp | TFA/H₂O/TIS (95:2.5:2.5)[8] |
| 1,2-Ethanedithiol (EDT) | Trp | Highly effective for Trp-containing peptides.[8] |
| Thioanisole | Met, Tyr, Cys | Often used in combination with other scavengers. |
A common general-purpose scavenger cocktail is a mixture of TFA, water, and triisopropylsilane (TIS) in a 95:2.5:2.5 ratio.[8]
Safety Precautions
Trifluoroacetic acid (TFA) is a strong, corrosive acid. Always handle TFA in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. In case of contact, flush the affected area immediately with copious amounts of water.[2] When removing TFA by evaporation, use equipment constructed with TFA-resistant materials and an appropriate vacuum pump, such as a chemically resistant diaphragm or dry scroll pump, to prevent corrosion.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. rdworldonline.com [rdworldonline.com]
Application Notes and Protocols: Utilizing tert-Butyl (2-((2-aminoethyl)amino)ethyl)carbamate as a Linker for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the effective use of tert-Butyl (2-((2-aminoethyl)amino)ethyl)carbamate as a versatile linker in bioconjugation. This bifunctional linker, featuring a Boc-protected primary amine and a free secondary amine, enables controlled, sequential conjugation strategies crucial for the synthesis of complex biomolecules such as Antibody-Drug Conjugates (ADCs), PROteolysis Targeting Chimeras (PROTACs), and other targeted therapies.[1][2]
Core Principles
The strategic utility of this compound lies in the temporary masking of one of its primary amines with a tert-butyloxycarbonyl (Boc) protecting group.[3][4] This protection renders the amine unreactive under many synthetic conditions, including basic and nucleophilic environments.[3][4] The linker possesses a reactive secondary amine that can first be conjugated to a molecule of interest. Subsequently, the Boc group can be efficiently removed under acidic conditions to reveal the primary amine for conjugation to a second molecule.[1][2] This orthogonality is fundamental to preventing unwanted side reactions and ensuring the formation of well-defined bioconjugates.[1][3]
Applications
This linker is particularly valuable in scenarios requiring a stepwise assembly of multicomponent systems:
-
PROTAC Synthesis: The linker can connect a ligand for an E3 ubiquitin ligase to a ligand for a target protein, facilitating the targeted degradation of proteins.[5][6]
-
Antibody-Drug Conjugates (ADCs): It can be used to attach a cytotoxic payload to a monoclonal antibody, enabling targeted drug delivery.[4]
-
Fluorescent Probe Development: The sequential conjugation capability allows for the precise assembly of probes for biological imaging and assays.[3]
-
PEGylation: While this specific linker is not a PEG linker, the principles of its use are analogous to Boc-protected PEG linkers for enhancing the hydrophilicity and bioavailability of bioconjugates.[1][2]
Experimental Protocols
Detailed methodologies are essential for the successful application of this linker. The following protocols outline the key steps for its use in a typical two-step bioconjugation workflow.
Protocol 1: Conjugation to the First Molecule via the Secondary Amine
This protocol describes the reaction of the free secondary amine of the linker with an activated functional group (e.g., an NHS ester) on the first molecule (Molecule A).
Materials:
-
This compound
-
Molecule A with an activated functional group (e.g., NHS ester)
-
Anhydrous aprotic solvent (e.g., Dimethylformamide (DMF) or Dichloromethane (DCM))
-
Base (e.g., Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA))
-
Reaction vessel
-
Stirring apparatus
-
Purification system (e.g., HPLC or column chromatography)
Procedure:
-
Dissolve Molecule A (1 equivalent) in the chosen anhydrous solvent.
-
Add this compound (1.1-1.5 equivalents) to the solution.
-
Add the base (2-3 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 2-18 hours. Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the resulting Boc-protected conjugate using HPLC or silica gel column chromatography to remove unreacted starting materials and byproducts.
Protocol 2: Boc Deprotection to Reveal the Primary Amine
This is one of the most common and efficient methods for Boc deprotection.[4][7]
Materials:
-
Boc-protected conjugate from Protocol 1
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware
Procedure:
-
Dissolve the Boc-protected conjugate in DCM.
-
Add TFA to the solution (typically 25-50% v/v).[4]
-
Stir the reaction at room temperature for 30 minutes to 2 hours. Monitor the deprotection by TLC or LC-MS.[3]
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can aid in the complete removal of residual TFA.[3]
-
Neutralize the residue by dissolving it in DCM and washing with saturated aqueous sodium bicarbonate solution.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected conjugate.
Protocol 3: Conjugation of the Second Molecule
This protocol describes the reaction of the newly exposed primary amine with an activated functional group on the second molecule (Molecule B).
Materials:
-
Deprotected conjugate from Protocol 2
-
Molecule B with an activated functional group (e.g., NHS ester)
-
Anhydrous aprotic solvent (e.g., DMF or DCM)
-
Base (e.g., TEA or DIPEA)
-
Reaction vessel
-
Stirring apparatus
-
Purification system (e.g., HPLC or size-exclusion chromatography)
Procedure:
-
Dissolve the deprotected conjugate (1 equivalent) in the chosen anhydrous solvent.
-
Add Molecule B (1-1.2 equivalents) to the solution.
-
Add the base (2-3 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 2-18 hours, monitoring its progress.
-
Upon completion, purify the final bioconjugate using an appropriate method such as HPLC or size-exclusion chromatography to ensure high purity.
Data Presentation
The efficiency of the conjugation and deprotection steps is influenced by several factors. The following tables summarize typical reaction conditions and expected outcomes.
Table 1: Summary of Boc Protection and Conjugation Reaction Conditions
| Parameter | Condition | Typical Yield/Efficiency | Reference |
|---|---|---|---|
| Boc Protection Reagent | Di-tert-butyl dicarbonate (Boc)₂O | >95% | [3] |
| Solvent for Conjugation | DMF, DCM, DMSO | - | [3][4] |
| Base for Conjugation | TEA, DIPEA | - | [3] |
| Reaction Temperature | Room Temperature | - | [3] |
| Reaction Time | 2 - 18 hours | Dependent on substrates | |
Table 2: Summary of Boc Deprotection Conditions and Efficiency
| Parameter | Condition | Typical Efficiency | Reference |
|---|---|---|---|
| Deprotection Reagent | Trifluoroacetic Acid (TFA) | >95% | [4][7] |
| Solvent | Dichloromethane (DCM) | - | [4] |
| TFA Concentration | 25-50% (v/v) | - | [4] |
| Reaction Temperature | Room Temperature | - | [3][8] |
| Reaction Time | 30 minutes - 2 hours | >90% in 1-4 hours | [3][8] |
| Alternative Reagent | Oxalyl chloride in methanol | up to 90% |[8] |
Table 3: Stability Profile of the Boc Protecting Group
| Condition | Stability | Reference |
|---|---|---|
| Basic Conditions | Stable | [3] |
| Nucleophilic Environments | Stable | [3][4] |
| Catalytic Hydrogenation | Stable | [4] |
| Acidic Conditions | Labile |[3][4][7] |
Visualizations
Diagrams generated using Graphviz (DOT language) illustrate the key experimental workflows.
Caption: A workflow for two-step bioconjugation using a Boc-protected diamine linker.
Caption: Sequential steps in a typical bioconjugation process with purification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. genscript.com [genscript.com]
- 8. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Functionalization of Nanoparticles with tert-Butyl (2-((2-aminoethyl)amino)ethyl)carbamate
Application Notes and Protocols: Amide Coupling Reactions with tert-Butyl (2-((2-aminoethyl)amino)ethyl)carbamate
Audience: Researchers, scientists, and drug development professionals.
Introduction:
tert-Butyl (2-((2-aminoethyl)amino)ethyl)carbamate is a versatile building block in organic and medicinal chemistry. As a mono-Boc-protected derivative of diethylenetriamine, it features a free primary amine and a secondary amine, with the terminal primary amine on the other end being protected. This differential protection allows for the selective functionalization of the free primary amine, making it a valuable reagent for introducing a flexible and hydrophilic linker into target molecules.[1] The most common application for this reagent is its use as a nucleophile in coupling reactions with carboxylic acids to form stable amide bonds. These reactions are fundamental in the synthesis of peptides, peptidomimetics, and various pharmaceutical agents.
This document provides detailed protocols and technical data for performing amide coupling reactions using this compound.
Core Concepts and Reaction Workflow
The fundamental reaction involves the activation of a carboxylic acid group, which is then susceptible to nucleophilic attack by the primary amine of this compound. This process is typically mediated by a coupling agent to form a highly reactive intermediate, which then readily reacts with the amine to form the desired amide bond. The choice of coupling reagent, solvent, and base is critical to ensure high yields and minimize side reactions, such as racemization in the case of chiral carboxylic acids.[2]
Data Presentation: Common Coupling Reagents
A variety of coupling reagents can be employed for the formation of the amide bond. The choice often depends on the scale of the reaction, the nature of the substrates, and the need to suppress side reactions. The following table summarizes some of the most common coupling reagents.
| Reagent Acronym | Full Name | Recommended Base | Common Solvents | Key Features |
| EDC / HOBt | N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide / Hydroxybenzotriazole | DIEA, NMM | DMF, DCM, MeCN | Water-soluble urea byproduct is easily removed by aqueous workup. HOBt minimizes racemization.[3] |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | DIEA, NMM | DMF, NMP | Highly efficient and fast coupling with low rates of racemization.[4] |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate | DIEA, NMM | DMF, DCM | Very effective, similar to HATU, with slightly lower activation efficiency for hindered substrates.[3] |
| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | DIEA, NMM | DMF, DCM | A non-toxic alternative to the BOP reagent, effective for solid-phase and solution-phase synthesis.[2][3] |
| T3P | Propylphosphonic Anhydride | Pyridine, DIEA | EtOAc, DCM, MeCN | Excellent for preventing racemization; byproducts are water-soluble. |
DIEA: N,N-Diisopropylethylamine; NMM: N-Methylmorpholine; DMF: Dimethylformamide; DCM: Dichloromethane; MeCN: Acetonitrile; NMP: N-Methyl-2-pyrrolidone; EtOAc: Ethyl acetate.
Experimental Protocols
The following are generalized protocols for the coupling of a generic carboxylic acid with this compound. Note: These protocols should be optimized for specific substrates, particularly concerning reaction time and purification methods.
Protocol 1: EDC/HOBt Mediated Coupling
This protocol is a widely used, cost-effective method suitable for a broad range of substrates.
Materials:
-
Carboxylic Acid (1.0 eq)
-
This compound (1.1 eq)
-
EDC·HCl (1.2 eq)
-
HOBt (1.2 eq)
-
DIEA (3.0 eq)
-
Anhydrous DMF or DCM
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
To a round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq), HOBt (1.2 eq), and anhydrous DMF (or DCM) to achieve a concentration of approximately 0.1-0.5 M.
-
Stir the solution at room temperature until all solids are dissolved.
-
Cool the mixture to 0 °C using an ice bath.
-
Add EDC·HCl (1.2 eq) in one portion. Stir the mixture at 0 °C for 30 minutes to activate the carboxylic acid.
-
In a separate vial, dissolve this compound (1.1 eq) and DIEA (3.0 eq) in a small amount of the reaction solvent.
-
Add the amine/base solution dropwise to the activated carboxylic acid mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate or DCM.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired amide.
Protocol 2: HATU Mediated Coupling
This protocol is recommended for more challenging couplings, such as those involving sterically hindered substrates or those prone to racemization.
Materials:
-
Carboxylic Acid (1.0 eq)
-
This compound (1.1 eq)
-
HATU (1.1 eq)
-
DIEA or 2,4,6-Collidine (2.0 eq)
-
Anhydrous DMF or NMP
-
Ethyl acetate
-
Saturated aqueous LiCl solution
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Add DIEA (2.0 eq) to the mixture and stir at room temperature for 15-20 minutes to allow for pre-activation.
-
Add a solution of this compound (1.1 eq) in a small amount of DMF to the reaction mixture.
-
Stir at room temperature for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate and water.
-
Wash the organic layer multiple times with saturated aqueous LiCl solution to remove DMF, followed by a final wash with brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to obtain the pure product.
Quantitative Data: Representative Coupling Reaction
| Amine Substrate | Acid Substrate | Coupling Conditions | Yield | Purity (HPLC) |
| tert-butyl N-((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate | ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate | Acetonitrile, Triethylamine, 60 °C, 7 hours | 91.1% | 98.50% |
This example illustrates that high yields and purity can be achieved in amide coupling reactions with structurally complex Boc-protected amines under appropriate conditions.[5] Similar outcomes can be expected for this compound with proper optimization.
References
- 1. tert-Butyl (2-aminoethyl)(2-((tert-butoxycarbonyl)amino)ethyl)carbamate, 120131-72-8 | BroadPharm [broadpharm.com]
- 2. bachem.com [bachem.com]
- 3. peptide.com [peptide.com]
- 4. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 5. EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate - Google Patents [patents.google.com]
Application Notes and Protocols for the Synthesis of PROTACs using tert-Butyl (2-((2-aminoethyl)amino)ethyl)carbamate Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis Targeting Chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the body's own cellular machinery to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of two distinct ligands connected by a chemical linker: one ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[2] This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[3]
The linker is a critical component of a PROTAC, profoundly influencing its efficacy, solubility, and pharmacokinetic properties.[2] The length, rigidity, and chemical makeup of the linker are key determinants for the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).[4]
This document provides detailed application notes and protocols for the synthesis of PROTACs utilizing tert-Butyl (2-((2-aminoethyl)amino)ethyl)carbamate, a versatile, flexible, and hydrophilic linker. Its bifunctional nature, with a Boc-protected primary amine and a free secondary amine, allows for a controlled, sequential conjugation to the POI and E3 ligase ligands, making it an excellent building block for constructing PROTAC libraries for structure-activity relationship (SAR) studies.[5][6]
Signaling Pathway: PROTAC-Mediated Protein Degradation
PROTACs function by hijacking the ubiquitin-proteasome system (UPS). The PROTAC molecule acts as a bridge, bringing the target protein and an E3 ubiquitin ligase into close proximity. This induced proximity leads to the polyubiquitination of the target protein. The polyubiquitin chain is then recognized by the 26S proteasome, which degrades the target protein into smaller peptides. The PROTAC molecule is then released and can catalytically induce the degradation of more target protein molecules.[3]
References
- 1. Building Blocks and Linkers for PROTAC Synthesis - Enamine [enamine.net]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Linkers for Linkerology - Enamine [enamine.net]
Application Notes and Protocols for the Purification of Products Synthesized with tert-Butyl (2-((2-aminoethyl)amino)ethyl)carbamate
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The selective protection of amines is a critical strategy in the multi-step synthesis of complex molecules, particularly in pharmaceutical development. The tert-butyloxycarbonyl (Boc) protecting group is favored due to its stability under various conditions and its straightforward removal under mild acidic conditions.[1][2] tert-Butyl (2-((2-aminoethyl)amino)ethyl)carbamate is a key building block where one primary amine of diethylenetriamine is selectively protected, leaving a primary and a secondary amine available for further functionalization. The purification of reaction products derived from this starting material is crucial for the successful synthesis of the target molecules. Common challenges include separating the desired product from unreacted starting materials, di-Boc byproducts, and other impurities.[3] This document provides detailed protocols for the purification of such products using common laboratory techniques.
General Reaction and Purification Workflow
The following diagram illustrates a typical workflow for a reaction involving this compound and the subsequent purification steps.
Caption: General experimental workflow from reaction to purification.
Key Purification Techniques
Two primary methods for purifying products derived from this compound are liquid-liquid extraction and flash column chromatography. Crystallization may be employed for solid products to achieve high purity.[3][4]
Liquid-Liquid Extraction
This technique is often the first step in purification to remove water-soluble impurities, unreacted starting materials, and byproducts. The pH of the aqueous phase is critical for effective separation, as the basicity of the amine groups can be exploited.
Protocol for Liquid-Liquid Extraction:
-
Quenching: After the reaction is deemed complete by TLC, quench the reaction mixture appropriately (e.g., with water or a saturated aqueous solution of ammonium chloride).
-
Solvent Addition: Add an immiscible organic solvent such as dichloromethane (DCM) or ethyl acetate.
-
Acidic Wash: To remove unreacted this compound and other basic impurities, wash the organic layer with a dilute acidic solution (e.g., 1M HCl).[5] The desired product, if less basic, may remain in the organic phase. Caution: The Boc group can be labile to strong acids.[6]
-
Basic Wash: To remove acidic impurities, wash the organic layer with a basic solution (e.g., saturated aqueous sodium bicarbonate).[7]
-
Brine Wash: Wash the organic layer with brine to remove residual water.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure.[5]
Flash Column Chromatography
For products that are not sufficiently pure after extraction, or to separate the desired product from closely related impurities (e.g., di-substituted byproducts), flash column chromatography is the method of choice.[3][8]
Protocol for Flash Column Chromatography:
-
Stationary Phase: Use silica gel as the stationary phase.
-
Mobile Phase Selection: The choice of eluent is crucial. A gradient of increasing polarity is typically used. Common solvent systems include:
-
TLC Analysis for Solvent System: Before running the column, determine the optimal solvent system using TLC. The desired product should have an Rf value between 0.2 and 0.4 for good separation.
-
Column Packing: Pack the column with a slurry of silica gel in the initial, least polar mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a solvent in which it is readily soluble and load it onto the column.[3]
-
Elution: Begin elution with the mobile phase, gradually increasing the polarity.
-
Fraction Collection and Analysis: Collect fractions and monitor them by TLC. Use ninhydrin stain to visualize amine-containing compounds; the Boc-protected amine of the starting material will not stain or will stain weakly, while free amines will appear as purple or pink spots.[1]
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Table 1: Troubleshooting Flash Column Chromatography [3]
| Problem | Possible Cause | Solution |
| Product does not elute | Mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase (e.g., increase the percentage of methanol in DCM). |
| Poor separation | Mobile phase is too polar. | Decrease the polarity of the mobile phase. |
| Streaking of spots on TLC | Amine interaction with acidic silica. | Add a small amount of a basic modifier like triethylamine (~0.5-1%) to the mobile phase. |
| Co-elution of impurities | Column was overloaded. | Reduce the amount of crude material loaded onto the column. A general guideline is a 1:30 to 1:50 ratio of crude product to silica gel by weight. |
Crystallization
If the purified product is a solid, crystallization can be an effective final purification step to obtain a highly pure, crystalline material.
Protocol for Crystallization: [4][10]
-
Solvent Selection: Dissolve the solid product in a minimal amount of a suitable hot solvent in which it is soluble.
-
Cooling: Slowly cool the solution to room temperature, and then in an ice bath to induce crystallization.
-
Inducing Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Data Presentation
Table 2: Example Data for Purification of a Hypothetical Product
| Purification Step | Starting Mass (g) | Final Mass (g) | Purity (by HPLC) | Yield (%) |
| Crude Product | 5.0 | 5.0 | 65% | 100 |
| After Extraction | 5.0 | 4.2 | 80% | 84 |
| After Chromatography | 4.2 | 3.1 | 98% | 62 |
| After Crystallization | 3.1 | 2.8 | >99.5% | 56 |
Logical Relationships in Purification Strategy
The choice of purification steps depends on the nature of the product and the impurities present. The following diagram illustrates the decision-making process.
Caption: Decision tree for purification strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. benchchem.com [benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. beilstein-journals.org [beilstein-journals.org]
- 9. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Crystallization method of Boc-amino acid - Eureka | Patsnap [eureka.patsnap.com]
Application Notes and Protocols for the Use of tert-Butyl (2-((2-aminoethyl)amino)ethyl)carbamate in Antibody-Drug Conjugate (ADC) Development
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents directly to cancer cells. The linker, which connects the antibody to the payload, is a critical component influencing the ADC's stability, pharmacokinetics, and efficacy. tert-Butyl (2-((2-aminoethyl)amino)ethyl)carbamate, a derivative of diethylenetriamine, is a short, hydrophilic, and bifunctional linker. One of its primary amines is protected by a tert-butyloxycarbonyl (Boc) group, allowing for a sequential and controlled conjugation strategy. This feature is particularly advantageous for creating well-defined ADCs. The presence of two additional amine functionalities offers potential for dual-payload conjugation or the attachment of modifying agents to improve the ADC's physicochemical properties. This document provides detailed application notes and protocols for the use of this linker in the development of non-cleavable ADCs.
Core Principles of a Two-Step Conjugation Strategy
The use of this compound in ADC development follows a two-step conjugation process. This strategy minimizes unwanted side reactions and allows for the creation of a more homogeneous ADC product.
-
Payload-Linker Conjugate Synthesis: The unprotected primary amine of the linker is first reacted with an activated cytotoxic payload.
-
Boc Deprotection and Antibody Conjugation: The Boc protecting group is removed from the linker under acidic conditions, exposing a second primary amine. This newly available amine is then conjugated to the antibody, typically via an activated linker attached to the antibody's surface (e.g., through lysine residues).
Data Presentation
The following tables summarize representative quantitative data for ADCs developed using short, hydrophilic, non-cleavable linkers. It is important to note that these values are illustrative and will vary depending on the specific antibody, payload, and conjugation chemistry used.
Table 1: Representative Physicochemical Properties of the Linker
| Property | Value |
| Molecular Formula | C9H21N3O2 |
| Molecular Weight | 203.28 g/mol |
| Appearance | Colorless to pale yellow oil |
| Solubility | Soluble in DMSO, DMF, DCM |
| Storage | Store at 2-8°C for long-term stability |
Table 2: Representative ADC Characterization Data
| Parameter | Representative Value | Method of Analysis |
| Drug-to-Antibody Ratio (DAR) | 3.5 - 4.5 | Hydrophobic Interaction Chromatography (HIC-HPLC) |
| Monomer Purity | >95% | Size Exclusion Chromatography (SEC-HPLC) |
| In Vitro Plasma Stability (% intact ADC after 7 days) | >90% | LC-MS |
| In Vitro Cytotoxicity (IC50) | 1 - 10 nM | Cell-based viability assay (e.g., MTT, CellTiter-Glo) |
Experimental Protocols
The following protocols outline the key experimental procedures for the synthesis and characterization of an ADC using this compound.
Protocol 1: Synthesis of the Payload-Linker Conjugate
This protocol describes the conjugation of a payload containing a carboxylic acid group (e.g., a derivative of Monomethyl Auristatin E - MMAE) to the primary amine of the linker via amide bond formation.
Materials:
-
This compound
-
Carboxyl-containing payload (e.g., MMAE-COOH)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Activation of the Payload:
-
Dissolve the carboxyl-containing payload (1 equivalent) in anhydrous DMF.
-
Add NHS (1.2 equivalents) and EDC (1.2 equivalents).
-
Stir the reaction mixture at room temperature for 1-2 hours to form the NHS ester. Monitor the reaction by TLC or LC-MS.
-
-
Conjugation to the Linker:
-
In a separate flask, dissolve this compound (1.5 equivalents) in anhydrous DMF.
-
Slowly add the activated payload solution to the linker solution.
-
Stir the reaction mixture at room temperature overnight.
-
-
Work-up and Purification:
-
Remove the DMF under reduced pressure.
-
Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the pure payload-linker conjugate.
-
Characterize the product by mass spectrometry and NMR.
-
Protocol 2: Boc Deprotection of the Payload-Linker Conjugate
This protocol describes the removal of the Boc protecting group to expose the primary amine for antibody conjugation.
Materials:
-
Purified Payload-Linker conjugate from Protocol 1
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Deprotection Reaction:
-
Dissolve the purified payload-linker conjugate in DCM.
-
Add a solution of 20-50% TFA in DCM.
-
Stir the reaction at room temperature for 1-2 hours. Monitor the deprotection by LC-MS.
-
-
Work-up:
-
Remove the DCM and excess TFA under reduced pressure (e.g., rotary evaporation).
-
The resulting product is the TFA salt of the deprotected payload-linker. This can be used directly in the next step or neutralized with a non-nucleophilic base like diisopropylethylamine (DIPEA).
-
Protocol 3: Conjugation of Payload-Linker to the Antibody
This protocol describes the conjugation of the deprotected payload-linker to the antibody via lysine residues.
Materials:
-
Monoclonal antibody (e.g., Trastuzumab) at 5-10 mg/mL in a suitable buffer (e.g., PBS, pH 7.4)
-
Deprotected Payload-Linker from Protocol 2
-
Amine-reactive crosslinker (e.g., SM(PEG)n, where n is the number of PEG units)
-
Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Size Exclusion Chromatography (SEC) column (e.g., Sephadex G-25) for purification
Procedure:
-
Antibody Preparation:
-
Exchange the antibody into the Conjugation Buffer (PBS, pH 7.4) using a desalting column or dialysis.
-
-
Activation of Payload-Linker (if necessary, depending on the chosen crosslinking strategy):
-
This step may involve reacting the deprotected payload-linker with a homobifunctional crosslinker to introduce a more reactive group for antibody conjugation. For simplicity, this protocol assumes direct conjugation after activation of the antibody.
-
-
Antibody Modification (Lysine-based conjugation):
-
React the antibody with a molar excess of an amine-reactive crosslinker (e.g., an NHS-ester) to introduce reactive groups. The ratio needs to be optimized to achieve the desired DAR.
-
-
Conjugation Reaction:
-
Add the deprotected payload-linker to the activated antibody solution. The molar ratio of payload-linker to antibody will determine the final DAR and needs to be optimized.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching:
-
Add the Quenching Buffer to a final concentration of 50 mM to stop the reaction by consuming any unreacted active groups.
-
-
Purification of the ADC:
-
Purify the ADC from unconjugated payload-linker and other small molecules using an SEC column.
-
The purified ADC can be concentrated using an appropriate ultrafiltration device.
-
Protocol 4: Characterization of the ADC
1. Drug-to-Antibody Ratio (DAR) Determination by HIC-HPLC:
-
Principle: HIC separates proteins based on their hydrophobicity. The conjugation of a hydrophobic payload to an antibody increases its hydrophobicity, allowing for the separation of species with different numbers of conjugated drugs.
-
Method:
-
Use a HIC column (e.g., Butyl-NPR).
-
Elute the ADC with a decreasing salt gradient.
-
The average DAR is calculated from the weighted average of the peak areas corresponding to each DAR species.
-
2. In Vitro Plasma Stability Assay:
-
Procedure:
-
Incubate the ADC at a concentration of ~1 mg/mL in human plasma at 37°C.
-
Collect aliquots at various time points (e.g., 0, 24, 48, 96, and 168 hours).
-
At each time point, capture the ADC from the plasma using an affinity resin (e.g., Protein A).
-
Analyze the captured ADC by LC-MS to determine the average DAR remaining over time.
-
3. In Vitro Cytotoxicity (MTT Assay):
-
Procedure:
-
Plate target antigen-positive and antigen-negative cells in 96-well plates.
-
Treat the cells with serial dilutions of the ADC, the unconjugated antibody, and the free payload.
-
Incubate for 72-96 hours.
-
Add MTT reagent and incubate for 2-4 hours.
-
Solubilize the formazan crystals and measure the absorbance to determine cell viability.
-
Visualizations
Experimental Workflow
Caption: Workflow for ADC synthesis using a Boc-protected diamine linker.
Logical Relationship of Functional Groups
Caption: Reactivity of functional groups in the ADC conjugation process.
Signaling Pathway for an MMAE-Payload ADC
Troubleshooting & Optimization
How to improve the yield of mono-Boc protection of diamines
Technical Support Center: Mono-Boc Protection of Diamines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the yield of mono-Boc protection of diamines. This guide includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of mono-Boc-protected diamines and offers potential solutions.
| Problem | Possible Cause | Solution |
| Low yield of the desired mono-Boc-protected product | Formation of di-Boc-protected byproduct: The primary challenge is often the reaction of both amino groups with the Boc-anhydride.[1] | Control stoichiometry: Use a slight excess of the diamine or a 1:1 molar ratio of diamine to di-tert-butyl dicarbonate ((Boc)₂O).[1] Slow addition of (Boc)₂O: A slow, dropwise addition of the (Boc)₂O solution can help minimize the formation of the di-Boc product.[1] Monoprotonation: Add one equivalent of an acid (e.g., HCl) to form the mono-salt of the diamine. This protects one amino group as an ammonium salt, leaving the other free to react.[1][2][3] In-situ generation of HCl from reagents like chlorotrimethylsilane (Me₃SiCl) or thionyl chloride (SOCl₂) in anhydrous methanol is a practical alternative to using HCl gas.[1][2] |
| Incomplete reaction: The reaction may not have proceeded to completion. | Check reaction time and temperature: Ensure the reaction is stirred for a sufficient duration at the appropriate temperature as specified in the protocol. Some reactions may require overnight stirring.[1] Use of a catalyst: For some substrates, a catalyst like iodine may be beneficial.[1] | |
| Difficulty in purifying the mono-Boc-protected diamine | Similar polarity of products: The mono-Boc-protected product, di-Boc-protected product, and unreacted diamine can have similar polarities, making chromatographic separation difficult.[1] | Acid-base extraction: This is a critical purification step. By acidifying the reaction mixture, the unreacted diamine and the mono-Boc-protected product (which is still basic) will be protonated and move to the aqueous layer, while the neutral di-Boc-protected byproduct can be extracted with an organic solvent. Subsequently, basifying the aqueous layer will deprotonate the desired mono-protected product and the unreacted diamine, allowing them to be extracted into an organic solvent.[1] Column chromatography: While the Boc group can be sensitive to acid, column chromatography on silica gel is a viable option. Use a suitable solvent system and avoid highly acidic conditions. Basic alumina can also be used as the stationary phase.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the most effective general method to achieve selective mono-Boc protection of a diamine?
A1: The most common and effective strategy is the monoprotonation of the diamine. By adding one equivalent of a strong acid, such as hydrochloric acid (HCl), one of the amino groups is converted into its ammonium salt. This protonated amine is no longer nucleophilic and does not react with di-tert-butyl dicarbonate ((Boc)₂O). The remaining free amino group can then be selectively protected.[1][2][3]
Q2: How can I avoid using HCl gas for the monoprotonation step?
A2: You can generate HCl in situ. The reaction of chlorotrimethylsilane (Me₃SiCl) or thionyl chloride (SOCl₂) with anhydrous methanol is a convenient and effective way to produce one equivalent of HCl in the reaction flask.[1][2] This method avoids the handling of corrosive HCl gas.
Q3: Can flow chemistry improve the yield of mono-Boc protection?
A3: Yes, microreactor technology or flow chemistry can significantly improve the yield of the mono-protected product.[1] This is due to the precise control over reaction parameters such as temperature, stoichiometry, and reaction time, which minimizes the formation of the di-protected byproduct.
Q4: Is it better to use an excess of the diamine or a 1:1 stoichiometry?
A4: Using a slight excess of the diamine can favor mono-protection by statistical probability.[1] However, many highly selective methods, particularly those involving monoprotonation, can achieve high yields with a 1:1 molar ratio of diamine to (Boc)₂O.[1][3] The choice may depend on the cost and availability of the diamine.
Q5: What should I do if my mono-Boc protected product is difficult to purify by column chromatography?
A5: If you are facing difficulties with chromatography due to similar polarities of the products, an acid-base extraction is a highly recommended purification technique.[1] This method exploits the basicity of the remaining free amine in the mono-protected product to separate it from the neutral di-protected byproduct and the more basic starting diamine.
Quantitative Data Summary
The following table summarizes the yields of mono-Boc protection for various diamines using the in situ HCl generation method with Me₃SiCl.
| Diamine | Product | Yield (%) |
| (1R,2R)-Cyclohexane-1,2-diamine | tert-Butyl (1R,2R)-2-aminocyclohexylcarbamate | 66 |
| (1R,2R)-1,2-Diphenylethyl-1,2-diamine | tert-Butyl ((1R,2R)-2-amino-1,2-diphenylethyl)carbamate | 45 |
| 1,2-Diaminopropane | tert-Butyl (2-aminopropyl)carbamate | 72 |
| 1,3-Diaminopropane | tert-Butyl (3-aminopropyl)carbamate | 24 |
Data sourced from Chavez et al. (2017).[2]
Experimental Protocols
Protocol 1: Mono-Boc Protection using in situ HCl Generation from Me₃SiCl
This protocol describes a one-pot procedure for the selective mono-Boc protection of diamines using chlorotrimethylsilane (Me₃SiCl) to generate HCl in situ.[2]
Materials:
-
Diamine (1.0 equiv)
-
Anhydrous Methanol (MeOH)
-
Chlorotrimethylsilane (Me₃SiCl) (1.0 equiv)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.0 equiv)
-
Water
-
Sodium hydroxide (NaOH) solution (e.g., 2N)
-
Dichloromethane (CH₂Cl₂)
-
Diethyl ether (Et₂O)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Under an inert atmosphere, dissolve the diamine (1.0 equiv) in anhydrous methanol in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Add chlorotrimethylsilane (1.0 equiv) dropwise to the cooled solution. A white precipitate of the diamine monohydrochloride may form.
-
Allow the reaction mixture to warm to room temperature and stir for a short period.
-
Add a small amount of water (e.g., 1 mL), followed by a solution of (Boc)₂O (1.0 equiv) in methanol.
-
Stir the mixture at room temperature for 1 hour.
-
Dilute the reaction mixture with water.
-
Wash the aqueous layer with diethyl ether to remove the di-Boc byproduct.
-
Adjust the pH of the aqueous layer to >12 with a 2N NaOH solution.
-
Extract the product into dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the mono-Boc-protected diamine.
Visualizations
References
Troubleshooting low solubility of tert-Butyl (2-((2-aminoethyl)amino)ethyl)carbamate in aqueous buffers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low solubility of tert-Butyl (2-((2-aminoethyl)amino)ethyl)carbamate in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What are the structural features of this compound that influence its solubility in aqueous buffers?
A1: The solubility of this compound is governed by a balance of hydrophobic and hydrophilic moieties. The presence of a tert-Butyloxycarbonyl (Boc) protecting group introduces significant hydrophobicity, which limits its solubility in water. Conversely, the molecule contains two secondary and one primary amine groups that can be protonated in acidic to neutral aqueous solutions. The resulting positive charges enhance the molecule's interaction with polar water molecules, thereby improving its solubility.
Q2: How does the pH of the aqueous buffer affect the solubility of this compound?
A2: The pH of the aqueous buffer is a critical factor. At acidic to neutral pH (below the pKa of the amine groups), the amino groups are protonated, rendering the molecule more soluble in aqueous media. As the pH becomes more basic, the amino groups are deprotonated and become neutral, which decreases the molecule's polarity and, consequently, its aqueous solubility.
Q3: Is it advisable to heat the solution to increase the solubility of the compound?
A3: Gentle warming can be employed to aid in the dissolution of this compound. However, prolonged exposure to high temperatures should be avoided. The Boc protecting group is known to be thermally labile and can be cleaved under harsh heating conditions, particularly in acidic or basic solutions, leading to the formation of the unprotected diamine. It is recommended to use minimal heat and to cool the solution to the desired experimental temperature before use.
Q4: Can I dissolve the compound directly in an aqueous buffer?
A4: Direct dissolution in a purely aqueous buffer can be challenging due to the compound's hydrophobicity. A more effective approach is to first prepare a concentrated stock solution in a water-miscible organic solvent and then dilute this stock solution into the desired aqueous buffer.
Troubleshooting Guide
Issue: The compound is not dissolving in my aqueous buffer.
-
Question 1: What is the pH of your buffer?
-
Rationale: As detailed in the FAQs, the solubility of this compound is highly dependent on pH. In basic buffers, the compound will be less soluble.
-
Recommendation: If your experimental conditions allow, consider lowering the pH of the buffer to a more acidic or neutral range to facilitate the protonation of the amine groups, which will increase solubility.
-
-
Question 2: Did you attempt to prepare a stock solution in an organic solvent first?
-
Rationale: The hydrophobic nature of the Boc group often prevents direct dissolution in aqueous solutions.
-
Recommendation: Prepare a concentrated stock solution of the compound in a water-miscible organic solvent such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or ethanol. Subsequently, add this stock solution dropwise to your stirred aqueous buffer to reach the final desired concentration. Ensure the final concentration of the organic solvent is compatible with your experimental setup.
-
-
Question 3: Is the final concentration of the compound too high?
-
Rationale: Every compound has a solubility limit in a given solvent system. It is possible that the desired concentration exceeds this limit.
-
Recommendation: Try preparing a more dilute solution. If a higher concentration is necessary, you may need to adjust the buffer composition, such as by increasing the percentage of a co-solvent.
-
-
Question 4: Have you tried gentle heating or sonication?
-
Rationale: Physical methods can sometimes help to overcome the energy barrier for dissolution.
-
Recommendation: Gently warm the solution while stirring. Alternatively, place the solution in a sonicator bath for short periods. Be cautious with heating to avoid degradation of the compound.
-
Data Presentation
Table 1: Qualitative Solubility of this compound in Various Solvents and Buffers
| Solvent/Buffer System | pH | Expected Solubility | Notes |
| Water | 7.0 | Low to Very Low | The hydrophobic Boc group and alkyl chain limit solubility. |
| PBS (Phosphate-Buffered Saline) | 7.4 | Low | At neutral pH, the amine groups are partially protonated, which slightly improves solubility compared to pure water. |
| Acetate Buffer | 4.5 | Moderate to High | In acidic conditions, the amine groups are fully protonated, significantly increasing solubility. |
| Bicarbonate Buffer | 8.0 | Low | In slightly basic conditions, the amine groups are less protonated, reducing solubility. |
| DMSO (Dimethyl Sulfoxide) | N/A | High | A suitable solvent for preparing a concentrated stock solution. |
| DMF (Dimethylformamide) | N/A | High | An alternative solvent for preparing a concentrated stock solution. |
| Ethanol | N/A | Moderate | Can be used as a co-solvent to improve aqueous solubility. |
Experimental Protocols
Protocol for the Solubilization of this compound in Aqueous Buffer
Objective: To prepare a solution of this compound in an aqueous buffer at a desired final concentration.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Target aqueous buffer (e.g., PBS, pH 7.4)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettors and sterile tips
Procedure:
-
Preparation of a Concentrated Stock Solution: a. Weigh out the required amount of this compound in a sterile microcentrifuge tube. b. Add a small volume of anhydrous DMSO to the tube to achieve a high concentration stock solution (e.g., 10-50 mM). c. Vortex the tube thoroughly until the compound is completely dissolved. Gentle warming (to no more than 37°C) can be applied if necessary.
-
Dilution into Aqueous Buffer: a. Aliquot the required volume of the target aqueous buffer into a new sterile tube. b. While vortexing the aqueous buffer, add the required volume of the DMSO stock solution dropwise to the buffer to achieve the final desired concentration. c. Continue to vortex for an additional 30 seconds to ensure homogeneity.
-
Final Check: a. Visually inspect the solution for any signs of precipitation. b. If the solution is clear, it is ready for use. If precipitation occurs, this indicates that the final concentration is above the solubility limit in that specific buffer system. In this case, you may need to lower the final concentration or increase the percentage of co-solvent if experimentally permissible.
Visualizations
Caption: Troubleshooting workflow for low solubility issues.
Caption: Influence of pH on the protonation state and solubility.
Preventing side reactions during Boc deprotection of tert-Butyl (2-((2-aminoethyl)amino)ethyl)carbamate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the Boc deprotection of tert-Butyl (2-((2-aminoethyl)amino)ethyl)carbamate and related polyamines.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of side reactions during the Boc deprotection of polyamines?
A1: The primary cause of side product formation during acid-catalyzed Boc deprotection is the generation of a reactive tert-butyl cation intermediate.[1][2][3] This carbocation is a potent electrophile that can alkylate nucleophilic sites on the target molecule, leading to undesired byproducts.[1][4] In the case of this compound, both the primary and secondary amines can act as nucleophiles once deprotected.
Q2: What are the most common side reactions observed during the Boc deprotection of polyamines like this compound?
A2: The most common side reaction is tert-butylation, where the tert-butyl cation attaches to the nitrogen atoms of the polyamine, resulting in an unexpected mass increase of +56 Da in your product.[5] Re-protection of the newly formed free amine by reactants can also occur if the deprotection is not driven to completion.
Q3: How do scavengers prevent these side reactions?
A3: Scavengers are nucleophilic compounds added to the deprotection reaction mixture to trap the reactive tert-butyl cation.[1][2] They react with the carbocation at a faster rate than the sensitive parts of your substrate, thus preventing unwanted alkylation of your target molecule.[1][3]
Q4: What are the signs of incomplete Boc deprotection?
A4: Incomplete Boc deprotection can result from insufficient acid concentration, short reaction times, or low temperatures.[2] Signs of incomplete deprotection include the presence of the starting material or partially deprotected intermediates in your reaction mixture, which can be observed by techniques like TLC, HPLC, or LC-MS.[2][6]
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Unexpected peaks in HPLC/LC-MS, potentially with a +56 Da mass shift. | Alkylation of the amine by the tert-butyl cation.[5] | Incorporate a scavenger into the deprotection reagent. Trialkylsilanes like triisopropylsilane (TIS) or triethylsilane (TES) are highly effective carbocation scavengers.[1] |
| Incomplete deprotection (starting material remains). | 1. Insufficient acid concentration or equivalents.[1] 2. Insufficient reaction time or temperature.[2] 3. Steric hindrance around the Boc-protected amine.[2] | 1. Increase the concentration of the acid or use a stronger acid like 4M HCl in dioxane.[2] 2. Increase the reaction time and/or temperature. Monitor the reaction progress by TLC or LC-MS.[2] 3. For sterically hindered groups, prolonged reaction times or gentle heating may be necessary. Ensure an effective scavenger is present under these more forcing conditions.[3] |
| Product is an oily residue after workup. | Residual trifluoroacetic acid (TFA) forming salts with the deprotected amines.[7] | 1. Co-evaporation: After rotary evaporation, add a non-polar solvent like toluene and evaporate again to azeotropically remove residual TFA.[7] 2. Salt form conversion: Convert the TFA salt to the HCl salt, which is often more crystalline, by dissolving the residue in a minimal amount of solvent and adding a solution of HCl in an organic solvent.[7] |
| Low yield of the desired product. | 1. Product loss during aqueous workup due to the water solubility of the polyamine salt. 2. Side reactions consuming the product. | 1. Avoid aqueous workups if possible. Direct evaporation of the reaction mixture followed by precipitation of the product salt with a non-polar solvent like diethyl ether is often effective.[8] 2. Optimize the scavenger and reaction conditions to minimize side product formation. |
Scavenger Selection for Boc Deprotection
While this compound itself does not contain commonly cited sensitive residues like tryptophan or methionine, the use of scavengers is still highly recommended to prevent N-alkylation.
| Scavenger | Typical Concentration (% v/v) | Notes | Reference(s) |
| Triisopropylsilane (TIS) | 2.5 - 5% | A highly effective and common scavenger for trapping the tert-butyl cation. It is volatile, which can simplify workup. | [9][10] |
| Triethylsilane (TES) | 5 - 10% | Another effective trialkylsilane scavenger. | [2] |
| Water | 2.5 - 5% | Often included in cleavage cocktails to act as a proton source and aid in the removal of some protecting groups. | [9][11] |
Experimental Protocols
Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) with Scavengers
This protocol is a general guideline for the deprotection of Boc-protected polyamines.
Materials:
-
Boc-protected this compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Diethyl ether, cold
Procedure:
-
Preparation: Dissolve the Boc-protected compound in anhydrous dichloromethane (DCM).[5]
-
Scavenger Addition: Add triisopropylsilane (TIS) to the solution (typically 2.5-5% v/v).[9]
-
Deprotection: Cool the solution to 0 °C in an ice bath. Slowly add trifluoroacetic acid (TFA) to the reaction mixture (a common ratio is 50:50 TFA:DCM, or even neat TFA for difficult deprotections).[12] The reaction is often accompanied by the evolution of CO₂ gas.[13]
-
Reaction: Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.[1][2]
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the majority of the TFA and DCM.[12]
-
Add cold diethyl ether to the residue to precipitate the amine salt.
-
Collect the solid product by filtration and wash with cold diethyl ether.
-
Dry the product under vacuum.
-
Protocol 2: Boc Deprotection using HCl in 1,4-Dioxane
This method is an alternative to TFA and can sometimes provide a more crystalline product.
Materials:
-
Boc-protected this compound
-
4 M HCl in 1,4-Dioxane solution
-
Diethyl ether
-
Nitrogen or Argon atmosphere
Procedure:
-
Reaction Setup: Dissolve the Boc-protected compound in a minimal amount of an appropriate solvent or add the 4 M HCl in 1,4-dioxane solution directly to the neat substrate under an inert atmosphere.[12][14]
-
Reaction: Stir the solution at room temperature for 1-4 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, remove the solvent and excess HCl under reduced pressure. The product is often obtained as the hydrochloride salt and may be used directly in the next step or purified further by precipitation from a solvent like diethyl ether.[14]
Visualizations
Caption: Experimental workflow for a typical Boc deprotection protocol.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. benchchem.com [benchchem.com]
- 13. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Amide Coupling with tert-Butyl (2-((2-aminoethyl)amino)ethyl)carbamate
Welcome to the technical support center for optimizing amide coupling reactions involving tert-Butyl (2-((2-aminoethyl)amino)ethyl)carbamate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, providing detailed protocols and data to enhance reaction success.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges encountered during the coupling of this compound with carboxylic acids.
Q1: My amide coupling reaction is resulting in a low or no yield. What are the common causes?
Several factors can lead to poor yields in amide coupling reactions. The most frequent issues involve incomplete activation of the carboxylic acid, deactivation of the amine, or suboptimal reaction conditions.[1][2]
-
Incomplete Carboxylic Acid Activation: The carboxylic acid must be converted into a more reactive species to couple efficiently with the amine. This can fail if the coupling reagent is inappropriate, used in insufficient amounts, or if the pre-activation time is too short.[1][2]
-
Amine Deactivation or Salt Formation: The free primary amine of the reagent is the nucleophile. If your amine starting material is an HCl or TFA salt, the acidic counterion can neutralize the base required for the reaction, preventing the coupling from proceeding.[1] An acid-base reaction between your carboxylic acid and the amine can also occur, forming a non-nucleophilic ammonium salt.[2]
-
Steric Hindrance: Bulky functional groups near the reacting centers of either the carboxylic acid or the amine can significantly slow down or prevent the reaction.[1][2]
-
Presence of Water: Moisture in the reaction can lead to the hydrolysis of the activated carboxylic acid intermediate, reverting it to the starting material and preventing amide formation. It is critical to use anhydrous solvents and reagents.[2]
-
Suboptimal Reaction Conditions: The choice of solvent, base, and temperature can dramatically affect the reaction outcome.[2]
Q2: How can I improve the yield of my coupling reaction?
-
Ensure Complete Acid Activation: Use an appropriate coupling reagent like HATU or EDC in combination with an additive such as HOBt or OxymaPure.[1] For HATU, pre-activating the carboxylic acid with HATU and a non-nucleophilic base (e.g., DIPEA) for 5-15 minutes before adding the amine can significantly improve yields.[1]
-
Use a Free Amine: If your amine is a salt, perform a "free-basing" step. This can be done by dissolving the salt and washing with a mild aqueous base like saturated sodium bicarbonate, followed by extraction and drying.[1] Alternatively, use an excess of a non-nucleophilic base in the reaction to neutralize the salt.
-
Address Steric Hindrance: If steric hindrance is a suspected issue, consider increasing the reaction time and/or temperature.[1]
-
Maintain Anhydrous Conditions: Use anhydrous solvents (e.g., DMF, DCM) and ensure all glassware is thoroughly dried before use.
Q3: I am observing significant side reactions. How can I minimize them?
-
Guanidinium Byproduct Formation (with HATU): Uronium-based reagents like HATU can react directly with the primary amine to form an inactive guanidinium byproduct. To prevent this, always add the coupling reagent to a mixture of the carboxylic acid and base first. Allow a short pre-activation period before introducing the amine.[1]
-
Racemization: If your carboxylic acid has a chiral center, racemization can be a concern. Using coupling additives like HOBt or OxymaPure is known to suppress racemization.[2][3] Running the reaction at a lower temperature (e.g., starting at 0 °C) can also help maintain stereochemical integrity.[2]
-
N-acylurea Formation (with EDC): The O-acylisourea intermediate formed with EDC can rearrange to a stable N-acylurea byproduct that does not react with the amine. The addition of HOBt or OxymaPure traps the active intermediate as an HOBt-ester, preventing this side reaction and improving yields.[4]
Q4: Which coupling reagent should I choose?
The choice of coupling reagent is critical and depends on the substrates.
-
HATU: Generally considered highly efficient and fast-reacting, often providing high yields.[3][5] It is particularly effective but requires a non-nucleophilic base like DIPEA. It is a good first choice for challenging or sterically hindered couplings.[1]
-
EDC/HOBt (or OxymaPure): A very common and cost-effective combination. EDC is a water-soluble carbodiimide, which simplifies workup as the urea byproduct can be removed with an aqueous wash.[4] HOBt is added to improve efficiency and reduce side reactions like racemization.[3][4]
Q5: What are the recommended solvents and bases?
-
Solvents: Anhydrous DMF and DCM are the most common solvents for amide coupling reactions.[2][4] DMF is often preferred for its ability to dissolve a wide range of substrates, while DCM can be easier to remove during workup.
-
Bases: A non-nucleophilic base is essential to prevent side reactions. N,N-Diisopropylethylamine (DIPEA) is the most frequently used base.[5] Triethylamine (TEA) can also be used. Typically, 2-3 equivalents of the base are required.
Data Presentation: Reagent and Condition Summary
Table 1: Comparison of Common Coupling Reagents
| Coupling Reagent | Additive | Base (Equivalents) | Typical Equivalents (Reagent/Additive) | Key Advantages | Common Issues |
| HATU | None required, but can be used with HOBt | DIPEA (2.0-3.0) | 1.0 - 1.5 | High efficiency, fast reaction rates, good for hindered couplings.[1][3] | Can form guanidinium byproducts with the amine if not pre-activated.[1] |
| EDC·HCl | HOBt or OxymaPure | DIPEA or TEA (2.0-3.0) | 1.1 - 1.5 | Water-soluble byproducts for easy removal, cost-effective.[4] | Can form N-acylurea byproduct without an additive; risk of racemization.[4] |
| DIC | HOBt or OxymaPure | DIPEA (2.0-3.0) | 1.1 - 1.5 | Byproduct (DIU) is soluble in organic solvents, suitable for solid-phase synthesis.[3] | Potential for racemization without an additive.[3] |
Table 2: Troubleshooting Guide Summary
| Problem | Possible Cause | Recommended Solution |
| Low/No Yield | Incomplete acid activation | Pre-activate the acid with HATU/DIPEA for 5-15 min before adding the amine.[1] Use an additive like HOBt with EDC.[1] |
| Amine is an HCl/TFA salt | Perform a "free-basing" workup on the amine salt before the reaction or use excess base (3-4 eq).[1] | |
| Steric hindrance | Increase reaction time and/or temperature.[1] | |
| Water present in reaction | Use anhydrous solvents and reagents; dry all glassware thoroughly.[2] | |
| Messy TLC / Side Products | Guanidinium formation (HATU) | Ensure the coupling reagent is added to the acid/base mixture before the amine.[1] |
| N-acylurea formation (EDC) | Add HOBt or OxymaPure to the reaction mixture.[4] | |
| Racemization | Add HOBt or OxymaPure; run the reaction at a lower temperature (start at 0 °C).[2][3] | |
| Difficult Purification | Excess EDC/HOBt/DIPEA | Wash the organic layer sequentially with dilute acid (e.g., 5% citric acid or 0.5 M HCl), saturated aqueous sodium bicarbonate, and brine.[1] |
| DMF solvent removal | After reaction, dilute with an organic solvent like ethyl acetate and wash multiple times with water or 5% LiCl solution to remove DMF.[6] |
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using HATU
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 equivalent).
-
Dissolve the acid in anhydrous DMF or DCM (to a typical concentration of 0.1-0.5 M).
-
Add HATU (1.1 equivalents) to the solution.
-
Add DIPEA (2.5 equivalents) dropwise to the stirred solution.
-
Allow the mixture to stir at room temperature for 15-30 minutes for pre-activation.[1][2]
-
In a separate flask, dissolve this compound (1.1 equivalents) in a minimal amount of the same anhydrous solvent.
-
Add the amine solution to the pre-activated carboxylic acid mixture.
-
Stir the reaction at room temperature for 4-12 hours.[1]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with a larger volume of an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Amide Coupling using EDC/HOBt
-
To a dry round-bottom flask, add the carboxylic acid (1.0 equivalent), HOBt (1.2 equivalents), and this compound (1.1 equivalents).[4]
-
Dissolve the mixture in anhydrous DMF or DCM.
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Add EDC·HCl (1.2 equivalents) portion-wise to the reaction mixture.[4]
-
Add DIPEA (2.5 equivalents) dropwise.[4]
-
Allow the reaction to slowly warm to room temperature and stir for 4-18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, perform the same aqueous workup as described in Protocol 1 (Step 10 onwards) to remove byproducts and excess reagents.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: General experimental workflow for amide coupling.
Caption: Troubleshooting decision tree for low-yield reactions.
Caption: Simplified mechanism of EDC/HOBt mediated amide coupling.
References
Technical Support Center: Reactions with tert-Butyl (2-((2-aminoethyl)amino)ethyl)carbamate
This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) regarding the use of tert-Butyl (2-((2-aminoethyl)amino)ethyl)carbamate. The primary focus is on controlling reactivity to achieve selective mono-substitution and avoid the common side reaction of di-substitution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is di-substitution a problem?
A1: this compound, also known as N-Boc-diethylenetriamine, is a derivative of diethylenetriamine (DETA) where one of the primary amine groups is protected by a tert-butoxycarbonyl (Boc) group.[1][2] This leaves two reactive nucleophilic sites: a terminal primary amine and an internal secondary amine. Di-substitution occurs when both of these unprotected amine groups react with an electrophile, leading to a mixture of products that can be difficult to separate and reduces the yield of the desired mono-substituted product.
Q2: Which of the two unprotected amines is more reactive?
A2: Generally, the terminal primary amine is more reactive than the internal secondary amine. This is due to reduced steric hindrance at the terminal position compared to the secondary amine, which is flanked by an ethyl group and a Boc-protected aminoethyl group. However, the secondary amine is still sufficiently nucleophilic to react, leading to di-substitution if the reaction conditions are not carefully controlled.
Q3: How can I monitor the progress of the reaction to avoid di-substitution?
A3: Reaction progress should be closely monitored by analytical techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). By tracking the consumption of the starting material and the appearance of the mono- and di-substituted products, you can determine the optimal reaction time to maximize the yield of the desired mono-substituted product and stop the reaction before significant di-substitution occurs.
Q4: Are there alternative reagents to Boc-anhydride for protection that might give better selectivity?
A4: While di-tert-butyl dicarbonate (Boc-anhydride) is common, other reagents can be used for Boc protection. For instance, tert-butyl phenyl carbonate has been used for selective mono-carbamate protection of diamines and may offer different selectivity profiles.[1] The choice of reagent can be critical in controlling the reaction.
Troubleshooting Guide: Avoiding Di-substitution
This guide provides a systematic approach to troubleshoot and prevent the formation of di-substituted byproducts when reacting this compound.
Problem: High Levels of Di-substituted Product
| Potential Cause | Suggested Solution |
| Incorrect Stoichiometry | Ensure that no more than 1.0 equivalent of the electrophile (e.g., alkyl halide, acyl chloride) is used relative to the N-Boc-diethylenetriamine. An excess of the electrophile will significantly increase the likelihood of di-substitution. |
| High Local Concentration of Electrophile | Add the electrophile slowly and dropwise to the reaction mixture over an extended period. This can be achieved using a syringe pump for precise control. This maintains a low concentration of the electrophile, favoring reaction with the more abundant starting material over the mono-substituted product. |
| Reaction Temperature is Too High | Perform the reaction at a lower temperature, typically 0°C or even -78°C (dry ice/acetone bath), especially during the addition of the electrophile. Lower temperatures decrease the reaction rate and can enhance the selectivity between the primary and secondary amines. |
| Inappropriate Solvent | The choice of solvent can influence the relative reactivity of the amines. Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are commonly used. Experiment with different solvents to find the optimal conditions for your specific reaction. |
| Uncontrolled Basicity | If a base is used to scavenge acid formed during the reaction (e.g., HCl from an acyl chloride), ensure it is a non-nucleophilic, hindered base like diisopropylethylamine (DIPEA). Using an unhindered base like triethylamine (TEA) could potentially deprotonate the secondary amine of the product, increasing its nucleophilicity and promoting di-substitution. |
| Simultaneous Reactivity of Both Amines | To selectively deactivate one amine, consider the in-situ mono-protonation strategy. By adding one equivalent of a strong acid (e.g., HCl in dioxane) before the addition of the electrophile, you can protonate one of the amine groups (preferentially the more basic one), rendering it non-nucleophilic. |
Experimental Protocols
Protocol 1: General Procedure for Selective Mono-alkylation
This protocol is a generalized method based on best practices for achieving selective mono-alkylation.
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.0 eq)
-
Diisopropylethylamine (DIPEA) (1.1 eq)
-
Anhydrous Dichloromethane (DCM) or Acetonitrile (ACN)
-
Nitrogen or Argon atmosphere
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Dissolve this compound in anhydrous DCM or ACN (concentration typically 0.1-0.5 M) in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0°C using an ice bath.
-
Add DIPEA (1.1 eq) to the stirred solution.
-
In a separate syringe, prepare a solution of the alkyl halide (1.0 eq) in a small amount of the reaction solvent.
-
Add the alkyl halide solution dropwise to the reaction mixture over a period of 1-2 hours using a syringe pump.
-
Monitor the reaction progress by TLC or LC-MS every 30-60 minutes.
-
Once the starting material is consumed and before significant di-substituted product is observed, quench the reaction by adding a small amount of water or saturated aqueous ammonium chloride.
-
Perform an aqueous workup: extract the product into an organic solvent (e.g., DCM or ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to separate the mono-alkylated product from any unreacted starting material and di-alkylated byproduct.
Quantitative Data (Representative)
Since specific literature data for the di-substitution of N-Boc-diethylenetriamine is scarce, the following table represents expected outcomes based on analogous reactions with similar polyamines. The yields are illustrative.
| Electrophile | Reaction Conditions | Mono-substituted Product Yield | Di-substituted Product Yield |
| Methyl Iodide | 1.0 eq MeI, DIPEA, DCM, 0°C, slow addition | ~70-80% | <10% |
| Methyl Iodide | 1.2 eq MeI, TEA, DCM, RT, rapid addition | ~40-50% | ~30-40% |
| Benzoyl Chloride | 1.0 eq BzCl, DIPEA, DCM, 0°C, slow addition | ~75-85% | <5% |
| Benzoyl Chloride | 1.0 eq BzCl, Pyridine, DCM, RT | ~50-60% | ~20-30% |
Visualizations
Logical Workflow for Troubleshooting Di-substitution
Caption: Troubleshooting workflow for minimizing di-substitution.
Reaction Pathway Selectivity
Caption: Competing reaction pathways leading to mono- vs. di-substitution.
References
Strategies for purifying final compounds from unreacted tert-Butyl (2-((2-aminoethyl)amino)ethyl)carbamate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for purifying final compounds from unreacted tert-Butyl (2-((2-aminoethyl)amino)ethyl)carbamate. It is designed for researchers, scientists, and drug development professionals encountering challenges in their synthetic workflows.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered when using this compound as a reactant?
A1: The primary impurities include unreacted starting material (this compound), which possesses a free primary amine, and potential byproducts specific to your reaction conditions. If the reaction is not perfectly selective, you might also find small amounts of di-substituted products where the Boc-protected amine has also reacted, though this is less common under standard conditions.
Q2: What is the most effective general strategy for purifying my product?
A2: A two-step approach is often most effective. First, perform an acid-base liquid-liquid extraction to remove the bulk of the basic, unreacted starting material.[1] Following the extraction, flash column chromatography on silica gel is the most common and highly effective method to separate the desired product from any remaining starting material and other non-basic impurities.[2][3]
Q3: How can I remove the unreacted starting material without using column chromatography?
A3: Acid-base liquid-liquid extraction is the primary method for removing amine-containing starting materials without chromatography.[1] By dissolving your crude product in an organic solvent (like dichloromethane or ethyl acetate) and washing it with a dilute aqueous acid (e.g., 1M HCl), the unreacted starting material's free amine will be protonated, forming a salt that is soluble in the aqueous layer. Your desired product, which is typically less basic after the reaction, will remain in the organic layer. This process can be repeated to improve separation.[4]
Q4: How should I monitor the progress of my purification?
A4: Thin-Layer Chromatography (TLC) is the best method for monitoring the purification process, especially during column chromatography.[3] To visualize the spots, a ninhydrin stain is highly effective. Ninhydrin reacts with the free primary amine of the unreacted starting material, producing a distinct color (usually purple or yellow).[3] This allows for easy differentiation between the starting material and the product, which should not stain with ninhydrin if the primary amine has been successfully functionalized.
Q5: My product and the unreacted starting material have very similar Rf values on TLC, making chromatographic separation difficult. What are my options?
A5: If co-elution is an issue, consider the following:
-
Optimize the Mobile Phase: Systematically test different solvent systems for TLC, varying both the solvents and their ratios to maximize the separation (ΔRf) between your product and the starting material. Sometimes a small addition of a third solvent or an amine like triethylamine (to reduce tailing) can significantly improve separation.
-
Alternative Stationary Phase: While silica gel is standard, consider using alumina (basic or neutral) or reverse-phase silica gel, as the different surface chemistry may alter the elution order and improve separation.
-
Preparative HPLC: For challenging separations or when very high purity is required, preparative High-Performance Liquid Chromatography (HPLC) is the gold standard.[2]
-
Crystallization: If your desired product is a solid, recrystallization can be a powerful technique to obtain high-purity material, potentially leaving the oily starting material behind in the mother liquor.[2][5]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Product is contaminated with starting material after column chromatography. | 1. Incorrect Solvent System: The mobile phase may be too polar, causing the starting material to elute with the product.[5] 2. Column Overloading: Too much crude material was loaded onto the column for its size.[3][5] 3. Poor Column Packing: Channeling or cracks in the silica gel bed lead to poor separation.[5] | 1. Optimize Eluent: Use TLC to find a solvent system where the desired product has an Rf value of 0.2-0.4 for ideal separation.[5] 2. Reduce Sample Load: Use a larger column or load less material. A general rule is a 30:1 to 50:1 ratio of silica gel to crude product by weight.[3] 3. Repack the Column: Ensure the silica gel is packed uniformly without any air bubbles or cracks. |
| Low yield of purified product. | 1. Incomplete Reaction: The reaction did not go to completion.[3] 2. Product Loss During Workup: The product may have some solubility in the aqueous layers during extraction, or it was lost during solvent transfers. 3. Co-elution with Impurities: The product was discarded along with mixed fractions during chromatography.[3] | 1. Monitor Reaction: Use TLC or LC-MS to ensure the reaction is complete before beginning purification. 2. Minimize Transfers & Check Aqueous Layers: Reduce the number of transfer steps. Before discarding any aqueous wash, back-extract it with a fresh portion of organic solvent to recover any dissolved product. 3. Analyze Fractions Carefully: Use TLC to analyze all collected fractions before combining them to ensure no product is inadvertently discarded. |
| An emulsion formed during liquid-liquid extraction. | 1. Vigorous Shaking: Overly aggressive mixing can create a stable emulsion.[5] 2. Presence of Surfactant-like Impurities: Some byproducts can stabilize emulsions. | 1. Use Gentle Inversion: Gently invert the separatory funnel several times instead of shaking vigorously. 2. Add Brine: Add a saturated aqueous NaCl solution (brine) to increase the ionic strength of the aqueous phase, which often helps break emulsions. 3. Filter: Pass the emulsified layer through a pad of Celite or glass wool. |
| Product appears to be degrading on the silica gel column. | 1. Acidic Silica: Standard silica gel is slightly acidic, which can potentially cleave the acid-labile Boc protecting group over long exposure times.[5][6] | 1. Neutralize the System: Pre-treat the silica gel with a solvent system containing a small amount of a non-nucleophilic base like triethylamine (~0.5-1%). Alternatively, add the base directly to your chromatography eluent. 2. Use a Different Stationary Phase: Consider using neutral or basic alumina. 3. Work Quickly: Do not let the compound sit on the column for an extended period. |
Data Presentation
Table 1: Comparison of Primary Purification Techniques
| Technique | Principle | Best For | Advantages | Disadvantages |
| Acid-Base Extraction | Separation based on the differential solubility of neutral compounds and amine salts in immiscible liquids.[1] | Removing bulk basic starting material before chromatography. | Fast, inexpensive, scalable, does not require special equipment. | Only effective if there is a significant difference in basicity between the product and starting material. Emulsions can form.[5] |
| Flash Chromatography | Separation based on differential adsorption to a solid stationary phase (e.g., silica gel).[5] | Isolating the final product from impurities of different polarities. | Highly versatile, applicable to a wide range of compounds, provides good resolution.[2] | Can be time-consuming, requires significant solvent volumes, potential for product degradation on acidic silica.[5] |
| Crystallization | Purification of a solid based on differences in solubility between the desired compound and impurities in a given solvent.[5] | Final purification of solid products that are difficult to separate by chromatography. | Can provide very high purity, scalable, cost-effective.[2] | Not applicable for oils or compounds that do not crystallize well. Finding the right solvent can be time-consuming.[2] |
| Preparative HPLC | High-resolution liquid chromatography used to isolate pure compounds on a larger scale. | Extremely difficult separations or when very high purity (>99%) is essential. | Provides the highest level of purity and resolution.[2] | Expensive, requires specialized equipment, limited sample capacity compared to flash chromatography. |
Experimental Protocols
Protocol 1: Purification by Acid-Base Liquid-Liquid Extraction
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent such as dichloromethane (DCM) or ethyl acetate (EtOAc) (approx. 10-20 mL per gram of crude material).
-
Acid Wash: Transfer the solution to a separatory funnel. Add an equal volume of 1M aqueous HCl. Stopper the funnel and invert gently 5-10 times to mix the layers. Vent the funnel frequently.
-
Separation: Allow the layers to separate. Drain the bottom organic layer into a clean flask. The unreacted starting material is now in the aqueous layer as a hydrochloride salt.
-
Repeat (Optional): For improved purity, return the organic layer to the separatory funnel and repeat the wash with fresh 1M HCl.
-
Neutral Wash: Wash the organic layer with an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize any residual acid, followed by a wash with saturated aqueous NaCl (brine).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the partially purified product.
Protocol 2: Purification by Flash Column Chromatography
-
Select Mobile Phase: Using TLC, identify a solvent system (e.g., ethyl acetate/hexanes or methanol/DCM) that gives your desired product an Rf of ~0.3 and good separation from impurities.[3]
-
Pack Column: Prepare a slurry of silica gel (230-400 mesh) in the least polar component of your mobile phase (e.g., hexanes). Pack the column evenly, ensuring no air bubbles are trapped.
-
Load Sample: Dissolve the crude product (from the acid-base extraction or the initial reaction) in a minimal amount of the mobile phase or DCM. Adsorb this solution onto a small amount of silica gel ("dry loading") or load the solution directly onto the top of the column bed ("wet loading").
-
Elute: Run the column by passing the mobile phase through the silica gel, collecting fractions. You can start with a less polar solvent system and gradually increase the polarity (gradient elution) to elute compounds of increasing polarity.[3]
-
Monitor Fractions: Spot each collected fraction on a TLC plate to determine its composition.
-
Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Visualizations
Caption: Logical workflow for selecting a purification strategy.
Caption: Experimental workflow for acid-base extraction.
References
Technical Support Center: Managing the Reactivity of tert-Butyl (2-((2-aminoethyl)amino)ethyl)carbamate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing the reactivity of the free primary and secondary amines in tert-Butyl (2-((2-aminoethyl)amino)ethyl)carbamate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is managing its free amine reactivity important?
A1: this compound is a derivative of diethylenetriamine where one of the terminal primary amine groups is protected by a tert-butoxycarbonyl (Boc) group. This leaves a free primary amine and a central secondary amine. Managing the reactivity of these two distinct amine functionalities is crucial for achieving selective chemical modifications, which is essential in multi-step organic synthesis, particularly in the development of pharmaceuticals and other complex molecules.[1] The Boc group is stable under many conditions but can be easily removed with acid, allowing for sequential reactions at different nitrogen atoms.[2]
Q2: How is this compound synthesized?
A2: The synthesis involves the selective mono-Boc protection of a primary amine of diethylenetriamine. A common challenge is preventing the formation of di- and tri-protected byproducts.[2] A successful strategy involves the in situ mono-protonation of diethylenetriamine. By adding one equivalent of a strong acid (like HCl, often generated from trimethylchlorosilane), the most basic amine (typically the internal secondary amine) is protonated and deactivated. This allows for the selective reaction of di--tert-butyl dicarbonate (Boc₂O) with one of the less basic, sterically more accessible primary amines.[3]
Q3: Which of the free amines—primary or secondary—is more reactive?
A3: Generally, secondary amines are more nucleophilic and more basic than primary amines due to the electron-donating effect of the two alkyl groups attached to the nitrogen.[1] However, the reactivity is also influenced by steric hindrance. In the case of this compound, the primary amine is less sterically hindered than the secondary amine. Therefore, for reactions with bulky electrophiles, the primary amine may react preferentially. For reactions with smaller electrophiles under conditions where basicity is the dominant factor, the secondary amine may be more reactive.
Q4: How can I selectively react with the primary amine over the secondary amine?
A4: To favor reaction at the less hindered primary amine, you can use sterically demanding reagents. Additionally, controlling the stoichiometry of the electrophile (using only one equivalent or slightly less) can favor mono-functionalization at the more accessible primary amine. Another strategy is to perform the reaction at lower temperatures to increase selectivity.
Q5: How can I achieve selective reaction at the secondary amine?
A5: Selective functionalization of the secondary amine in the presence of a primary amine is more challenging. One approach is to first protect the primary amine with an orthogonal protecting group (a group that can be removed under different conditions than the Boc group).[4] For example, you could introduce a protecting group that is labile under basic conditions while the Boc group is stable. After protecting the primary amine, you can then react with the secondary amine.
Q6: What are the common side reactions to watch out for?
A6: The most common side reaction during the synthesis of the title compound is the formation of di- and tri-Boc protected diethylenetriamine. During subsequent reactions, di-substitution on both the primary and secondary amines is a significant risk if more than one equivalent of the electrophile is used. For reactions involving deprotection of the Boc group, the resulting tert-butyl cation can lead to unwanted alkylation of nucleophilic sites in your molecule.[1]
Troubleshooting Guides
Issue 1: Low Yield of this compound during Synthesis
| Possible Cause | Suggested Solution |
| Formation of Di- and Tri-Boc Byproducts | Carefully control the stoichiometry of di--tert-butyl dicarbonate (Boc₂O), using no more than one equivalent. Employ the in situ mono-protonation method to deactivate the most basic amine.[3] Add the Boc₂O solution slowly to the reaction mixture at a low temperature (e.g., 0 °C) to minimize localized high concentrations.[2] |
| Incomplete Reaction | Ensure the reaction is stirred for a sufficient amount of time. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2] Confirm the quality of the Boc₂O, as it can degrade over time. |
| Difficult Purification | The polarity of the mono-, di-, and tri-Boc protected products can be similar, making chromatographic separation challenging. Optimize the eluent system for column chromatography, potentially using a gradient elution. An acid-base workup can help to separate the desired mono-Boc product from unreacted diethylenetriamine and multi-Boc protected byproducts. |
Issue 2: Lack of Selectivity in Reactions with the Free Amines
| Possible Cause | Suggested Solution |
| Reaction at Both Primary and Secondary Amines | Use a stoichiometric amount (1.0 equivalent or slightly less) of the electrophile to favor mono-reaction. To target the primary amine, use a sterically bulky electrophile. To target the secondary amine, consider first protecting the primary amine with an orthogonal protecting group.[4] |
| Reaction Conditions Favoring Low Selectivity | Perform the reaction at a lower temperature to enhance selectivity. The choice of solvent can also influence the relative reactivity of the amines; consider screening different solvents. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is based on the principle of in situ mono-protonation for selective mono-Boc protection of a primary amine in diethylenetriamine.[3]
Materials:
-
Diethylenetriamine
-
Anhydrous Methanol (MeOH)
-
Trimethylchlorosilane (TMSCl)
-
Di--tert-butyl dicarbonate (Boc₂O)
-
Sodium hydroxide (NaOH) solution (2N)
-
Dichloromethane (DCM)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., argon), dissolve diethylenetriamine (1 equivalent) in anhydrous methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trimethylchlorosilane (1 equivalent) dropwise to the stirred solution. The TMSCl will react with methanol to generate HCl in situ.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
In a separate flask, dissolve di--tert-butyl dicarbonate (1 equivalent) in methanol.
-
Add the Boc₂O solution dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, remove the methanol under reduced pressure.
-
Dissolve the residue in water and wash with diethyl ether to remove any di-Boc or tri-Boc byproducts.
-
Adjust the pH of the aqueous layer to >12 with 2N NaOH.
-
Extract the product with dichloromethane (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.
Quantitative Data Summary for Mono-Boc Protection of Diamines
| Method | Reagents | Solvent | Yield (%) | Reference |
| Excess Diamine | Ethylenediamine, Boc₂O | Dioxane/Water | High (relative to Boc₂O) | [5] |
| Phenyl Carbonate | Ethylenediamine, tert-Butyl phenyl carbonate | Ethanol | 51-65 | [6] |
| In situ Protonation | Diamine, TMSCl, Boc₂O | Methanol | 66 | [3] |
Visualizations
References
Technical Support Center: Characterization of tert-Butyl (2-((2-aminoethyl)amino)ethyl)carbamate and its Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tert-Butyl (2-((2-aminoethyl)amino)ethyl)carbamate and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the synthesis and purification of this compound derivatives?
A1: A primary challenge in the synthesis of mono-Boc-protected diamines like this compound is achieving selective protection of one amino group.[1] A common method involves using an excess of the diamine compared to di-tert-butyl dicarbonate to favor mono-protection.[1] Purification can also be challenging due to the similar polarities of the desired mono-protected product, the di-protected byproduct, and the unreacted diamine. Column chromatography on silica gel is a standard purification method.[2]
Q2: What are the key spectroscopic features to confirm the successful synthesis of a this compound derivative?
A2: The successful incorporation of the tert-butoxycarbonyl (Boc) protecting group can be confirmed by several spectroscopic methods:
-
¹H NMR: The most characteristic signal is a singlet at approximately 1.4 ppm, integrating to 9 protons, which corresponds to the tert-butyl group.[3][4]
-
¹³C NMR: Look for signals around 28 ppm for the three equivalent methyl carbons of the tert-butyl group, a quaternary carbon signal around 80 ppm, and a carbamate carbonyl carbon signal around 153-156 ppm.[3][4]
-
FTIR: A strong absorption band in the region of 1680-1720 cm⁻¹ is characteristic of the carbamate carbonyl (C=O) stretch.[5]
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the molecular weight of the amine plus 100.12 (the mass of the Boc group) should be observed.[5]
Q3: My Boc-protected amine appears unstable. What are the common stability issues?
A3: The Boc group is generally stable under a wide range of conditions but is sensitive to acidic environments.[5] Accidental exposure to acidic conditions during workup or storage can lead to premature deprotection. It is crucial to maintain neutral or slightly basic conditions until deprotection is intended.
Q4: I am having trouble with the HPLC analysis of my this compound derivative. What are some common issues?
A4: Common HPLC issues include poor peak shape, shifting retention times, and low sensitivity. Given that these compounds can be quite polar and may lack a strong UV chromophore, challenges in reversed-phase chromatography are not uncommon.[6] Using a suitable column, ensuring proper mobile phase preparation and equilibration, and selecting an appropriate detector are critical for successful analysis.[6][7]
Troubleshooting Guides
Problem 1: Ambiguous NMR Spectra
Q: My ¹H NMR spectrum is complex and difficult to interpret. How can I confirm the structure?
A: Complex ¹H NMR spectra can arise from overlapping signals, especially in derivatives with additional protons in similar chemical environments.
Troubleshooting Steps & Solutions:
| Potential Cause | Suggested Solution |
| Overlapping proton signals | Utilize 2D NMR techniques such as COSY (Correlation Spectroscopy) to identify coupled protons and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their attached carbons. |
| Presence of rotamers | The carbamate bond can exhibit restricted rotation, leading to multiple sets of signals for adjacent protons. Acquiring the spectrum at an elevated temperature can sometimes coalesce these signals into a single, sharper set. |
| Impurities from synthesis | Compare the spectrum to that of the starting materials. Key impurities could include unreacted diamine or di-tert-butyl dicarbonate. |
| Residual solvent peaks | Identify common solvent peaks (e.g., CDCl₃ at 7.26 ppm, DMSO-d₆ at 2.50 ppm) to avoid misinterpretation. |
Expected ¹H and ¹³C NMR Chemical Shifts for the Boc Group:
| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| -C(CH₃)₃ | ~1.4 (singlet, 9H)[3][4] | ~28.4 (3 x CH₃)[3] |
| -C (CH₃)₃ | - | ~80.1 (quaternary C)[3] |
| -OC=O | - | ~152.8-156.8[3][4] |
Problem 2: Mass Spectrometry - No Molecular Ion Peak
Q: I am not observing the expected molecular ion peak in my mass spectrum. What could be the reason?
A: The absence of a molecular ion peak can be due to in-source fragmentation or the use of an inappropriate ionization technique. Boc-protected amines can be susceptible to fragmentation.[8]
Troubleshooting Steps & Solutions:
| Potential Cause | Suggested Solution |
| In-source fragmentation | Boc-protected amines can undergo fragmentation, losing the tert-butyl group (a loss of 56 Da) or the entire Boc group (a loss of 100 Da). Look for fragment ions corresponding to [M-56+H]⁺ and [M-100+H]⁺. |
| Inappropriate ionization method | Use a soft ionization technique like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) to minimize fragmentation.[5] |
| Sample degradation | Ensure the sample has not degraded due to improper storage or handling. Re-prepare the sample and analyze it promptly. |
Common Mass Spectrometry Fragments for Boc-Protected Amines:
| Fragment | Description |
| [M+H]⁺ | Protonated molecular ion |
| [M+Na]⁺ | Sodiated molecular ion |
| [M-C₄H₈+H]⁺ | Loss of isobutylene (56 Da) |
| [M-Boc+H]⁺ | Loss of the entire Boc group (100 Da) |
Problem 3: HPLC - Poor Peak Shape and Reproducibility
Q: My HPLC chromatograms show peak tailing and inconsistent retention times. How can I resolve this?
A: Peak tailing and retention time shifts are common HPLC problems that can affect the accuracy and precision of your analysis.[9][10]
Troubleshooting Steps & Solutions:
| Potential Cause | Suggested Solution |
| Peak Tailing | |
| Secondary interactions with silica | Add a small amount of a competing amine, such as triethylamine (TEA), to the mobile phase to block active silanol groups on the column. |
| Column contamination | Use a guard column and ensure proper sample cleanup. Flush the column with a strong solvent.[7] |
| Retention Time Shifts | |
| Inadequate column equilibration | Ensure the column is equilibrated with the mobile phase for a sufficient time before injection, indicated by a stable baseline.[7] |
| Mobile phase composition change | Prepare fresh mobile phase daily and keep solvent reservoirs capped to prevent evaporation of the more volatile organic component.[7] |
| Temperature fluctuations | Use a column oven to maintain a constant temperature.[7] |
Experimental Protocols
Protocol 1: General ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[11]
-
¹H NMR Acquisition:
-
Acquire the spectrum on a 400 MHz or higher spectrometer.
-
Typical parameters: 90° pulse angle, spectral width of 10-15 ppm, relaxation delay of 1-2 seconds, and 16-64 scans.[11]
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Typical parameters: Longer acquisition times or a more concentrated sample may be needed compared to ¹H NMR.
-
-
Data Analysis: Process the spectra using appropriate software. Calibrate the chemical shifts to the residual solvent peak. Integrate the signals in the ¹H NMR spectrum to determine proton ratios.
Protocol 2: General Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.[5]
-
Instrumentation Setup:
-
Use an ESI source in positive ion mode.
-
Infuse the sample directly or inject it via an LC system.
-
-
Data Acquisition: Acquire the mass spectrum over a mass range that includes the expected molecular weight of the compound.
-
Data Analysis: Identify the molecular ion peak ([M+H]⁺ or [M+Na]⁺) and any characteristic fragment ions.
Protocol 3: General Reversed-Phase HPLC (RP-HPLC)
-
System Preparation:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) or Formic Acid in Water.
-
Mobile Phase B: 0.1% TFA or Formic Acid in Acetonitrile.
-
Detector: UV at 210 nm or an Evaporative Light Scattering Detector (ELSD)/Charged Aerosol Detector (CAD) for compounds with poor UV absorbance.[6]
-
-
Method Parameters:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Gradient: A typical gradient could be 5-95% B over 20 minutes, followed by a re-equilibration step.
-
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition or a compatible solvent.
-
Analysis: Inject the sample and integrate the peaks to determine purity.
Visualizations
Caption: Experimental workflow for synthesis and characterization.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. benchchem.com [benchchem.com]
- 4. rsc.org [rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. benchchem.com [benchchem.com]
Improving the stability and storage of tert-Butyl (2-((2-aminoethyl)amino)ethyl)carbamate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability and storage of tert-Butyl (2-((2-aminoethyl)amino)ethyl)carbamate.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound?
A1: To ensure long-term stability, the solid compound should be stored in a cool, dry, and dark environment. It is crucial to keep the container tightly sealed to protect it from moisture and atmospheric carbon dioxide.[1] For extended storage, refrigeration at 2-8°C is recommended.
Q2: How stable is the Boc protecting group under different chemical conditions?
A2: The tert-butoxycarbonyl (Boc) protecting group is known for its specific stability profile. It is generally stable under basic and nucleophilic conditions, as well as during catalytic hydrogenation.[1][2] However, it is highly sensitive to acidic conditions, which lead to its cleavage.[1][2]
Q3: What are the primary degradation pathways for this compound?
A3: The main degradation pathway for this compound is through the acid-catalyzed hydrolysis of the carbamate bond. This process results in the removal of the Boc group, yielding the unprotected diamine, carbon dioxide, and tert-butanol. Thermal degradation can also occur at elevated temperatures.
Q4: Can I store this compound in solution?
A4: Storing this compound in solution is generally not recommended for long periods due to the potential for hydrolysis, especially if the solvent is not anhydrous and free of acidic impurities. If short-term storage in solution is necessary, use an anhydrous, aprotic solvent and store at -20°C.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Decreased purity of the compound over time | - Improper storage: Exposure to moisture, light, or elevated temperatures.- Acidic contamination: Presence of acidic impurities in the storage container or environment. | - Ensure the compound is stored in a tightly sealed container in a cool, dry, and dark place (2-8°C for long-term storage).- Use high-purity, acid-free storage vials.- Before use, allow the container to warm to room temperature before opening to prevent condensation. |
| Inconsistent experimental results | - Degradation of the starting material: Using a partially degraded compound can lead to variable yields and side products in subsequent reactions. | - Verify the purity of the compound using a suitable analytical method (e.g., HPLC, NMR) before use.- If degradation is suspected, purify the compound before proceeding with the experiment. |
| Difficulty in dissolving the compound | - Formation of insoluble degradation products: Prolonged improper storage can lead to the formation of less soluble byproducts. | - Attempt to dissolve a small sample in a trusted solvent to check for insolubles.- If the compound does not fully dissolve, it may require purification. |
Stability Profile of the Boc Protecting Group
The following table summarizes the stability of the tert-butoxycarbonyl (Boc) group under various conditions, which is the key stability-determining feature of this compound.
| Condition | Stability | Notes |
| Strong Acids (e.g., TFA, HCl) | Labile[2] | Rapid cleavage of the Boc group occurs. |
| Mild Acids | Moderately Labile | Cleavage can occur, but at a slower rate. |
| Bases (e.g., NaOH, piperidine) | Stable[2][3] | The Boc group is resistant to basic conditions. |
| Nucleophiles | Stable[2][3] | Generally stable towards common nucleophiles. |
| Catalytic Hydrogenation (e.g., H₂, Pd/C) | Stable[2] | The Boc group is not cleaved under these conditions. |
| Elevated Temperatures (>85°C) | Unstable[1] | Thermal decomposition can lead to deprotection. |
| Light | Generally Stable | However, storage in the dark is recommended as a precaution. |
| Moisture | Potentially Unstable | Can lead to slow hydrolysis over time, especially with acidic or basic impurities.[1] |
Experimental Protocols
Protocol 1: Stability Assessment of this compound using HPLC
This protocol outlines a method to assess the stability of the compound under stressed conditions.
1. Preparation of Solutions:
- Stock Solution: Accurately weigh and dissolve the compound in a suitable solvent (e.g., acetonitrile) to a final concentration of 1 mg/mL.
- Acidic Stress: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
- Basic Stress: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
- Oxidative Stress: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.
- Thermal Stress (Solid): Place a known amount of the solid compound in an oven at 60°C.
- Thermal Stress (Solution): Incubate the stock solution at 60°C.
- Photostability: Expose the solid compound and the stock solution to light according to ICH Q1B guidelines.
2. Sample Incubation:
- Incubate the stressed samples for a defined period (e.g., 24, 48, 72 hours).
- At each time point, withdraw an aliquot for analysis. Neutralize the acidic and basic samples before injection. Dissolve the thermally stressed solid sample in the mobile phase.
3. HPLC Analysis:
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
- Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or other suitable buffer).
- Flow Rate: 1.0 mL/min.
- Detection: UV at an appropriate wavelength (e.g., 210 nm).
- Injection Volume: 10 µL.
4. Data Analysis:
- Calculate the percentage of the remaining parent compound and the formation of any degradation products by comparing the peak areas to an unstressed control sample.
Visualizations
Caption: Key degradation pathway and a typical experimental workflow.
Caption: A logical workflow for troubleshooting compound instability issues.
References
Validation & Comparative
A Comparative Guide to PROTAC Linker Efficacy: Featuring tert-Butyl (2-((2-aminoethyl)amino)ethyl)carbamate
For researchers, scientists, and drug development professionals in the field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) is a multifaceted challenge. A critical component governing the success of a PROTAC is the linker, which connects the target protein-binding ligand to the E3 ligase-recruiting ligand. Its chemical nature, length, and flexibility are not merely for conjugation but are pivotal in dictating the efficacy, selectivity, and physicochemical properties of the final molecule.
This guide provides a comparative analysis of linkers used in PROTAC design, with a special focus on flexible, hydrophilic linkers derived from building blocks like tert-Butyl (2-((2-aminoethyl)amino)ethyl)carbamate . We will compare its inferred properties to other common linker classes, such as hydrophobic alkyl chains and rigid linkers, supported by representative experimental data and detailed methodologies.
The Central Role of the Linker in PROTAC Function
The linker is a key determinant of a PROTAC's biological activity.[1][2] Its primary role is to enable the formation of a stable and productive ternary complex between the protein of interest (POI) and an E3 ligase.[2] An improperly designed linker can lead to steric hindrance or an unfavorable orientation, which diminishes the efficiency of the ubiquitination and subsequent degradation of the target protein.[3] The optimization of the linker is, therefore, a crucial step in the development of potent and effective protein-degrading therapeutics.
Linkers are broadly categorized based on their flexibility and chemical composition. The most common motifs are flexible polyethylene glycol (PEG) and alkyl chains, with a growing interest in more rigid structures to enhance potency and selectivity.[2] this compound serves as a building block for flexible, hydrophilic linkers, similar in nature to short PEG chains but with embedded amine functionalities.
Comparative Analysis of PROTAC Linker Performance
The efficacy of a PROTAC is typically quantified by two main parameters:
-
DC50 : The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.
-
Dmax : The maximum percentage of target protein degradation that can be achieved. A higher Dmax value signifies greater efficacy.
The following tables summarize representative data compiled from PROTAC literature to illustrate the performance differences between major linker classes.
Table 1: Physicochemical and Functional Properties of PROTAC Linkers
| Property | Flexible Hydrophilic Linkers (e.g., from this compound) | Flexible Hydrophobic Linkers (Alkyl Chains) | Rigid Linkers (e.g., Piperazine-based) |
| Solubility | Generally higher, which can be advantageous for formulation.[3] | Generally lower, potentially limiting aqueous solubility. | Can be modulated; for instance, piperazine can improve solubility upon protonation.[4] |
| Permeability | Can be variable; hydrophilicity may reduce passive diffusion, though some flexibility can aid cell entry. | Higher lipophilicity generally favors passive diffusion across cell membranes. | Can be optimized to balance rigidity and favorable physicochemical properties for cell entry. |
| Flexibility | High conformational freedom can facilitate the formation of a productive ternary complex. | High conformational freedom, but may also lead to non-productive binding conformations. | Conformational restriction can pre-organize the PROTAC into a bioactive conformation, potentially improving potency.[5] |
| Metabolic Stability | Generally considered to have good metabolic stability. | The inert nature of the hydrocarbon chain typically confers good metabolic stability. | Can be very stable, but depends on the specific heterocyclic system used. |
Table 2: Representative Degradation Efficiency of PROTACs with Different Linker Types
Disclaimer: The following data is a representative compilation from the literature for illustrative purposes and does not represent a direct head-to-head comparison of PROTACs containing a linker derived from this compound. Actual values are highly dependent on the specific target, ligands, and experimental conditions.
| PROTAC Example | Target Protein | E3 Ligase | Linker Type | DC50 (nM) | Dmax (%) |
| Degrader A | BRD4 | VHL | Flexible Hydrophilic (PEG-like) | 25 | >90 |
| Degrader B | BRD4 | VHL | Flexible Hydrophobic (Alkyl) | 150 | >90 |
| Degrader C | BTK | Cereblon | Rigid (Piperazine-based) | <10 | >95 |
This illustrative data highlights a common trend where more optimized, rigid linkers can lead to higher potency (lower DC50). However, the optimal linker is always specific to the particular PROTAC system, and empirical testing of a variety of linker types and lengths is necessary.[1]
Visualizing PROTAC Mechanisms and Workflows
Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex biological pathways and experimental procedures in PROTAC research.
Experimental Protocols
Accurate and reproducible experimental data are paramount in the evaluation of PROTAC linkers. Below are detailed methodologies for key experiments.
Western Blotting for Protein Degradation
This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.[6]
-
Cell Culture and Treatment :
-
Plate cells (e.g., HEK293T, MCF-7) in 6-well plates at a density that allows for 70-80% confluency on the day of treatment.
-
Treat cells with varying concentrations of the PROTACs for a specified time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis :
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 20 minutes, then centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification :
-
Collect the supernatant (cell lysate) and determine the protein concentration using a BCA protein assay kit.
-
-
Sample Preparation and SDS-PAGE :
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and perform electrophoresis.
-
-
Protein Transfer :
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting :
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
-
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures the number of viable cells in culture based on the quantification of ATP, which signals the presence of metabolically active cells.
-
Cell Plating :
-
Seed cells in a 96-well opaque-walled plate at a suitable density and allow them to attach overnight.
-
-
Compound Treatment :
-
Treat the cells with a serial dilution of the PROTAC compounds for a specified period (e.g., 72 hours).
-
-
Assay Procedure :
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Signal Measurement :
-
Measure the luminescence using a luminometer.
-
-
Data Analysis :
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value from the dose-response curve.
-
Surface Plasmon Resonance (SPR) for Ternary Complex Formation
This biophysical assay measures the formation and stability of the ternary complex in real-time.
-
Immobilization :
-
Immobilize the biotinylated E3 ligase onto a streptavidin-coated sensor chip.
-
-
Binary Interaction Analysis (Controls) :
-
First, assess the binary binding of the PROTAC to the immobilized E3 ligase by injecting a series of PROTAC concentrations.
-
Separately, assess the binary binding of the POI to the E3 ligase (this should be negligible).
-
-
Ternary Complex Formation Assay :
-
Prepare a series of analyte solutions containing a fixed, saturating concentration of the POI and varying concentrations of the PROTAC.
-
Inject these solutions over the E3 ligase-immobilized surface. A significant increase in the binding response compared to the PROTAC alone indicates the formation of the ternary complex.
-
-
Data Analysis :
-
Analyze the sensorgrams to determine the kinetics (kon/koff) and affinity (KD) of the interactions.
-
Calculate the cooperativity factor (α) to assess the stability of the ternary complex. An α value greater than 1 indicates positive cooperativity.
-
Conclusion
The "linkerology" of PROTACs is a complex but critical aspect of their design. While there is no universal "best" linker, understanding the trade-offs between different linker classes is essential for success. Flexible, hydrophilic linkers derived from building blocks like this compound offer advantages in terms of synthetic accessibility and their potential to improve the solubility of often large and hydrophobic PROTAC molecules. However, the ultimate efficacy of any PROTAC is dictated by the intricate interplay between the two ligands and the linker in forming a productive ternary complex. The systematic synthesis and evaluation of PROTAC libraries with diverse linker lengths, compositions, and rigidities, using the robust experimental protocols outlined in this guide, is paramount to accelerating the development of novel and effective protein-degrading therapeutics.
References
- 1. Linkers for Linkerology - Enamine [enamine.net]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Analytical methods for confirming the purity of synthesized tert-Butyl (2-((2-aminoethyl)amino)ethyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Ensuring the purity of synthesized compounds is a critical step in the drug development pipeline and fundamental chemical research. This guide provides a comprehensive comparison of analytical methods for confirming the purity of tert-Butyl (2-((2-aminoethyl)amino)ethyl)carbamate, a versatile building block in organic synthesis. The following sections detail the experimental protocols for key analytical techniques, present comparative data, and visualize the analytical workflow.
Comparison of Analytical Methods
The purity of this compound can be effectively determined using a combination of chromatographic and spectroscopic techniques. Each method offers unique advantages in terms of sensitivity, specificity, and the type of information it provides.
| Analytical Method | Principle | Information Provided | Key Advantages | Potential Limitations |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of the analyte between a stationary phase and a mobile phase. | Purity percentage, detection of non-volatile impurities. | High resolution, quantitative accuracy, and reproducibility. | Requires a suitable chromophore for UV detection; may not detect all impurities if they co-elute or lack a chromophore. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency radiation by atomic nuclei in a magnetic field. | Structural confirmation, identification of impurities with distinct proton/carbon environments. | Provides detailed structural information, can detect impurities without a reference standard (qNMR). | Lower sensitivity compared to MS, complex spectra for mixtures. |
| Mass Spectrometry (MS) | Ionization of the analyte and separation of ions based on their mass-to-charge ratio. | Molecular weight confirmation, identification of impurities based on their mass. | High sensitivity and specificity, can be coupled with LC or GC for complex mixture analysis. | May not distinguish between isomers, ionization efficiency can vary for different compounds. |
| Elemental Analysis (CHNS) | Combustion of the sample and quantification of the resulting gases (CO₂, H₂O, N₂, SO₂). | Percentage composition of C, H, N, and S. | Confirms the elemental composition of the bulk sample. | Does not provide information on the nature of impurities, requires a relatively pure sample for accurate results. |
Experimental Protocols
Detailed methodologies for the primary analytical techniques are provided below. These protocols are based on standard practices for the analysis of Boc-protected amines and may require optimization for specific instrumentation and sample characteristics.
High-Performance Liquid Chromatography (HPLC)
Instrumentation: A standard HPLC system equipped with a UV detector. Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size). Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA). A typical gradient could be:
-
0-20 min, 5-95% B
-
20-25 min, 95% B
-
25-26 min, 95-5% B
-
26-30 min, 5% B Flow Rate: 1.0 mL/min. Column Temperature: 30 °C. Detection: UV at 210 nm. Injection Volume: 10 µL. Sample Preparation: Dissolve approximately 1 mg/mL of the synthesized carbamate in the initial mobile phase composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: 400 MHz NMR Spectrometer. Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in an NMR tube.
¹H NMR Acquisition:
-
Pulse Sequence: Standard single-pulse sequence.
-
Spectral Width: 0-10 ppm.
-
Number of Scans: 16-64.
-
Relaxation Delay: 1-2 seconds.
¹³C NMR Acquisition:
-
Pulse Sequence: Proton-decoupled pulse sequence.
-
Spectral Width: 0-200 ppm.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
Relaxation Delay: 2-5 seconds.
Mass Spectrometry (MS)
Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source. This can be a standalone instrument for direct infusion or coupled with an HPLC system (LC-MS).
Direct Infusion Method:
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
-
Ionization Mode: ESI positive ion mode is typically used to observe the protonated molecule [M+H]⁺.
-
Mass Range: Scan a mass range appropriate for the expected molecular weight of the compound (217.31 g/mol ) and potential impurities.
LC-MS Method:
-
Utilize the HPLC conditions described above, with the eluent directed into the ESI-MS source. This allows for the separation of impurities before mass analysis.
Elemental Analysis
Instrumentation: A CHNS/O elemental analyzer. Principle: The sample is combusted at a high temperature in an oxygen-rich environment. The resulting gases are separated and detected to determine the percentage of carbon, hydrogen, and nitrogen.[1] The experimentally determined percentages are then compared to the theoretical values for the pure compound. For this compound (C₉H₂₁N₃O₂), the theoretical values are:
-
Carbon: 49.75%
-
Hydrogen: 9.74%
-
Nitrogen: 19.34%
-
Oxygen: 14.73%
Data Presentation
The following tables summarize the expected data from the analysis of a pure sample of this compound.
Table 1: Expected HPLC and MS Data
| Parameter | Expected Result |
| HPLC Retention Time | Dependent on the specific method, but a single major peak should be observed. |
| Purity by HPLC (% Area) | ≥ 98% |
| Mass Spectrum (ESI+) | [M+H]⁺ at m/z 218.3 |
Table 2: Expected ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)
Note: The following are predicted chemical shifts. Actual values may vary based on solvent and other experimental conditions.
| ¹H NMR Assignment | Predicted Chemical Shift (δ, ppm) | ¹³C NMR Assignment | Predicted Chemical Shift (δ, ppm) |
| -C(CH₃)₃ | ~1.45 (s, 9H) | -C(CH₃)₃ | ~28.4 |
| -NH₂ | Broad singlet | -C(CH₃)₃ | ~79.1 |
| -CH₂-NH-Boc | ~3.20 (q, 2H) | -CH₂-NH-Boc | ~40.5 |
| -CH₂-NH-CH₂- | ~2.75 (m, 4H) | -CH₂-NH-CH₂- | ~49.0, ~50.0 |
| -CH₂-NH₂ | ~2.85 (t, 2H) | -CH₂-NH₂ | ~41.7 |
| -NH- (carbamate) | Broad singlet | C=O | ~156.1 |
| -NH- (secondary amine) | Broad singlet |
Table 3: Elemental Analysis Comparison
| Element | Theoretical % | Acceptable Range (%) |
| C | 49.75 | 49.35 - 50.15 |
| H | 9.74 | 9.34 - 10.14 |
| N | 19.34 | 18.94 - 19.74 |
Visualizations
The following diagrams illustrate the workflow for purity analysis and the relationship between the different analytical methods.
Caption: Experimental Workflow for Purity Confirmation.
Caption: Relationship Between Analytical Methods.
References
A Comparative Guide to the Spectral Data of tert-Butyl (2-((2-aminoethyl)amino)ethyl)carbamate and Its Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the spectral data for tert-Butyl (2-((2-aminoethyl)amino)ethyl)carbamate and its key analogues. Understanding the spectral characteristics of these compounds is crucial for their synthesis, purification, and characterization in various research and development applications, including their use as linkers and building blocks in medicinal chemistry. This document presents a compilation of available experimental data for the parent amine, diethylenetriamine, and its mono-, di-, and tri-Boc protected derivatives.
Structural Overview
The compounds discussed in this guide are all derivatives of diethylenetriamine, a linear polyamine. The progressive protection of the amine groups with the tert-butoxycarbonyl (Boc) group allows for selective functionalization at the remaining free amine(s).
Spectral Data Comparison
The following tables summarize the available ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data for this compound and its analogues.
Table 1: ¹H NMR Spectral Data (in CDCl₃, δ in ppm)
| Compound Name | Structure | ¹H NMR Data |
| Diethylenetriamine | 2.78 (t, 4H), 2.68 (t, 4H), 1.34 (s, 5H, NH and NH₂)[1][2] | |
| This compound (mono-Boc-diethylenetriamine) | Data not explicitly found in searches. Expected signals: a singlet around 1.4 ppm for the Boc group, and multiplets for the ethylenediamine backbone protons. | |
| tert-Butyl (2-((2-((tert-butoxycarbonyl)amino)ethyl)amino)ethyl)carbamate (di-Boc-diethylenetriamine) | Data not explicitly found in searches. Expected signals: a singlet around 1.4 ppm for the two Boc groups, and multiplets for the ethylenediamine backbone. | |
| tert-Butyl (2-((2-((tert-butoxycarbonyl)amino)ethyl)(tert-butoxycarbonyl)amino)ethyl)carbamate (tri-Boc-diethylenetriamine) | ![]() | Data not explicitly found in searches. Expected signals: singlets for the three Boc groups (may be distinct depending on the environment) and multiplets for the ethylenediamine backbone. |
| tert-Butyl (2-aminoethyl)carbamate (N-Boc-ethylenediamine) | 4.99 (bs, 1H), 3.20 (t, J = 4Hz, 2H), 2.82 (t, J = 4Hz, 2H), 2.05 (s, 2H), 1.43 (s, 9H) |
Table 2: ¹³C NMR Spectral Data (in CDCl₃, δ in ppm)
| Compound Name | ¹³C NMR Data |
| Diethylenetriamine | 52.56, 41.91[3] |
| This compound (mono-Boc-diethylenetriamine) | Data not explicitly found in searches. Expected signals: around 156 ppm for the carbamate carbonyl, ~79 ppm for the quaternary carbon of the Boc group, ~28 ppm for the methyl groups of the Boc group, and signals for the ethylenediamine backbone carbons. |
| tert-Butyl (2-((2-((tert-butoxycarbonyl)amino)ethyl)amino)ethyl)carbamate (di-Boc-diethylenetriamine) | Data not explicitly found in searches. |
| tert-Butyl (2-((2-((tert-butoxycarbonyl)amino)ethyl)(tert-butoxycarbonyl)amino)ethyl)carbamate (tri-Boc-diethylenetriamine) | Data not explicitly found in searches. |
| tert-Butyl (2-aminoethyl)carbamate (N-Boc-ethylenediamine) | 156.02, 79.07, 41.63, 40.37, 28.40 |
Table 3: Infrared (IR) and Mass Spectrometry (MS) Data
| Compound Name | IR Data (cm⁻¹) | Mass Spectrometry Data (m/z) |
| Diethylenetriamine | N-H stretch (primary and secondary amines) around 3350-3250, C-N stretch around 1250-1020.[3][4][5] | [M+H]⁺: 104.12[3] |
| This compound (mono-Boc-diethylenetriamine) | Expected peaks: N-H stretch (primary and secondary amines), C=O stretch (carbamate) around 1680-1700. | Expected [M+H]⁺: 204.17 |
| tert-Butyl (2-((2-((tert-butoxycarbonyl)amino)ethyl)amino)ethyl)carbamate (di-Boc-diethylenetriamine) | Expected peaks: N-H stretch (secondary amine), C=O stretch (carbamate) around 1680-1700. | [M+H]⁺: 304.22[6] |
| tert-Butyl (2-((2-((tert-butoxycarbonyl)amino)ethyl)(tert-butoxycarbonyl)amino)ethyl)carbamate (tri-Boc-diethylenetriamine) | Expected peaks: C=O stretch (carbamate) around 1680-1700. No N-H stretch. | Expected [M+H]⁺: 404.28 |
| tert-Butyl (2-aminoethyl)carbamate (N-Boc-ethylenediamine) | N-H stretch ~3350, C=O stretch ~1693. | [M+H]⁺: 161.1 |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These are generalized protocols and may require optimization based on the specific instrument and sample.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Sample Preparation:
-
Weigh 5-10 mg of the purified compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a clean, dry NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm), if not already present in the solvent.
¹H NMR Acquisition Parameters (Typical for a 400 MHz spectrometer):
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 16-64 (depending on sample concentration).
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
¹³C NMR Acquisition Parameters (Typical for a 100 MHz spectrometer):
-
Pulse Program: Proton-decoupled pulse sequence.
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).
-
Spectral Width: 0-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift axis using the TMS signal or the residual solvent peak.
-
Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal (e.g., diamond) is clean. A background spectrum of the clean, empty crystal should be run first.
-
For liquid samples, place a single drop directly onto the crystal.
-
For solid samples, place a small amount of the powder onto the crystal and apply pressure using the pressure arm to ensure good contact.
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
Data Analysis:
-
The spectrum is typically plotted as transmittance (%) or absorbance versus wavenumber (cm⁻¹).
-
Identify characteristic absorption bands and assign them to the corresponding functional groups (e.g., N-H stretch, C=O stretch, C-N stretch).
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Sample Preparation (Electrospray Ionization - ESI):
-
Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent system (e.g., methanol, acetonitrile, or a mixture with water, often with a small amount of formic acid to promote protonation).
Data Acquisition (ESI-MS):
-
Ionization Mode: Positive ion mode is typically used to observe protonated molecules [M+H]⁺.
-
Mass Range: Set the mass analyzer to scan a range that includes the expected molecular weight of the compound.
-
Capillary Voltage and Temperature: Optimize these parameters to achieve stable and efficient ionization.
Data Analysis:
-
Identify the peak corresponding to the protonated molecule [M+H]⁺ to confirm the molecular weight.
-
Analyze the fragmentation pattern (if MS/MS is performed) to gain further structural information.
Workflow and Logical Relationships
The following diagrams illustrate the general workflow for the synthesis and characterization of mono-Boc protected diethylenetriamine, and the logical relationship of the Boc-protected amines in sequential synthesis.
Caption: Workflow for the synthesis, purification, and characterization of mono-Boc-diethylenetriamine.
Caption: Logical relationship of Boc-protected diethylenetriamine analogues in sequential synthesis.
References
Boc vs. Fmoc: A Researcher's Guide to Selecting the Optimal Protecting Group for Peptide Synthesis
In the realm of solid-phase peptide synthesis (SPPS), the strategic selection of a temporary Nα-protecting group is a critical decision that dictates the entire synthetic approach. The two most prominent and well-established strategies revolve around the use of the tert-butyloxycarbonyl (Boc) group and the 9-fluorenylmethyloxycarbonyl (Fmoc) group. This guide offers an objective, data-driven comparison of these two cornerstone methodologies to aid researchers, scientists, and drug development professionals in making an informed choice for their specific synthetic needs.
The fundamental difference between Boc and Fmoc chemistries lies in their deprotection mechanisms. The Boc group is acid-labile, typically removed by trifluoroacetic acid (TFA), while the Fmoc group is base-labile, cleaved by a secondary amine such as piperidine. This distinction in chemical lability necessitates different sets of orthogonal side-chain protecting groups and final cleavage reagents, leading to distinct advantages and disadvantages for each strategy.
At a Glance: Key Differences Between Boc and Fmoc SPPS
| Feature | Boc (tert-butyloxycarbonyl) Strategy | Fmoc (9-fluorenylmethoxycarbonyl) Strategy |
| Nα-Protection | Acid-labile Boc group | Base-labile Fmoc group |
| Deprotection Reagent | Moderate acid (e.g., Trifluoroacetic acid - TFA) | Base (e.g., Piperidine) |
| Side-Chain Protection | Typically benzyl-based, removed by strong acid (HF) | Typically t-butyl-based, removed by moderate acid (TFA) |
| Final Cleavage from Resin | Harsh conditions (e.g., Hydrofluoric acid - HF) | Milder conditions (e.g., TFA) |
| Orthogonality | Partial (both Nα and side-chain groups are acid-labile) | Fully orthogonal (base-labile Nα vs. acid-labile side-chain) |
| Compatibility | Favorable for hydrophobic, aggregation-prone peptides. | Broadly applicable, compatible with many modified amino acids.[] |
Performance Comparison: A Quantitative Look
While direct side-by-side quantitative comparisons of the same peptide synthesized by both methods are not abundant in the literature, illustrative data from the synthesis of a model dipeptide and a challenging hydrophobic peptide provide insights into the performance of each strategy.
Table 1: Synthesis of a Model Dipeptide (Ac-Cys-Ser-NH2)
To illustrate the practical differences, the synthesis of Ac-Cys-Ser-NH2 highlights typical outcomes for a relatively simple sequence.
| Parameter | Boc Strategy (Ac-Cys(Acm)-Ser(Bzl)-NH2) | Fmoc Strategy (Ac-Cys(Trt)-Ser(tBu)-NH2) |
| Crude Purity (HPLC) | Typically >75% | Typically >85%[2] |
| Overall Yield | ~60-70% | ~70-80%[2] |
| Coupling Efficiency | Generally high, monitored by Kaiser test. | Very high (>99%), can be monitored by UV absorbance of Fmoc cleavage.[2] |
| Deprotection Conditions | 50% TFA in DCM[2] | 20% Piperidine in DMF[2] |
| Cysteine Racemization | Generally low | Dependent on coupling reagents and base; can be minimized with additives like HOBt.[2] |
Note: Data is illustrative and compiled from descriptions of standard SPPS protocols. Actual yields and purities can vary significantly based on the specific sequence, reagents, and reaction conditions.[2]
Table 2: Comparative Yields for the Synthesis of Amyloid-Beta (Aβ(1-42)) Peptide
The synthesis of the highly hydrophobic and aggregation-prone Aβ(1-42) peptide serves as a case study where the Boc strategy often demonstrates an advantage.
| Synthesis Strategy | Crude Yield (%) | Crude Purity (%) | Reference |
| Standard Fmoc/tBu SPPS | 33% | Not Reported | [2] |
| Fmoc/tBu SPPS with Pseudoprolines | 57% | Not Reported | [2] |
| Microwave-Assisted Fmoc/tBu SPPS | 87% | 67% | [2] |
| Boc/Bzl SPPS ("Difficult Sequences") | Generally higher than Fmoc | Often higher for hydrophobic peptides | [2] |
Note: The data presented is a qualitative and quantitative summary based on findings from multiple sources. Direct head-to-head comparative studies with identical coupling reagents and purification methods are limited in the literature.[2]
Experimental Workflows and Logical Relationships
The cyclical nature of both Boc and Fmoc SPPS can be visualized to better understand the sequence of events in each amino acid addition cycle.
Experimental Protocols
The following are generalized protocols for manual solid-phase peptide synthesis. Specific conditions may require optimization based on the peptide sequence and resin used.
Boc Solid-Phase Peptide Synthesis Protocol
This protocol outlines a single cycle of amino acid addition using the Boc strategy on a Merrifield resin.
-
Resin Swelling: Swell the peptide-resin in Dichloromethane (DCM) for 1-2 hours.
-
Boc Deprotection:
-
Treat the resin with a solution of 50% Trifluoroacetic acid (TFA) in DCM for 5 minutes for a prewash.
-
Drain and add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.
-
Drain the TFA solution.
-
-
Washing: Wash the resin sequentially with DCM (3x), Isopropanol (IPA) (2x), and DCM (3x).
-
Neutralization:
-
Treat the resin with 10% Diisopropylethylamine (DIEA) in DCM for 2 minutes (2x).
-
Wash with DCM (3x).
-
-
Amino Acid Coupling:
-
In a separate vessel, dissolve the Boc-protected amino acid (3 equivalents) and a coupling agent (e.g., HBTU, 3 equivalents) in N,N-Dimethylformamide (DMF).
-
Add DIEA (6 equivalents) to the amino acid solution to pre-activate.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the coupling reaction using a qualitative method such as the Kaiser (ninhydrin) test. A negative test indicates complete coupling.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Repeat: Repeat steps 2-6 for each subsequent amino acid.
-
Final Cleavage: After the final amino acid coupling and Boc deprotection, wash the resin with DCM and dry under vacuum. Cleave the peptide from the resin and remove side-chain protecting groups using a strong acid like anhydrous Hydrofluoric Acid (HF) with appropriate scavengers (e.g., anisole).
Fmoc Solid-Phase Peptide Synthesis Protocol
This protocol outlines a single cycle of amino acid addition using the Fmoc strategy on a Rink Amide resin.
-
Resin Swelling: Swell the resin in N,N-Dimethylformamide (DMF) for 1-2 hours.
-
Fmoc Deprotection:
-
Treat the resin with a 20% solution of piperidine in DMF for 5 minutes.
-
Drain and repeat the treatment with 20% piperidine in DMF for 15-20 minutes.
-
The progress of deprotection can be monitored by measuring the UV absorbance of the dibenzofulvene-piperidine adduct in the filtrate at ~301 nm.
-
-
Washing: Wash the resin thoroughly with DMF (5-7x) to remove all traces of piperidine.
-
Amino Acid Coupling:
-
In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents) and a coupling agent (e.g., HATU, 3-5 equivalents) in DMF.
-
Add DIEA (6-10 equivalents) to the amino acid solution.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the coupling reaction using a qualitative method like the Kaiser test.
-
-
Washing: Wash the resin with DMF (3x).
-
Repeat: Repeat steps 2-5 for each subsequent amino acid.
-
Final Cleavage: After the final amino acid coupling and Fmoc deprotection, wash the resin with DMF and then DCM, and dry under vacuum. Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail, typically containing Trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).
Conclusion: Making the Right Choice for Your Synthesis
The choice between Boc and Fmoc protecting groups is a critical decision that should be guided by the specific characteristics of the target peptide and the available laboratory resources.
The Fmoc strategy has become the predominant method in modern peptide synthesis, particularly in automated synthesizers. Its milder deprotection conditions are compatible with a wider range of sensitive amino acids and post-translational modifications.[3] The true orthogonality of the Fmoc/tBu protection scheme allows for selective side-chain manipulations on the solid support. Furthermore, the avoidance of highly corrosive and hazardous HF for final cleavage is a significant advantage in terms of safety and equipment requirements.
Conversely, the Boc strategy , while being the older of the two methods, remains a powerful and relevant tool, especially for the synthesis of "difficult" sequences.[2] For hydrophobic peptides prone to aggregation, the repetitive acidic deprotection steps in Boc chemistry help to protonate the N-terminus, which can disrupt interchain hydrogen bonding and improve solvation, leading to higher purity and yield.[2]
References
Unveiling Molecular Architecture: A Comparative Guide to 2D NMR Spectroscopy for Validating Reaction Products
In the meticulous world of chemical research and drug development, the unambiguous confirmation of a molecule's three-dimensional structure is paramount. While a variety of analytical techniques can provide pieces of the structural puzzle, two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy has emerged as a cornerstone for the definitive elucidation of reaction products in solution.[1][2][3][4] This guide provides a comprehensive comparison of 2D NMR spectroscopy with other common analytical methods, supported by experimental data and detailed protocols, to assist researchers, scientists, and drug development professionals in selecting the most appropriate techniques for their structural validation needs.
The Power of the Second Dimension: Overcoming the Limitations of 1D NMR
One-dimensional (1D) NMR spectroscopy, particularly ¹H and ¹³C NMR, is a fundamental tool for initial structural assessment.[5] However, for complex molecules with numerous, overlapping signals, 1D spectra can become difficult, if not impossible, to interpret accurately.[1][2][3][4][6] 2D NMR spectroscopy overcomes this limitation by spreading the NMR signals across two frequency axes, resolving overlapping multiplets and revealing correlations between different nuclei.[7][8][9][10] This provides invaluable information about which atoms are connected through chemical bonds and which are close to each other in space.
The primary advantage of 2D NMR lies in its ability to provide detailed insights into molecular connectivity and spatial relationships.[1][2][3][4] This is crucial for confirming the expected structure of a reaction product, identifying unexpected byproducts, and determining stereochemistry. While 1D NMR provides information on the chemical environment of individual nuclei, 2D NMR experiments map out the intricate network of interactions within a molecule.
A Toolkit of 2D NMR Experiments for Structural Elucidation
A suite of 2D NMR experiments is available, each providing a specific type of structural information. The most common experiments for small molecule characterization include:
-
COSY (Correlation Spectroscopy): This homonuclear experiment reveals scalar couplings between protons that are typically separated by two or three bonds (²JHH and ³JHH).[7][11] It is instrumental in identifying spin systems and tracing out proton-proton connectivity pathways within a molecule.[5]
-
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates the chemical shifts of protons directly attached to a heteronucleus, most commonly ¹³C.[11][12][13] It provides a powerful method for assigning which proton is attached to which carbon atom.[12]
-
HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear experiment reveals longer-range couplings between protons and heteronuclei, typically over two to four bonds (²JCH, ³JCH, and sometimes ⁴JCH).[11][13][14] HMBC is crucial for piecing together different molecular fragments and identifying quaternary carbons that are not visible in HSQC spectra.[13]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are in close proximity (typically < 5 Å), regardless of whether they are connected through bonds.[15] NOESY is essential for determining the stereochemistry and conformation of a molecule.
The relationship and workflow between these techniques can be visualized as follows:
Performance Comparison: 2D NMR vs. Other Analytical Techniques
While 2D NMR is a powerful tool, it is often used in conjunction with other analytical techniques for comprehensive structural validation. The following table compares the performance of 2D NMR with 1D NMR, Mass Spectrometry (MS), and X-ray Crystallography.
| Feature | 1D NMR | 2D NMR | Mass Spectrometry (MS) | X-ray Crystallography |
| Information Provided | Chemical environment, basic connectivity | Detailed connectivity, stereochemistry, conformation | Molecular weight, elemental composition | Precise 3D atomic coordinates |
| Sample Requirements | 1-10 mg, soluble | 5-20 mg, soluble | ng to µg, ionizable | High-quality single crystal |
| Experiment Time | Minutes | Hours to days | Minutes | Days to weeks |
| Resolution | Lower, prone to overlap | Higher, resolves overlap | High mass resolution | Atomic resolution |
| Sensitivity | Moderate | Lower than 1D NMR and MS | Very high | N/A |
| Key Advantage | Fast, good for initial assessment | Detailed solution-state structure | High sensitivity, accurate mass | Unambiguous solid-state structure |
| Key Limitation | Limited for complex molecules | Longer experiment time, lower sensitivity | Provides limited connectivity info | Requires a suitable crystal |
Experimental Protocols for Key 2D NMR Experiments
The following are generalized experimental protocols for acquiring common 2D NMR spectra on a Bruker spectrometer. Specific parameters will need to be optimized based on the sample and the instrument.[16][17][18]
-
Dissolve 5-20 mg of the purified reaction product in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O).
-
Filter the solution into a 5 mm NMR tube.
-
Acquire a standard 1D ¹H NMR spectrum to check the sample concentration, purity, and determine the spectral width.[18]
-
Optimize shimming to obtain good line shape and resolution.
-
Reference the spectrum to the residual solvent peak.
-
Pulse Program: cosygpqf
-
Acquisition Parameters:
-
Set the spectral width (SW) in both F1 and F2 dimensions to be the same as the ¹H spectrum.
-
Number of scans (NS): 2-8
-
Number of dummy scans (DS): 4
-
Acquisition time (AQ): ~0.2 s
-
Relaxation delay (D1): 1-2 s
-
Number of increments in F1 (TD(F1)): 256-512
-
-
Processing:
-
Perform a Fourier transform in both dimensions (xfb).
-
Phase correction may be required.
-
Symmetrize the spectrum if necessary.
-
-
Pulse Program: hsqcedetgpsisp2.2 (for multiplicity editing)
-
Acquisition Parameters:
-
Set the spectral width in F2 (¹H) based on the ¹H spectrum.
-
Set the spectral width in F1 (¹³C) to cover the expected range of carbon chemical shifts (e.g., 0-160 ppm).
-
Number of scans (NS): 4-16
-
Number of dummy scans (DS): 8
-
Relaxation delay (D1): 1.5 s
-
Number of increments in F1 (TD(F1)): 128-256
-
-
Processing:
-
Perform a Fourier transform in both dimensions.
-
Phase correction is critical for obtaining an accurate spectrum.
-
-
Pulse Program: hmbcgplpndqf
-
Acquisition Parameters:
-
Set the spectral widths for ¹H (F2) and ¹³C (F1) as in the HSQC experiment.
-
Number of scans (NS): 8-64
-
Number of dummy scans (DS): 16
-
Relaxation delay (D1): 1.5 s
-
Number of increments in F1 (TD(F1)): 256-512
-
Set the long-range coupling constant (CNST2) to an appropriate value (e.g., 8 Hz).
-
-
Processing:
-
Perform a Fourier transform in both dimensions.
-
Magnitude calculation is typically used.
-
The logical relationship for selecting and executing these experiments is depicted below:
Challenges and Considerations
Despite its power, 2D NMR spectroscopy has some limitations.[1][2][3][4] The experiments are generally less sensitive than 1D NMR and require longer acquisition times.[3][4] This can be a challenge for samples that are available in limited quantities or are unstable. Furthermore, the interpretation of 2D NMR spectra can be complex and may require a significant level of expertise.[1][2][3][4] The cost of high-field NMR spectrometers is also a significant consideration.[1][2][3][4]
Conclusion
2D NMR spectroscopy is an indispensable tool for the unambiguous structural validation of reaction products in the pharmaceutical and chemical industries.[1][2][3][4] By providing detailed information on through-bond and through-space atomic connectivity, techniques like COSY, HSQC, HMBC, and NOESY offer a level of structural insight that is often unattainable with other analytical methods alone. While challenges in sensitivity and experiment time exist, the wealth of information provided by 2D NMR makes it a critical component of the modern chemist's analytical arsenal for ensuring the identity, purity, and three-dimensional structure of newly synthesized molecules. The strategic application of these techniques, often in combination with mass spectrometry and, when possible, X-ray crystallography, provides the highest level of confidence in structural assignments.
References
- 1. researchgate.net [researchgate.net]
- 2. rjupublisher.com [rjupublisher.com]
- 3. openpubglobal.com [openpubglobal.com]
- 4. researchgate.net [researchgate.net]
- 5. emerypharma.com [emerypharma.com]
- 6. use of nmr in structure ellucidation | PDF [slideshare.net]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Comparison of 1D and 2D NMR spectroscopy for metabolic profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 12. youtube.com [youtube.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column | JEOL [jeol.com]
- 15. princeton.edu [princeton.edu]
- 16. chemistry.uoc.gr [chemistry.uoc.gr]
- 17. ulethbridge.ca [ulethbridge.ca]
- 18. Manualy Setting up 2D experiments | Nuclear Magnetic Resonance Facility [sites.uwm.edu]
A Researcher's Guide to Quantitative Reaction Analysis: HPLC vs. Alternatives
For researchers, scientists, and professionals in drug development, the precise determination of reaction yield and purity is paramount. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for this purpose, offering robust and reliable quantitative analysis. This guide provides an objective comparison of HPLC with other analytical methods, supported by experimental data and detailed protocols, to aid in selecting the most appropriate technique for your research needs.
Comparing Analytical Techniques for Reaction Quantification
The choice of analytical technique depends on several factors including the nature of the analyte, the complexity of the reaction mixture, and the desired level of accuracy and sensitivity. While HPLC is a versatile and widely used method, other techniques such as Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy offer unique advantages for specific applications.
| Feature | HPLC (High-Performance Liquid Chromatography) | GC (Gas Chromatography) | NMR (Nuclear Magnetic Resonance) Spectroscopy |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[1] | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[1] | A quantitative technique based on the absorption of radiofrequency waves by atomic nuclei in a magnetic field. |
| Analytes | Non-volatile, thermally unstable, large molecules, polar, and ionic compounds.[1][2] | Volatile, thermally stable, small molecules (typically <1000 Da).[1][3] | Soluble compounds containing NMR-active nuclei (e.g., ¹H, ¹³C, ³¹P). |
| Sensitivity | Good with UV-Vis detector; can be very high with a Mass Spectrometry (MS) detector.[4] | Very high, especially in Selected Ion Monitoring (SIM) mode with an MS detector.[4] | Generally lower sensitivity compared to HPLC and GC. |
| Quantification | Requires calibration curves with pure standards for accurate quantification.[5][6] | Requires calibration curves with pure standards. | Can be used for absolute quantification without a calibration curve using an internal standard of known concentration.[6] |
| Purity Analysis | Excellent for determining purity by separating and quantifying impurities.[7][8] | Effective for volatile impurities.[4] | Can determine purity by comparing the integral of the main compound's signal to the integrals of impurity signals. |
| Analysis Time | Typically 15-30 minutes per sample.[4] | Typically 15-30 minutes per sample.[4] | Can be faster for simple mixtures, but complex spectra may require longer acquisition times. |
| Advantages | Broad applicability, analysis of thermolabile compounds, easier sample preparation for many solids.[1] | Higher separation efficiency for volatile compounds, faster analysis for simple mixtures, robust detectors.[1] | Provides structural information, non-destructive, can quantify without response factors.[9][10] |
| Disadvantages | Requires expensive solvents, potential for column degradation.[3] | Limited to volatile and thermally stable compounds.[2] | Lower sensitivity, requires more expensive instrumentation and deuterated solvents. |
Experimental Protocols
Accurate and reproducible results are contingent on well-defined experimental protocols. Below are detailed methodologies for quantitative analysis using HPLC.
Protocol 1: Determination of Reaction Yield by HPLC using an External Standard
This protocol outlines the steps to quantify the product of a chemical reaction using a calibration curve generated from a pure standard of the product.
1. Reagents and Materials:
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water).[11]
-
High-purity reference standard of the product.
-
The reaction mixture.
-
Volumetric flasks, pipettes, and syringes.
-
0.45 µm syringe filters.[11]
2. Instrumentation:
-
HPLC system with a suitable detector (e.g., UV-Vis or Diode Array Detector).[11]
-
Analytical column appropriate for the analyte (e.g., C18 reversed-phase).[11][12]
-
Chromatography data system for data acquisition and processing.[11]
3. Standard Solution Preparation:
-
Prepare a stock solution of the reference standard of a known concentration (e.g., 1 mg/mL) in a suitable solvent.[12]
-
Perform serial dilutions of the stock solution to prepare a series of calibration standards at different concentrations (e.g., 5, 10, 20, 50, 100 µg/mL).[11]
4. Sample Preparation:
-
Take a precise aliquot of the reaction mixture.
-
Dilute the aliquot with a suitable solvent to a concentration expected to fall within the range of the calibration standards.
-
Filter the diluted sample through a 0.45 µm syringe filter before injection.[13]
5. Chromatographic Conditions:
-
Set the mobile phase composition, flow rate, column temperature, and detector wavelength based on prior method development or literature.[13]
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.[11]
6. Data Acquisition and Analysis:
-
Inject the calibration standards, starting with the lowest concentration.
-
Inject the prepared sample solution.
-
Integrate the peak area of the product in both the standards and the sample chromatograms.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of the product in the sample solution from the calibration curve.
-
Calculate the reaction yield using the following formula: Yield (%) = (Actual amount of product / Theoretical amount of product) x 100.[14]
Protocol 2: Determination of Purity by HPLC using Area Normalization
This method is used to estimate the purity of a substance by assuming that all components of the mixture have a similar detector response.
1. Reagents, Materials, and Instrumentation:
-
Follow the same setup as in Protocol 1.
2. Sample Preparation:
-
Prepare a solution of the sample at a suitable concentration to obtain a good detector response for the main peak and any impurities.
-
Filter the solution through a 0.45 µm syringe filter.
3. Chromatographic Conditions:
-
Use chromatographic conditions that allow for the separation of the main component from all potential impurities.
4. Data Acquisition and Analysis:
-
Inject the prepared sample solution.
-
Integrate the peak areas of all components in the chromatogram.
-
Calculate the purity using the area normalization method: Purity (%) = (Area of the main peak / Total area of all peaks) x 100.[7][15]
Visualizing the Workflow
Understanding the logical flow of experiments and data analysis is crucial for successful implementation.
Caption: Workflow for quantitative analysis of reaction yield and purity by HPLC.
Logical Relationships in Quantitative Analysis
The accurate determination of yield and purity relies on a series of interconnected steps and calculations.
Caption: Logical relationship for calculating reaction yield and purity from HPLC data.
References
- 1. drawellanalytical.com [drawellanalytical.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. blog.brewerscience.com [blog.brewerscience.com]
- 4. benchchem.com [benchchem.com]
- 5. jasco-global.com [jasco-global.com]
- 6. echemi.com [echemi.com]
- 7. torontech.com [torontech.com]
- 8. torontech.com [torontech.com]
- 9. reddit.com [reddit.com]
- 10. Online NMR and HPLC as a reaction monitoring platform for pharmaceutical process development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. static.igem.org [static.igem.org]
- 14. researchgate.net [researchgate.net]
- 15. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
A Head-to-Head Comparison of Boc Deprotection Protocols for the Modern Researcher
In the realm of organic synthesis, particularly in peptide synthesis and the development of complex pharmaceuticals, the tert-butyloxycarbonyl (Boc) group stands as a cornerstone for amine protection. Its widespread use is attributed to its stability under various conditions and its susceptibility to cleavage under acidic conditions. However, the choice of the deprotection protocol can significantly influence reaction efficiency, yield, and the integrity of the final product, especially in molecules with sensitive functional groups. This guide provides a comprehensive comparison of various Boc deprotection protocols, supported by experimental data, to assist researchers in selecting the optimal method for their specific synthetic needs.
At a Glance: Comparing Boc Deprotection Protocols
The selection of a Boc deprotection strategy is a critical decision that balances reaction kinetics, substrate compatibility, and desired product form. Below is a summary of common and alternative methods with their typical reaction conditions and outcomes.
| Method/Reagent | Typical Conditions | Reaction Time | Yield (%) | Key Advantages | Potential Drawbacks |
| Trifluoroacetic Acid (TFA) | 20-50% TFA in Dichloromethane (DCM)[1], neat TFA[1] | 30 min - 2 h[1][2] | High to quantitative[1] | Fast, reliable, well-established | Harsh; can cleave other acid-labile groups; potential for tert-butylation side reactions[3][4]; TFA salts can be difficult to handle[1] |
| Hydrogen Chloride (HCl) | 4M HCl in Dioxane[1][5], various concentrations in other organic solvents (e.g., MeOH, EtOAc)[1][6] | 30 min - 2 h[1][5] | High to quantitative[1] | Highly efficient; often yields crystalline hydrochloride salts aiding purification[1] | Corrosive; can be harsh on sensitive substrates |
| Lewis Acids (e.g., ZnBr₂, Sn(OTf)₂) | ZnBr₂ in DCM[7]; Sn(OTf)₂ in DCM or solvent-free[8] | 2 - 4 h (Sn(OTf)₂)[8] | High (e.g., 88% with Sn(OTf)₂)[8] | Milder, non-protic alternative to strong acids[3] | Can require stoichiometric amounts of the Lewis acid |
| Oxalyl Chloride/Methanol | (COCl)₂ (3 equiv.), Methanol, Room Temperature[9] | 1 - 4 h[10][11] | >70% (up to 90%)[9][10][11] | Mild; tolerates a wide range of functional groups[10][11][12] | Reagent is moisture-sensitive and toxic |
| Thermal (Boiling Water) | Water, 100 °C[9] | 10 min - 2 h[9][13] | Quantitative[9] | "Green" and simple method; avoids organic solvents and acidic reagents[13] | Limited to thermally stable compounds |
| Thermal (Continuous Flow) | Methanol or Trifluoroethanol, 240 °C[9] | 30 min[9] | 88-93%[9] | Rapid and efficient for certain substrates; avoids bulk heating | Requires specialized equipment; high temperatures can degrade sensitive molecules[14] |
The Chemistry of Deprotection: Mechanism and Side Reactions
The acid-catalyzed removal of the Boc group proceeds through a well-understood mechanism. The process is initiated by the protonation of the carbamate oxygen by a strong acid.[15][16][17] This is followed by the cleavage of the tert-butyl-oxygen bond, which results in the formation of a stable tert-butyl cation and a carbamic acid intermediate.[15][16][17] The carbamic acid is unstable and rapidly decarboxylates, releasing carbon dioxide and the free amine.[15][16][17]
A significant challenge in acidic Boc deprotection is the generation of the reactive tert-butyl cation.[3][4] This electrophile can lead to unwanted side reactions by alkylating nucleophilic residues within the substrate, such as the indole ring of tryptophan or the thioether of methionine.[4] To mitigate these side reactions, scavengers like triethylsilane (TES), triisopropylsilane (TIPS), thioanisole, or water are often added to the reaction mixture to trap the tert-butyl cation.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. Boc Deprotection - TFA [commonorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Boc Deprotection - HCl [commonorganicchemistry.com]
- 7. Amine Protection / Deprotection [fishersci.co.uk]
- 8. tandfonline.com [tandfonline.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. benchchem.com [benchchem.com]
A Comparative Guide to tert-Butyl (2-((2-aminoethyl)amino)ethyl)carbamate and Its Alternatives in Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive performance benchmark of tert-Butyl (2-((2-aminoethyl)amino)ethyl)carbamate, a versatile synthetic building block. Its utility is critically evaluated against key alternatives, namely its 9-fluorenylmethyloxycarbonyl (Fmoc) and Carboxybenzyl (Cbz) protected counterparts. This comparison is supported by available experimental data on synthetic yields, deprotection efficiency, and performance in the context of Proteolysis Targeting Chimera (PROTAC) linker applications. Furthermore, we explore the broader role of polyamine derivatives in modulating key cellular signaling pathways.
I. Performance Benchmarking: Synthesis and Deprotection
The selective protection of one amine terminus in a polyamine such as diethylenetriamine is a crucial step for its use in multi-step synthesis. The choice of the protecting group—Boc, Fmoc, or Cbz—is dictated by the overall synthetic strategy, particularly the required orthogonality of deprotection steps.
Table 1: Comparison of Synthetic Yields for Mono-Protected Diethylenetriamine Analogs
| Protecting Group | Compound Name | Reagents | Typical Yield (%) | Reference |
| Boc | This compound | Diethylenetriamine, Di-tert-butyl dicarbonate | ~61% (for di-protected) | [1] |
| N-Boc-ethylenediamine (related compound) | Ethylenediamine, Di-tert-butyl dicarbonate, HCl | 87% | [2] | |
| Cbz | Benzyl (2-((2-aminoethyl)amino)ethyl)carbamate | Diethylenetriamine, Benzyl phenyl carbonate | 72% (for di-protected) | [1] |
| Fmoc | Fmoc-(2-((2-aminoethyl)amino)ethyl)carbamate | Diethylenetriamine, Fmoc-OSu | Data not available | - |
Table 2: Comparison of Deprotection Conditions and Efficiency
| Protecting Group | Deprotection Reagent | Typical Conditions | Key Advantages | Potential Limitations |
| Boc | Strong Acid (e.g., TFA, HCl) | 20-50% TFA in DCM, 0°C to RT | Stable to bases and nucleophiles; orthogonal to Fmoc. | Harsh acidic conditions may cleave other acid-labile groups. |
| Cbz | Catalytic Hydrogenolysis (e.g., H₂, Pd/C) | H₂ atmosphere, Pd/C catalyst in an alcohol solvent | Mild, neutral conditions; orthogonal to Boc and Fmoc. | Incompatible with reducible functional groups (e.g., alkynes, alkenes). |
| Fmoc | Base (e.g., Piperidine) | 20% Piperidine in DMF, RT | Mild basic conditions; orthogonal to Boc and Cbz. | Base-labile groups may be affected. |
II. Application in PROTAC Linker Technology
The linker component of a PROTAC is a critical determinant of its efficacy. The length, composition, and flexibility of the linker influence the formation of a stable and productive ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase. Polyamines are attractive scaffolds for PROTAC linkers.
Table 3: General Performance of Linker Types in PROTACs
| Linker Type | Key Performance Metrics (DC₅₀, Dₘₐₓ) | General Observations |
| Alkyl Chains | Highly dependent on length. Optimal lengths are target-specific. | Can be hydrophobic, potentially affecting solubility. |
| PEG Chains | Often improve solubility and cell permeability. | Can provide necessary flexibility for ternary complex formation. |
The Boc, Fmoc, and Cbz protected diethylenetriamine derivatives provide a versatile platform for synthesizing libraries of PROTACs with varying linker lengths and compositions to optimize degradation efficacy.
III. Role in Cellular Signaling Pathways
Polyamines and their synthetic derivatives are known to interact with and modulate various cellular signaling pathways. While the direct effects of this compound on these pathways have not been extensively studied, the underlying polyamine structure is implicated in several key processes. These protected polyamines can serve as valuable tools for researchers to investigate these interactions.
A. Ion Channel Modulation
Endogenous polyamines, such as spermine and spermidine, are known to interact with and block several types of ion channels, including inward-rectifier K⁺ channels and some glutamate receptors.[3][4] Synthetic polyamine analogs can be used as pharmacological tools to probe the structure and function of these channels.[5] The protected nature of the title compound and its alternatives allows for their incorporation into more complex molecules designed to target specific ion channels.
B. MAPK and Wnt Signaling Pathways
The Mitogen-Activated Protein Kinase (MAPK) and Wnt signaling pathways are crucial for cell proliferation, differentiation, and survival. Polyamines have been shown to influence these pathways. For instance, polyamine metabolism has been linked to MAPK signaling in Drosophila.[6] Furthermore, aberrant Wnt signaling is implicated in various diseases, and polyamines can modulate this pathway.[7] Synthetic polyamine derivatives can be employed to dissect the specific roles of polyamines in these intricate signaling cascades.
Caption: Polyamine modulation of key signaling pathways.
IV. Experimental Protocols
A. Synthesis of Mono-Boc-Protected Ethylenediamine (Illustrative Protocol)
This protocol describes a high-yield synthesis of a related mono-Boc-protected diamine and illustrates a general strategy.[2]
-
Preparation of the Mono-hydrochloride Salt: Dissolve ethylenediamine in methanol and cool to 0°C. Add one equivalent of HCl (e.g., as a solution in methanol) dropwise. Stir the mixture to allow for the formation of the mono-hydrochloride salt.
-
Boc Protection: To the solution from step 1, add one equivalent of di-tert-butyl dicarbonate ((Boc)₂O). Allow the reaction to proceed at room temperature.
-
Work-up: Evaporate the methanol. Add water and diethyl ether to the residue. Separate the layers. The aqueous layer contains the desired mono-Boc-protected product as its hydrochloride salt.
-
Isolation: Wash the aqueous layer with diethyl ether to remove any di-Boc byproduct. Basify the aqueous layer with NaOH solution to a pH > 12.
-
Extraction: Extract the product into an organic solvent such as dichloromethane.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the mono-Boc-protected ethylenediamine.
Caption: General workflow for selective mono-Boc protection.
B. General Deprotection Protocols
-
Boc Deprotection: Dissolve the Boc-protected compound in dichloromethane (DCM). Add a 20-50% solution of trifluoroacetic acid (TFA) in DCM. Stir at room temperature until the reaction is complete (monitored by TLC or LC-MS). Remove the solvent and excess acid under reduced pressure.
-
Cbz Deprotection: Dissolve the Cbz-protected compound in a suitable solvent like methanol or ethanol. Add a catalytic amount of palladium on carbon (Pd/C). Place the mixture under a hydrogen atmosphere (e.g., using a balloon) and stir until the reaction is complete. Filter off the catalyst and concentrate the filtrate.
-
Fmoc Deprotection: Dissolve the Fmoc-protected compound in N,N-dimethylformamide (DMF). Add a 20% solution of piperidine in DMF. Stir at room temperature for a short period (typically less than 30 minutes). Dilute with an organic solvent and wash with brine to remove piperidine and the dibenzofulvene byproduct.
C. HPLC/LC-MS Protocol for Purity Analysis
-
Sample Preparation: Dissolve a small amount of the protected polyamine in a suitable solvent (e.g., methanol, acetonitrile).
-
Chromatographic Conditions:
-
Mass Spectrometry: Utilize electrospray ionization (ESI) in positive ion mode. Monitor the protonated molecular ions [M+H]⁺ of the compounds of interest.
V. Conclusion
This compound is a valuable building block for the synthesis of complex molecules, particularly in the burgeoning field of PROTACs. Its primary alternatives, the Fmoc and Cbz protected analogs, offer orthogonal deprotection strategies that are essential for multi-step synthetic routes. The choice of protecting group should be guided by the specific requirements of the synthetic plan, taking into account the stability of other functional groups present in the molecule. While direct head-to-head performance data in specific applications is limited, the principles outlined in this guide provide a framework for making informed decisions. Furthermore, the use of these protected polyamines as tools to investigate cellular signaling pathways represents a promising area for future research.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. scirp.org [scirp.org]
- 4. benchchem.com [benchchem.com]
- 5. Polyamine analysis by LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. US5196588A - Ethylenediamine and diethylenetriamine producers composition and method for producing same - Google Patents [patents.google.com]
- 8. Polyamine quantitation by LC-MS using isobutyl chloroformate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of tert-Butyl (2-((2-aminoethyl)amino)ethyl)carbamate: A Safety-First Approach
Core Safety and Disposal Information
Due to the absence of a specific SDS for tert-Butyl (2-((2-aminoethyl)amino)ethyl)carbamate, a conservative approach to handling and disposal is imperative. The information presented below is a synthesis of data from SDSs of analogous compounds, such as tert-Butyl N-(2-aminoethyl)carbamate and tert-Butyl [2-(methylamino)ethyl]carbamate hydrochloride.
Hazard Profile (Anticipated)
Based on related compounds, this compound is anticipated to be a hazardous substance. The primary concerns are:
-
Skin Corrosion/Irritation: Expected to cause skin irritation and potentially severe burns.[1][2]
-
Serious Eye Damage/Irritation: Likely to cause serious eye damage.[1][2]
-
Acute Toxicity: May be harmful if swallowed.
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[2]
Personal Protective Equipment (PPE)
When handling this compound, the following PPE is mandatory:
| PPE Category | Specific Requirements |
| Eye/Face Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Skin and Body Protection | Lab coat, long pants, and closed-toe shoes. |
| Respiratory Protection | Use in a well-ventilated area or with a fume hood. A respirator may be necessary for large quantities or in case of spills. |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with all federal, state, and local regulations.
Step 1: Waste Characterization
Chemical waste generators must determine if the discarded chemical is classified as hazardous waste.[3] Given the anticipated hazards, it is prudent to treat this compound as hazardous waste.
Step 2: Container Management
-
Use a dedicated, properly labeled, and sealed container for the waste.
-
Do not mix this waste with other chemicals unless instructed to do so by your institution's environmental health and safety (EHS) office.
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
Step 3: Spill Management
In the event of a spill:
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Use an inert absorbent material (e.g., sand, vermiculite) to contain the spill. Do not use combustible materials like paper towels.
-
Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose: All materials used for cleanup must be disposed of as hazardous waste.
Step 4: Final Disposal
-
Arrange for the collection of the hazardous waste by your institution's EHS office or a licensed chemical waste disposal company.
-
Provide the waste disposal company with as much information as possible about the chemical, including its anticipated hazards.
-
Do not attempt to dispose of this chemical down the drain or in regular trash.[3]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
By adhering to these guidelines, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult with your institution's EHS department for specific guidance and requirements.
References
Personal protective equipment for handling tert-Butyl (2-((2-aminoethyl)amino)ethyl)carbamate
Essential Safety and Handling Guide for tert-Butyl (2-((2-aminoethyl)amino)ethyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical to ensure personnel safety. The following table summarizes the required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Double gloving is recommended. • Inner Glove: Nitrile rubber, minimum 0.1 mm thickness. • Outer Glove: Butyl rubber or Neoprene, minimum 0.3 mm thickness. | Provides robust protection against corrosive primary and secondary amines. Nitrile offers splash resistance, while butyl rubber and neoprene provide more extensive protection. Given the lack of specific breakthrough time data, a conservative double-gloving approach is advised. Gloves should be changed immediately upon contamination.[1] |
| Eye and Face Protection | Chemical splash goggles that meet ANSI Z87.1 standard. A face shield should be worn over the goggles when there is a significant risk of splashes.[1][2] | Protects against severe eye damage from splashes of the corrosive material.[1][3] |
| Skin and Body Protection | A flame-resistant or 100% cotton lab coat should be worn over personal clothing. A chemical-resistant apron and sleeves are recommended for larger quantities. Closed-toe shoes and long pants are mandatory.[1][2] | Protects skin from potential splashes and contact with the corrosive substance.[1] |
| Respiratory Protection | All work should be conducted in a certified chemical fume hood.[1] If engineering controls are insufficient, a NIOSH-approved respirator with an appropriate cartridge (e.g., green for ammonia/methylamine or a multi-gas/vapor cartridge) is required.[1][2] | Prevents irritation of the respiratory tract from the inhalation of vapors.[2][4] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is essential for minimizing exposure risks and ensuring a safe laboratory environment.
Preparation and Pre-Handling Checklist
-
Review Safety Data Sheets: Before beginning work, thoroughly review the SDS for any similar chemicals if a specific one is not available.
-
PPE Inspection: Ensure all required PPE is available, in good condition, and worn correctly before entering the handling area.
-
Fume Hood Verification: Confirm that the chemical fume hood is functioning correctly.
-
Equipment Assembly: Assemble all necessary apparatus and reagents within the fume hood to minimize movement and potential for exposure.
Chemical Handling
-
Containment: All handling of this compound should be performed inside a certified chemical fume hood.
-
Dispensing: Use appropriate and calibrated tools, such as pipettes with bulbs or spatulas, for transferring the chemical. Avoid direct contact at all times.
-
Dilution: When preparing solutions, slowly add the carbamate to the solvent.
-
Container Management: Keep the chemical container tightly sealed when not in use.
Post-Handling
-
PPE Removal: Carefully remove and dispose of contaminated PPE in the designated hazardous waste container.
-
Hygiene: Thoroughly wash hands and forearms with soap and water after removing PPE.
Emergency and Disposal Plans
Spill and Emergency Procedures
-
Small Spill (<100 mL):
-
Alert personnel in the immediate vicinity.
-
Wearing the appropriate PPE, absorb the spill using an inert material like vermiculite or sand.
-
Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent, followed by a thorough wash with soap and water.[1]
-
-
Large Spill (>100 mL):
-
Evacuate the area immediately.
-
Contact your institution's emergency response team.
-
Disposal Plan
Proper disposal of chemical waste and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste: All residual this compound and contaminated materials must be collected in a clearly labeled, sealed, and compatible hazardous waste container.
-
Contaminated PPE: Used gloves, aprons, and other disposable PPE should be collected in a designated hazardous waste container.
-
Regulatory Compliance: Dispose of all waste in strict accordance with local, state, and federal regulations.[1][3]
Visual Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

